3-Bromo-5-isopropylbenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-propan-2-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-6(2)7-3-8(10(12)13)5-9(11)4-7/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTKNJYXJIAPIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552079 | |
| Record name | 3-Bromo-5-(propan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112930-39-9 | |
| Record name | 3-Bromo-5-(1-methylethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112930-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-(propan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-(propan-2-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to 3-Bromo-5-isopropylbenzoic Acid
CAS Number: 112930-39-9
This technical guide provides a comprehensive overview of 3-Bromo-5-isopropylbenzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, analysis, and potential applications.
Chemical and Physical Properties
This compound is a substituted aromatic carboxylic acid. The presence of a bromine atom, an isopropyl group, and a carboxylic acid moiety on the benzene ring makes it a versatile building block in organic synthesis.
| Property | Value | Reference |
| CAS Number | 112930-39-9 | [1][2] |
| Molecular Formula | C10H11BrO2 | [1][2] |
| Molecular Weight | 243.1 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Boiling Point | 329.5 ± 35.0 °C at 760 mmHg | |
| Appearance | Solid (form may vary) | [3] |
| Purity | Typically available as 95% or higher | [1] |
Synthesis and Purification
Proposed Experimental Protocol: Synthesis
A likely synthetic pathway for this compound is the oxidation of 1-bromo-3-isopropyl-5-methylbenzene. This method is analogous to the synthesis of other substituted benzoic acids where a methyl group is oxidized to a carboxylic acid.
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Materials:
-
1-bromo-3-isopropyl-5-methylbenzene
-
Potassium permanganate (KMnO4)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl) or Sulfuric acid (H2SO4)
-
Water
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-3-isopropyl-5-methylbenzene in a suitable solvent, such as a mixture of water and pyridine or acetone.
-
Oxidation: While stirring, add a solution of potassium permanganate in water portion-wise to the flask. The reaction is exothermic and may require cooling to control the temperature.
-
Reflux: After the addition of the oxidizing agent is complete, heat the mixture to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The manganese dioxide formed as a byproduct is removed by filtration.
-
Isolation of the Product: Acidify the filtrate with a strong acid, such as hydrochloric acid, until the pH is acidic. This will precipitate the this compound.
-
Extraction: If the product does not precipitate or to ensure complete recovery, extract the aqueous solution with an organic solvent like diethyl ether or ethyl acetate.
-
Drying and Solvent Removal: Combine the organic extracts and dry them over an anhydrous drying agent. Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.
Experimental Protocol: Purification
The crude this compound can be purified by recrystallization.
Materials:
-
Crude this compound
-
Suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate)
Procedure:
-
Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Filtration: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Analytical Methods
The identity and purity of this compound can be confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of the final product.
Typical HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an acid like trifluoroacetic acid (TFA) or formic acid.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Flow Rate: Typically 1 mL/min.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Aromatic protons in the region of 7-8 ppm.
-
A septet for the methine proton of the isopropyl group.
-
A doublet for the methyl protons of the isopropyl group.
-
A broad singlet for the carboxylic acid proton, which may be exchangeable with D2O.
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern.
Applications in Research and Drug Development
This compound is primarily utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3] Benzoic acid derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[4]
While specific research on the biological activity of this compound is limited in publicly available literature, its structural motifs are present in various biologically active compounds. The bromobenzoic acid scaffold is a common feature in molecules designed to interact with biological targets. For instance, derivatives of bromobenzoic acid have been investigated for their potential as anti-sickling agents.[5]
Signaling Pathway Involvement: A Hypothetical Perspective
There is currently no direct evidence linking this compound to any specific signaling pathway. However, the broader class of small molecule inhibitors often targets key components of cellular signaling cascades, such as kinases.[6][7] The PI3K/Akt/mTOR pathway, for example, is a critical regulator of cell growth and survival and is a common target for cancer drug development.[7]
Given that this compound is a versatile synthetic intermediate, it could be used to generate a library of compounds for screening against various kinases or other enzymes involved in critical signaling pathways. The design of such a library would be guided by structure-activity relationship (SAR) studies.
Figure 2: A logical workflow for the use of this compound in drug discovery.
References
- 1. This compound 95% | CAS: 112930-39-9 | AChemBlock [achemblock.com]
- 2. aobchem.com [aobchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic combinations of signaling pathway inhibitors: Mechanisms for improved cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Bromo-5-isopropylbenzoic acid chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Bromo-5-isopropylbenzoic acid. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document compiles available data on its properties, outlines potential experimental protocols for its synthesis and purification based on related compounds, and explores its potential, though not yet established, relevance in biological pathways. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows are visualized using logical diagrams.
Chemical and Physical Properties
This compound, with the CAS number 112930-39-9, is a substituted benzoic acid derivative.[1][2][3][4] Its core structure consists of a benzene ring substituted with a bromine atom, an isopropyl group, and a carboxylic acid group at positions 3, 5, and 1, respectively. The presence of these functional groups suggests its potential as a versatile building block in organic synthesis.
General Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| Synonyms | 3-bromo-5-propan-2-ylbenzoic acid, 3-Bromo-5-(1-methylethyl)benzoic acid | [1] |
| CAS Number | 112930-39-9 | [1][2][3][4] |
| Molecular Formula | C10H11BrO2 | [1][2][3][4] |
| Appearance | White to light yellow or light brown solid | [1][5] |
| Purity | Typically available at 95% or 97% purity | [2][5] |
Physicochemical Data
The following table summarizes the available quantitative physicochemical data for this compound. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Property | Value | Notes | Source(s) |
| Molecular Weight | 243.10 g/mol | [1] | |
| Melting Point | Not available | Data not found in the searched literature. | |
| Boiling Point | 329.5 ± 35.0 °C | Predicted value | [1] |
| pKa | 3.85 ± 0.10 | Predicted value | [1] |
| Solubility | Not available | Experimental data not found. Likely soluble in organic solvents like methanol, ethanol, and DMSO, with limited solubility in water, similar to other benzoic acid derivatives. |
Spectroscopic Data
-
¹H NMR: Expected signals would include peaks corresponding to the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group, as well as a characteristic broad singlet for the carboxylic acid proton.
-
¹³C NMR: Expected signals would include peaks for the aromatic carbons (including the carbon attached to the bromine and the carboxylic acid), the carbons of the isopropyl group, and the carbonyl carbon of the carboxylic acid.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, and C-H and C=C stretches of the aromatic ring and isopropyl group.
-
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.
Experimental Protocols (Proposed)
Detailed, validated experimental protocols for the synthesis and purification of this compound are not explicitly available. However, based on established organic chemistry principles and procedures for analogous compounds, the following methodologies can be proposed as starting points for laboratory synthesis.
Synthesis Protocols
Two plausible synthetic routes are outlined below. These are based on common methods for the preparation of substituted benzoic acids.
Method 1: Oxidation of 3-Bromo-5-isopropyltoluene
This approach involves the oxidation of the methyl group of a toluene derivative to a carboxylic acid. This is a standard transformation in organic synthesis.
Reaction Scheme:
Proposed Protocol:
-
Dissolution: Dissolve 3-Bromo-5-isopropyltoluene in a suitable solvent mixture, such as pyridine and water.
-
Oxidation: Heat the solution to an elevated temperature (e.g., 80°C) and add a strong oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise.
-
Reaction Monitoring: Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).
-
Work-up: After completion, filter the hot solution to remove manganese dioxide. Acidify the filtrate with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified further.
Method 2: Grignard Carboxylation of 1,3-Dibromo-5-isopropylbenzene
This method involves the formation of a Grignard reagent from a suitable aryl bromide, followed by its reaction with carbon dioxide (dry ice).
Reaction Scheme:
Proposed Protocol:
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), react 1,3-dibromo-5-isopropylbenzene with magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF) to form the Grignard reagent. Initiation of the reaction may require gentle heating or the addition of a small crystal of iodine.
-
Carboxylation: Cool the Grignard reagent in a dry ice/acetone bath and slowly add crushed dry ice (solid CO₂).
-
Quenching and Acidification: After the addition is complete, allow the mixture to warm to room temperature and then quench the reaction by carefully adding an aqueous solution of a strong acid (e.g., HCl).
-
Extraction and Purification: Extract the product with an organic solvent, wash, dry, and concentrate the organic layer. The crude product can then be purified.
Purification Protocol
The crude this compound obtained from synthesis can be purified using standard laboratory techniques.
Recrystallization:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include ethanol, methanol, or a mixture of an organic solvent and water.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum.
Column Chromatography:
For higher purity, column chromatography can be employed.
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) can be used as the eluent. The polarity of the mobile phase should be optimized by TLC analysis.
-
Elution: Elute the column with the chosen mobile phase and collect fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Biological Activity and Signaling Pathways (Inferred)
As of the date of this publication, there is no direct evidence in the scientific literature detailing the biological activity or the involvement of this compound in specific signaling pathways. However, the biological activities of structurally related brominated aromatic compounds suggest potential areas for future investigation.
For instance, certain brominated benzaldehyde derivatives have been shown to exhibit protective effects against oxidative stress in skin cells through the activation of the Nrf2/HO-1 signaling pathway . This pathway is a key regulator of the cellular antioxidant response. Other related compounds have demonstrated protective effects in myocardial ischemia and reperfusion injury via the Akt-PGC1α-Sirt3 pathway .
These findings in related molecules suggest that this compound could be a candidate for investigation into its own potential biological activities, particularly in areas related to antioxidant and cytoprotective effects. However, it must be emphasized that this is speculative and requires experimental validation.
Visualizations
Proposed Synthesis Workflow: Oxidation of 3-Bromo-5-isopropyltoluene
Caption: Proposed workflow for the synthesis of this compound via oxidation.
Proposed Synthesis Workflow: Grignard Carboxylation
Caption: Proposed workflow for the synthesis of this compound via Grignard carboxylation.
Example Signaling Pathway of a Related Compound
The following diagram illustrates the Nrf2/HO-1 signaling pathway, which has been shown to be activated by some brominated benzaldehyde derivatives, as a speculative example of a potential area of biological investigation for this compound.
Caption: Hypothetical activation of the Nrf2/HO-1 pathway by a brominated aromatic compound.
Safety Information
This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a chemical compound with potential applications in organic synthesis. While comprehensive experimental data is currently limited in the public domain, this guide provides a summary of its known properties and outlines plausible experimental protocols for its synthesis and purification. The exploration of the biological activities of related compounds suggests that this compound may be a molecule of interest for future research in drug discovery and development. It is recommended that researchers independently verify the properties and protocols outlined in this guide through experimentation.
References
IUPAC Nomenclature Analysis of 3-bromo-5-propan-2-ylbenzoic acid
The compound name "3-bromo-5-propan-2-ylbenzoic acid" is the correct and preferred IUPAC (International Union of Pure and Applied Chemistry) name.[1] This nomenclature is derived by systematically identifying the parent structure, principal functional group, and all substituents, and then assigning locants (numbered positions) according to a specific set of priority rules.
Breakdown of the IUPAC Name:
1. Parent Structure: Benzoic Acid The core of the molecule is a benzene ring attached to a carboxylic acid group (-COOH). When a carboxyl group is directly attached to a benzene ring, the parent name is "benzoic acid".[2][3] This is a retained IUPAC name that is preferred for its common and widespread use.[3][4]
2. Principal Functional Group: Carboxylic Acid The carboxylic acid group is the principal functional group in this molecule, which dictates the suffix of the name.[3][5] According to IUPAC rules, the carbon atom of the benzene ring attached to the carboxylic acid is assigned the number 1 position (locant 1).[2][5]
3. Substituents and Locants: The benzene ring has two additional groups attached, which are treated as substituents:
-
A bromine atom (-Br): The prefix for this substituent is "bromo".
-
A propan-2-yl group (-CH(CH₃)₂): This is a three-carbon alkyl group attached via its central carbon. It is also commonly known as an isopropyl group.[6]
Numbering proceeds around the ring to give the substituents the lowest possible locants. Starting from the carboxylic acid at position 1, the bromine atom is at position 3, and the propan-2-yl group is at position 5.
4. Assembling the Final Name: Substituents are listed in alphabetical order (bromo- before propan-2-yl-). Their respective locants are placed before each prefix. This leads to the final, unambiguous IUPAC name: 3-bromo-5-propan-2-ylbenzoic acid .[1]
Note on Technical Guide and Visualization Requirements: The request for an in-depth technical guide, data tables, experimental protocols, and Graphviz diagrams is not applicable to the topic of IUPAC nomenclature for a single chemical compound. These elements are suited for describing complex processes, experimental results, or signaling pathways, none of which are inherent to the process of naming a chemical structure. The IUPAC name is a static descriptor based on established rules.
References
- 1. 3-Bromo-5-(propan-2-yl)benzoic acid | C10H11BrO2 | CID 13900149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 4. iupac.org [iupac.org]
- 5. IUPAC Rules [chem.uiuc.edu]
- 6. 3-Bromo-5-isopropylbenzoic acid | 112930-39-9 [chemicalbook.com]
Technical Data Sheet: 3-Bromo-5-isopropylbenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
This document provides core physicochemical data for 3-Bromo-5-isopropylbenzoic acid.
Chemical Identity and Properties
This compound is a substituted benzoic acid derivative. Its chemical structure and key identifiers are summarized below.
| Identifier | Value |
| IUPAC Name | This compound[1][2] |
| Alternate Name | 3-bromo-5-propan-2-ylbenzoic acid[2][3] |
| CAS Number | 112930-39-9[1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₁BrO₂[1][3][4][5] |
| Molecular Weight | 243.10 g/mol [2][3] |
Physicochemical Data
The fundamental quantitative data for this compound is its molecular weight, which is derived from its molecular formula by summing the atomic weights of its constituent atoms (Carbon, Hydrogen, Bromine, and Oxygen).
| Property | Value |
| Molecular Weight | 243.1 g/mol [1][4] |
| Monoisotopic Mass | 241.99424 Da[3] |
Note on Advanced Visualizations and Protocols:
The user's request for experimental protocols, signaling pathway diagrams, and other complex visualizations is not applicable to the determination of a fundamental physicochemical property like molecular weight. Such elements are relevant for describing the synthesis, biological activity, or mechanism of action of a compound, which are beyond the scope of this document.
References
- 1. This compound 95% | CAS: 112930-39-9 | AChemBlock [achemblock.com]
- 2. This compound - CAS:112930-39-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. 3-Bromo-5-(propan-2-yl)benzoic acid | C10H11BrO2 | CID 13900149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 112930-39-9 [chemicalbook.com]
- 5. aobchem.com [aobchem.com]
An In-depth Technical Guide to the Structure Elucidation of 3-Bromo-5-isopropylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and synthesis of 3-Bromo-5-isopropylbenzoic acid. The information presented herein is intended to support researchers and scientists in drug development and related fields in understanding the structural characteristics of this compound.
Chemical and Physical Properties
This compound is a substituted aromatic carboxylic acid. Its core structure consists of a benzene ring substituted with a bromine atom, an isopropyl group, and a carboxylic acid group at positions 3, 5, and 1, respectively.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 112930-39-9 | [1] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |
| Molecular Weight | 243.10 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Boiling Point | 329.5 ± 35.0 °C (Predicted) | [3] |
| Melting Point | Not available | |
| pKa | 3.85 ± 0.10 (Predicted) | [3] |
| Storage | Sealed in dry, Room Temperature | [4] |
Spectroscopic Data for Structure Elucidation
Spectroscopic analysis is crucial for confirming the structure of this compound. While experimental spectra for this specific molecule are not widely available, data from similar compounds and predictive models can provide valuable insights.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the isopropyl group, and the carboxylic acid proton. Based on the structure and data from analogous compounds like 3-bromo-5-methylbenzoic acid[5], the following chemical shifts (δ) in ppm are anticipated (in CDCl₃):
| Protons | Multiplicity | Approximate Chemical Shift (ppm) |
| Aromatic H (positions 2, 4, 6) | s, s, s | 7.8 - 8.2 |
| Isopropyl CH | septet | ~3.0 |
| Isopropyl CH₃ | doublet | ~1.3 |
| Carboxylic Acid OH | broad s | >10 |
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. Predicted chemical shifts are as follows:
| Carbon Atom | Approximate Chemical Shift (ppm) |
| Carboxylic Acid C=O | ~170 |
| Aromatic C-Br | ~122 |
| Aromatic C-COOH | ~132 |
| Aromatic C-isopropyl | ~150 |
| Other Aromatic C-H | 128 - 135 |
| Isopropyl CH | ~34 |
| Isopropyl CH₃ | ~24 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Aliphatic) | Stretching | 2970-2870 |
| C=O (Carboxylic Acid) | Stretching | 1710-1680 |
| C=C (Aromatic) | Stretching | 1600-1450 |
| C-Br | Stretching | 680-515 |
Mass Spectrometry (Predicted)
In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH).
Experimental Protocols
Proposed Synthesis of this compound
This proposed method involves the oxidation of 1-bromo-3-isopropyl-5-methylbenzene.
Materials:
-
1-bromo-3-isopropyl-5-methylbenzene
-
Potassium permanganate (KMnO₄)
-
Pyridine
-
Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of 1-bromo-3-isopropyl-5-methylbenzene, pyridine, and water is heated to 80°C.
-
Potassium permanganate is added in portions over a period of time while maintaining the temperature at 80°C.
-
After the addition is complete, the reaction mixture is heated for an additional 1.5 hours.
-
The hot solution is filtered to remove manganese dioxide.
-
The filtrate is acidified with concentrated hydrochloric acid.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization or column chromatography.
Visualizations
To further elucidate the structure and potential synthesis of this compound, the following diagrams are provided.
Caption: Chemical structure of this compound.
Caption: Proposed synthesis workflow for this compound.
Potential Biological Activity
While specific biological activities of this compound have not been extensively reported, substituted benzoic acids are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties[5][6]. The presence of a bromine atom and a lipophilic isopropyl group may influence its biological activity. Further research is needed to explore the potential therapeutic applications of this compound.
Caption: Speculative signaling pathway for substituted benzoic acids.
References
- 1. 3-Bromo-2-hydroxy-5-methylbenzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 112930-39-9 [chemicalbook.com]
- 4. Benzoic acid - Wikipedia [en.wikipedia.org]
- 5. 3-bromo-5-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Benzoic acid, 3-bromo- [webbook.nist.gov]
Technical Guide: Physicochemical Characterization of 3-Bromo-5-isopropylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-isopropylbenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. A thorough understanding of its physical and chemical properties is essential for its effective use in research and development. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and relevant spectral data.
Core Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some of these properties have been experimentally determined, others are based on predictions and should be verified through empirical testing for critical applications.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Method |
| IUPAC Name | This compound | - |
| CAS Number | 112930-39-9 | [1] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |
| Molecular Weight | 243.1 g/mol | |
| Physical Form | Solid | |
| Purity | 96% - 97% | [1] |
| Boiling Point | 329.5 ± 35.0 °C at 760 mmHg (Predicted) | |
| Melting Point | Not explicitly determined. | - |
| Density | Not explicitly determined. | - |
| pKa | Not explicitly determined. | - |
| Solubility | Limited water solubility; soluble in organic solvents (Expected). | [2] |
Experimental Protocols
To facilitate further research and verification of the physicochemical properties of this compound, detailed experimental methodologies are provided below.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a highly sensitive thermoanalytical technique used to determine the melting point and enthalpy of fusion of a substance.[3]
Methodology:
-
Sample Preparation: Accurately weigh 2-10 mg of this compound into a Tzero hermetic aluminum pan.[4] The sample should be in a dry, solid state.[4] Crimp the pan with a lid to encapsulate the sample. Prepare an empty, sealed aluminum pan to serve as a reference.[4]
-
Instrument Setup: Place the sample and reference pans into the DSC instrument's autosampler tray.[4] Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate.[5]
-
Thermal Scan:
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a constant heating rate, typically 10 °C/min.[6]
-
Continue heating to a temperature well above the melting transition.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: The melting point is determined as the onset temperature or the peak maximum of the endothermic transition in the DSC thermogram.[3] The area under the melting peak corresponds to the enthalpy of fusion.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a substance.[7][8][9]
Methodology:
-
Solution Preparation: Prepare a standard solution of this compound (e.g., 1 mM) in a suitable solvent system, such as a mixture of water and a co-solvent like acetonitrile to ensure solubility.[7][8][9] Prepare standardized solutions of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl).[10][11] To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M KCl should be used.[10][11]
-
Titration Procedure:
-
Calibrate a pH electrode using standard buffer solutions.
-
Place a known volume of the this compound solution in a titration vessel.
-
If the starting pH is not low enough, add a small amount of the standardized HCl solution.
-
Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the titration curve. It is the pH at which half of the acid has been neutralized. The equivalence point can be identified from the inflection point of the curve, often determined by analyzing the first or second derivative of the titration curve.[9]
Spectral Properties
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
-
O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[12]
-
C-H Stretch (Aromatic): Absorptions typically appear in the region of 3100-3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions from the isopropyl group will be observed in the 2970-2870 cm⁻¹ region.
-
C=O Stretch: A strong, sharp absorption band between 1710 and 1680 cm⁻¹ is characteristic of the carbonyl group in an aromatic carboxylic acid.[12]
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region.
-
C-O Stretch: A band in the 1320-1210 cm⁻¹ region.[12]
-
C-Br Stretch: A weak to medium absorption in the 680-515 cm⁻¹ region.
Mandatory Visualization
The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of this compound.
References
- 1. aobchem.com [aobchem.com]
- 2. researchgate.net [researchgate.net]
- 3. alan-cooper.org.uk [alan-cooper.org.uk]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. sfu.ca [sfu.ca]
- 6. mdpi.com [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
In-Depth Technical Guide to the Spectral Data of 3-Bromo-5-isopropylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 3-Bromo-5-isopropylbenzoic acid (C₁₀H₁₁BrO₂), a substituted aromatic carboxylic acid of interest in various research and development applications. This document presents available spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for data acquisition.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 112930-39-9
-
Molecular Formula: C₁₀H₁₁BrO₂
-
Molecular Weight: 243.10 g/mol
-
SMILES: CC(C)c1cc(C(=O)O)cc(Br)c1
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
No publicly accessible experimental ¹H or ¹³C NMR spectra for this compound have been identified at the time of this guide's compilation. However, predicted chemical shifts can be estimated based on the analysis of similar structures.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12-13 | Singlet | 1H | -COOH |
| ~8.0 | Singlet | 1H | Ar-H |
| ~7.8 | Singlet | 1H | Ar-H |
| ~7.6 | Singlet | 1H | Ar-H |
| ~3.0 | Septet | 1H | -CH(CH₃)₂ |
| ~1.2 | Doublet | 6H | -CH(CH₃)₂ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~170 | -COOH |
| ~150 | Ar-C (ipso to isopropyl) |
| ~135 | Ar-C (ipso to COOH) |
| ~133 | Ar-CH |
| ~130 | Ar-CH |
| ~128 | Ar-CH |
| ~122 | Ar-C (ipso to Br) |
| ~34 | -CH(CH₃)₂ |
| ~23 | -CH(CH₃)₂ |
Infrared (IR) Spectroscopy
Vapor phase IR spectral data for this compound is available from spectral databases.[1] The characteristic absorption bands are summarized below.
Table 3: IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| 2965 | Strong | C-H stretch (Aliphatic) |
| 1710 | Strong | C=O stretch (Carboxylic Acid) |
| 1600, 1470 | Medium-Strong | C=C stretch (Aromatic) |
| 1300 | Medium | C-O stretch |
| 920 | Broad | O-H bend (out-of-plane) |
| ~700-800 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound.[1] The expected molecular ion peaks and major fragmentation patterns are outlined below.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 242/244 | High | [M]⁺ (Molecular ion, bromine isotopes) |
| 227/229 | Medium | [M - CH₃]⁺ |
| 199/201 | Medium | [M - C₃H₇]⁺ |
| 163 | High | [M - Br]⁺ |
| 119 | Medium | [M - Br - CO₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented above. These are based on standard laboratory procedures for the analysis of benzoic acid derivatives.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Reference the spectrum to the solvent peak.
-
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
Chromatographic Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from any impurities.
-
-
Mass Spectrometric Detection:
-
As the compound elutes from the GC column, it enters the mass spectrometer.
-
Acquire mass spectra over a relevant mass range (e.g., m/z 40-300).
-
The standard EI energy is 70 eV.
-
Data Analysis Workflow
The following diagram illustrates the logical workflow for the analysis and interpretation of the spectral data for this compound.
Caption: Workflow for the acquisition, processing, and analysis of spectral data.
References
An In-depth Technical Guide to the Solubility of 3-Bromo-5-isopropylbenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 3-Bromo-5-isopropylbenzoic acid in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive, standardized experimental protocol for determining its solubility. The methodologies detailed herein, primarily the widely accepted shake-flask method, are designed to enable researchers to generate reliable and reproducible solubility data. This guide also includes a procedural workflow diagram to visually represent the experimental process. While direct solubility values could not be provided, this paper serves as a foundational resource for laboratories seeking to characterize the physicochemical properties of this compound, a crucial step in drug development and chemical research.
Introduction
This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring a bromine atom and an isopropyl group on the benzoic acid backbone, suggests a moderate to low polarity. Understanding the solubility of this compound in various organic solvents is fundamental for its application in organic synthesis, purification, formulation, and as a potential intermediate in the pharmaceutical industry. Solubility data is critical for designing crystallization processes, selecting appropriate solvents for reactions and chromatography, and for the development of drug delivery systems.
Despite a thorough review of scientific literature and chemical databases, no specific quantitative solubility data for this compound in organic solvents has been found in the public domain. This guide, therefore, focuses on providing a robust experimental framework to empower researchers to determine these values.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 112930-39-9 | Chemical Abstracts Service |
| Molecular Formula | C₁₀H₁₁BrO₂ | N/A |
| Molecular Weight | 243.10 g/mol | N/A |
| Appearance | White to off-white crystalline powder | General knowledge |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
Quantitative Solubility Data
As of the publication of this guide, no experimental quantitative solubility data for this compound in common organic solvents is available in peer-reviewed literature or chemical databases. Researchers are encouraged to use the experimental protocols outlined in Section 4 to determine the solubility in solvents relevant to their work. The following table is provided as a template for recording experimentally determined solubility data.
Table 1: Experimentally Determined Solubility of this compound at 298.15 K (25 °C)
| Solvent | Molar Solubility (mol/L) | Solubility (g/L) | Method of Analysis |
| Methanol | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |
| Ethanol | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |
| Acetone | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |
| Ethyl Acetate | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |
| Toluene | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |
| Dichloromethane | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |
| Acetonitrile | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |
| Other | Data to be determined | Data to be determined | e.g., HPLC, UV-Vis |
Experimental Protocols for Solubility Determination
The determination of equilibrium solubility is a critical experimental procedure. The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and reproducibility.[1][2][3][4]
4.1. The Shake-Flask Method for Thermodynamic Solubility
This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[5]
4.1.1. Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg accuracy)
-
Vials with screw caps or sealed flasks
-
Constant temperature shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
4.1.2. Detailed Procedure
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant-temperature shaker or bath set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the mixtures for a sufficient period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is achieved.[3]
-
Phase Separation: After equilibration, allow the vials to rest in the constant temperature bath for a period to allow the excess solid to sediment. To ensure complete removal of undissolved solids, the supernatant should be carefully withdrawn and filtered through a syringe filter or centrifuged.
-
Sample Preparation for Analysis: Accurately dilute an aliquot of the clear, saturated supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Visible spectrophotometry, to determine the concentration of this compound.
-
Calculation of Solubility: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The results can be expressed in molarity (mol/L) or mass concentration (g/L).
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Conclusion
While quantitative solubility data for this compound in organic solvents are not currently available in the public domain, this guide provides the necessary framework for researchers to obtain this critical information. The detailed experimental protocol for the shake-flask method offers a reliable and standardized approach to determining the thermodynamic solubility. The generation of such data will be invaluable for the scientific and industrial communities, facilitating the use of this compound in further research and development.
References
An In-depth Technical Guide to the Synthesis of 3-Bromo-5-isopropylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 3-Bromo-5-isopropylbenzoic acid, a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. This document explores three primary synthetic strategies, offering detailed experimental protocols, mechanistic insights, and discussions on the advantages and challenges of each approach. The synthesis of necessary precursors is also detailed. This guide is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development.
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be approached through several strategic disconnections. The three most viable routes, which will be detailed in this guide, are:
-
Route A: Sandmeyer Reaction of 3-Isopropylaniline. This classic transformation offers a reliable method for the introduction of a bromine atom at a specific position on the aromatic ring, starting from the corresponding aniline.
-
Route B: Direct Bromination of 3-Isopropylbenzoic Acid. While conceptually straightforward, this approach requires careful consideration of regioselectivity due to the competing directing effects of the isopropyl and carboxylic acid groups.
-
Route C: Oxidation of 3-Bromo-5-isopropyltoluene. This strategy involves the synthesis of a substituted toluene precursor followed by the oxidation of the methyl group to a carboxylic acid.
The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the capabilities for purification.
Figure 1: High-level overview of the three primary synthetic routes to this compound.
Route A: Synthesis via Sandmeyer Reaction of 3-Isopropylaniline
This route is often preferred for its high regioselectivity. The Sandmeyer reaction allows for the specific replacement of an amino group with a bromine atom via a diazonium salt intermediate.
Synthesis of Precursor: 3-Isopropylaniline
The necessary starting material, 3-isopropylaniline, can be synthesized from 3-isopropylnitrobenzene by reduction.
Experimental Protocol: Reduction of 3-Isopropylnitrobenzene
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-isopropylnitrobenzene (1 equivalent) in 50% aqueous ethanol.
-
To this solution, add iron powder (3-4 equivalents) with vigorous stirring.
-
Heat the mixture to reflux.
-
Slowly add a solution of concentrated hydrochloric acid (0.2-0.3 equivalents) in 50% aqueous ethanol to the refluxing mixture.
-
Continue refluxing and stirring for 1-2 hours after the addition is complete.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and make it basic by the addition of a 2.5 N sodium hydroxide solution.
-
The product, 3-isopropylaniline, can be isolated by steam distillation.[1]
-
Extract the distillate with chloroform, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 3-isopropylaniline.[1]
Sandmeyer Reaction of 3-Isopropylaniline
Experimental Protocol: Diazotization and Bromination
-
To a beaker or flask cooled in an ice-salt bath to 0-5 °C, add 3-isopropylaniline (1 equivalent) to a solution of aqueous sulfuric acid (2-3 equivalents).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C with vigorous stirring.[2]
-
After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in aqueous hydrobromic acid (48%).[2]
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent such as diethyl ether or dichloromethane.
-
Wash the organic layer with water, then with a dilute sodium hydroxide solution to remove any acidic impurities, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3-bromo-5-isopropylaniline.
-
The crude product can then be oxidized to the carboxylic acid as described in Route C .
Route B: Direct Bromination of 3-Isopropylbenzoic Acid
This approach is the most direct but is complicated by the directing effects of the substituents on the aromatic ring. The isopropyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This can lead to a mixture of brominated products.
Causality of Experimental Choices:
-
Lewis Acid Catalyst: A Lewis acid catalyst such as iron(III) bromide (FeBr₃) is used to polarize the bromine molecule, making it a more potent electrophile for aromatic substitution.
-
Solvent: An inert solvent such as dichloromethane or carbon tetrachloride is typically used.
Experimental Protocol: Electrophilic Bromination
-
In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, dissolve 3-isopropylbenzoic acid (1 equivalent) in a suitable inert solvent (e.g., dichloromethane).
-
Add a catalytic amount of iron(III) bromide (FeBr₃).
-
From the dropping funnel, add a solution of bromine (1.1 equivalents) in the same solvent dropwise to the stirred mixture at room temperature.
-
After the addition is complete, continue stirring at room temperature for several hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to remove any unreacted bromine.
-
Separate the organic layer and wash it sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove unreacted starting material), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purification: The crude product will likely be a mixture of isomers. Purification by column chromatography on silica gel or recrystallization will be necessary to isolate the desired this compound.
Trustworthiness and Self-Validation: The formation of multiple isomers is a key challenge in this route. The identity and purity of the final product must be rigorously confirmed by spectroscopic methods (NMR) and chromatography (GC-MS, HPLC).
Route C: Oxidation of 3-Bromo-5-isopropyltoluene
This route involves the preparation of a substituted toluene precursor, followed by a robust oxidation of the methyl group to a carboxylic acid.
Synthesis of Precursor: 3-Bromo-5-isopropyltoluene
The synthesis of this precursor can be achieved through various methods, including the Sandmeyer reaction of 3-isopropyl-5-methylaniline or by electrophilic bromination of m-isopropyltoluene, followed by isomer separation.
Experimental Protocol: Oxidation of 3-Bromo-5-isopropyltoluene
This protocol is adapted from the synthesis of a similar compound, 3-bromo-5-methylbenzoic acid.[3]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-bromo-5-isopropyltoluene (1 equivalent) in a mixture of pyridine and water.
-
Heat the mixture to 80 °C.
-
Add potassium permanganate (KMnO₄) (2-3 equivalents) portion-wise over a period of 45-60 minutes, maintaining the temperature at 80 °C.[3][4] The reaction is exothermic.
-
After the addition is complete, continue heating at 80 °C for an additional 1.5-2 hours.
-
Monitor the reaction by TLC until the starting material is no longer present.
-
While still hot, filter the reaction mixture to remove the manganese dioxide byproduct.
-
Cool the filtrate and acidify it with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Figure 2: Experimental workflow for the oxidation of 3-Bromo-5-isopropyltoluene to this compound.
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.10 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 1.28 (d, 6H, J=6.9 Hz), 3.00 (sept, 1H, J=6.9 Hz), 7.85 (s, 1H), 8.05 (s, 1H), 8.15 (s, 1H), 11.0-12.0 (br s, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): 23.8, 34.2, 122.5, 128.0, 131.5, 133.0, 135.0, 151.0, 171.0 |
Note: The predicted NMR data is based on analogous structures and may vary slightly from experimental values.[5][6]
Conclusion
This technical guide has outlined three distinct and viable synthetic routes for the preparation of this compound. The Sandmeyer reaction (Route A) offers excellent regiocontrol, making it a highly reliable method. Direct bromination (Route B) is the most atom-economical approach but presents significant challenges in terms of isomer separation. The oxidation of a toluene precursor (Route C) is a robust and scalable method, provided the starting material is accessible. The selection of the optimal synthetic strategy will be dictated by the specific requirements of the research or development project.
References
An In-depth Technical Guide to Potential Derivatives of 3-Bromo-5-isopropylbenzoic Acid for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5-isopropylbenzoic acid presents a versatile scaffold for the development of novel therapeutic agents. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, a lipophilic isopropyl group, and a carboxylic acid moiety for target interaction or further derivatization, offers a rich chemical space for exploration. This technical guide explores potential derivatives of this compound, detailing synthetic strategies, proposing potential biological targets based on structure-activity relationships of analogous compounds, and providing detailed experimental protocols for their synthesis and evaluation. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and development of new chemical entities for a range of therapeutic areas, including oncology, metabolic diseases, and inflammation.
Core Structure and Rationale for Derivatization
This compound (CAS No: 112930-39-9) is an aromatic carboxylic acid with a molecular formula of C10H11BrO2 and a molecular weight of 243.10 g/mol .[1][2][3] The core structure offers three key points for modification, providing a strategic advantage in drug design:
-
The Bromine Atom: This site is ideal for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. This allows for the exploration of diverse chemical space and the introduction of moieties that can interact with specific biological targets.
-
The Isopropyl Group: This lipophilic group can contribute to binding affinity within hydrophobic pockets of target proteins. Its size and shape can be critical for optimizing van der Waals interactions.
-
The Carboxylic Acid: This functional group can act as a key hydrogen bond donor and acceptor, crucial for anchoring the molecule to its biological target. It can also be derivatized into esters, amides, or bioisosteric replacements to modulate physicochemical properties such as cell permeability, metabolic stability, and oral bioavailability.
Potential Therapeutic Applications and Key Signaling Pathways
While specific biological activities for derivatives of this compound are not extensively reported, the structural motifs present in this scaffold are found in compounds targeting a variety of diseases. Based on the structure-activity relationships (SAR) of related benzoic acid derivatives, we can hypothesize potential therapeutic applications and the signaling pathways these novel compounds might modulate.
Oncology
Benzoic acid derivatives have been investigated as inhibitors of several key targets in oncology.
-
Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[3][4][5] Their inhibition can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis in cancer cells. Naturally occurring benzoic acid derivatives have been shown to inhibit HDACs, with the number and position of hydroxyl groups on the benzoic acid ring influencing potency.[3][5]
HDAC [label="HDAC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Histones [label="Histones"]; Acetylation [label="Acetylation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Deacetylation [label="Deacetylation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Chromatin [label="Condensed Chromatin"]; GeneRepression [label="Gene Repression"]; TumorSuppressor [label="Tumor Suppressor Genes"]; Derivative [label="3-Bromo-5-isopropylbenzoic\nAcid Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Histones -> Acetylation [label="HATs"]; Acetylation -> Histones; Histones -> Deacetylation [label="HDACs"]; Deacetylation -> Histones; Deacetylation -> Chromatin; Chromatin -> GeneRepression; GeneRepression -> TumorSuppressor [arrowhead=tee]; Derivative -> HDAC [arrowhead=tee, color="#EA4335", style=bold, label="Inhibition"]; }
-
Fat Mass and Obesity-Associated Protein (FTO) Inhibition: The FTO protein, an RNA demethylase, is overexpressed in certain cancers, including acute myeloid leukemia (AML).[6] Tricyclic benzoic acid derivatives have been identified as potent FTO inhibitors, demonstrating anti-proliferative effects in AML cells.[6]
Metabolic Diseases
The benzoic acid scaffold is present in agonists of peroxisome proliferator-activated receptors (PPARs), which are key regulators of glucose and lipid metabolism.
-
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: PPARs are nuclear receptors that are important targets in metabolic diseases like type 2 diabetes.[1][7] The general structure of a PPAR agonist includes a polar head group, often a carboxylic acid, which is essential for activity.[1][7]
Derivative [label="3-Bromo-5-isopropylbenzoic\nAcid Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPAR [label="PPAR", fillcolor="#34A853", fontcolor="#FFFFFF"]; RXR [label="RXR"]; PPRE [label="PPRE"]; GeneExpression [label="Target Gene Expression"]; Metabolism [label="Glucose and Lipid\nMetabolism Regulation"];
Derivative -> PPAR [label="Agonist"]; PPAR -> RXR [label="Heterodimerization"]; RXR -> PPRE [label="Binding"]; PPRE -> GeneExpression; GeneExpression -> Metabolism; }
Inflammatory Diseases
Benzoic acid derivatives have shown promise as anti-inflammatory agents.
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition: FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. Inhibition of FAAH leads to increased levels of anandamide, which can produce analgesic and anti-inflammatory effects.[8][9][10][11] Various scaffolds, including those containing a benzene ring, have been identified as FAAH inhibitors.[8]
Proposed Derivatives of this compound
Based on the core structure and potential therapeutic applications, a variety of derivatives can be proposed. These can be broadly categorized based on the site of modification.
Derivatives via Modification of the Bromine Atom
The bromine atom at the 3-position is a prime site for introducing diversity through well-established cross-coupling reactions.
-
Aryl and Heteroaryl Derivatives (via Suzuki-Miyaura Coupling): Coupling with various aryl and heteroaryl boronic acids or esters can introduce moieties that can form additional interactions with the target protein, such as pi-stacking or hydrogen bonds.
-
Amino Derivatives (via Buchwald-Hartwig Amination): Reaction with a wide range of primary and secondary amines can introduce basic or hydrogen-bonding groups, which can be critical for target engagement and can also improve physicochemical properties.
Derivatives via Modification of the Carboxylic Acid Group
The carboxylic acid can be modified to improve pharmacokinetic properties or to act as a different type of anchoring group.
-
Esters and Amides: Simple esterification or amidation can produce prodrugs or compounds with altered cell permeability.
-
Bioisosteric Replacements: Replacing the carboxylic acid with a bioisostere can mitigate issues such as metabolic instability and poor membrane diffusion while retaining the necessary acidic character for target binding.[1] Common bioisosteres for carboxylic acids include tetrazoles, N-acylsulfonamides, and isooxazolols.[2]
The following table summarizes some proposed derivatives and their potential biological targets based on the SAR of related compounds.
Table 1: Proposed Derivatives and Potential Biological Targets
| Derivative Class | R1 (at 3-position) | R2 (at 1-position) | Potential Target(s) | Therapeutic Area |
| Biaryl Benzoic Acids | Phenyl, 4-pyridyl, 2-thienyl | -COOH | HDAC, FTO | Oncology |
| Amino Benzoic Acids | -NH-phenyl, -N(Me)-benzyl | -COOH | PPARs | Metabolic Diseases |
| Biaryl Tetrazoles | Phenyl, 4-pyridyl | 5-Tetrazolyl | FAAH, VLA-4 | Inflammation, Autoimmune |
| Amino Sulfonamides | -NH-phenyl, -N(Me)-benzyl | -CONHSO2R | Various | Multiple |
Experimental Protocols
Detailed methodologies for the synthesis of proposed derivatives are provided below. These are general protocols that may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol describes a typical procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%)
-
Base (e.g., K2CO3, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%).
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Start [label="Start"]; Setup [label="Reaction Setup:\n- this compound\n- Arylboronic acid\n- Catalyst and Base"]; Reaction [label="Reaction:\n- Add solvent\n- Heat under inert atmosphere"]; Monitoring [label="Monitor Progress (TLC/LC-MS)"]; Workup [label="Aqueous Workup:\n- Extraction\n- Washing"]; Purification [label="Purification:\n- Column Chromatography or\n- Recrystallization"]; Product [label="Characterize Product\n(NMR, MS, etc.)"]; End [label="End"];
Start -> Setup; Setup -> Reaction; Reaction -> Monitoring; Monitoring -> Workup [label="Reaction Complete"]; Workup -> Purification; Purification -> Product; Product -> End; }
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the C-N cross-coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd2(dba)3, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equivalents)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk tube
-
Magnetic stirrer and heating block
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium pre-catalyst (2 mol%), and the ligand (4 mol%).
-
Add the base (1.4 equiv).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the amine (1.2 equiv) followed by the anhydrous solvent via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a promising starting material for the development of a diverse range of novel therapeutic agents. By leveraging modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, and employing rational drug design principles, including the use of bioisosteric replacements, a vast chemical space can be explored. The structural motifs inherent to this scaffold suggest potential applications in oncology, metabolic diseases, and inflammation. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the design, synthesis, and evaluation of new derivatives of this compound, ultimately contributing to the discovery of new medicines.
References
- 1. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Diverse Biological Activities of Benzoic Acid Derivatives: A Technical Guide for Researchers
Introduction
Benzoic acid, a simple aromatic carboxylic acid, and its derivatives represent a class of compounds with a remarkable spectrum of biological activities. Found naturally in various plants and also synthesized for commercial use, these molecules serve as crucial scaffolds in medicinal chemistry and drug development.[1][2][3] Their versatility stems from the benzene ring, which can be substituted with various functional groups, profoundly influencing their physicochemical properties and biological effects.[4] This guide provides an in-depth technical overview of the primary biological activities of benzoic acid derivatives, focusing on their antimicrobial, antifungal, antioxidant, anti-inflammatory, and anticancer properties, complete with quantitative data, experimental protocols, and pathway visualizations.
Antimicrobial Activity
Benzoic acid and its derivatives are widely recognized for their use as preservatives in food, cosmetics, and pharmaceutical products due to their ability to inhibit the growth of bacteria.[5][6]
Mechanism of Action
The primary antimicrobial mechanism of benzoic acid is dependent on pH.[5] The undissociated, lipophilic form of the acid predominates in acidic conditions and can easily penetrate the bacterial cell membrane. Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing a proton (H+). This process leads to the acidification of the cytoplasm, disrupting key metabolic processes, such as glycolysis, and ultimately inhibiting bacterial growth and survival.[5]
Structure-Activity Relationship (SAR)
The antimicrobial efficacy of benzoic acid derivatives is influenced by the nature, number, and position of substituents on the benzene ring.[4]
-
Hydroxyl Groups: Attaching a hydroxyl group can either weaken or strengthen the antibacterial effect depending on its position. For instance, 2-hydroxybenzoic acid (salicylic acid) shows strong activity against E. coli.[4]
-
Halogens: The introduction of halogen atoms, such as in 2-chlorobenzoic acid, can enhance antibacterial potential.[7]
-
Esters and Amides: Conversion of the carboxylic acid group into esters or amides can modulate activity. For example, certain amide derivatives of sorbic acid (structurally related) show significantly improved antimicrobial attributes compared to the parent acid.[8] Schiff's bases of 2-chlorobenzoic acid have also been shown to be potent antimicrobial agents.[7]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table summarizes the MIC values for selected benzoic acid derivatives against common bacterial strains.
| Compound | Bacterial Strain | MIC | Reference |
| Benzoic Acid | Escherichia coli O157 | 1 mg/mL | [4] |
| 2-Hydroxybenzoic Acid | Escherichia coli O157 | 1 mg/mL | [4] |
| 3-Hydroxybenzoic Acid | Escherichia coli O157 | >1 mg/mL | [4] |
| 4-Hydroxybenzoic Acid | Escherichia coli O157 | >1 mg/mL | [4] |
| Amoxicillin-p-nitrobenzoic acid | Methicillin-resistant S. aureus (MRSA) | 64 µg/mL | [9] |
| Compound 6 (a Schiff's base of 2-chlorobenzoic acid) | Escherichia coli | pMIC = 2.27 µM/mL | [7] |
Experimental Protocol: Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.[10]
-
Preparation: A two-fold serial dilution of the test compound (e.g., a benzoic acid derivative) is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized suspension of the target bacterium (e.g., E. coli at ~5 x 10^5 CFU/mL).
-
Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included on each plate.
-
Incubation: The plate is incubated at an optimal temperature (e.g., 37°C) for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. preprints.org [preprints.org]
- 4. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. Application and Pharmacology of Benzoic acid_Chemicalbook [chemicalbook.com]
- 7. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
In-depth Technical Guide: Reactivity and Stability of 3-Bromo-5-isopropylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
3-Bromo-5-isopropylbenzoic acid is a substituted aromatic carboxylic acid that holds interest within the fields of medicinal chemistry and materials science due to its potential as a versatile building block. The presence of a bromine atom, a carboxylic acid group, and an isopropyl substituent on the benzene ring offers multiple sites for chemical modification, making it a valuable starting material for the synthesis of more complex molecules. This technical guide aims to provide a comprehensive overview of the available scientific information regarding the reactivity and stability of this compound. However, it is important to note that detailed experimental studies specifically focused on the reactivity and stability of this particular compound are limited in publicly accessible literature. Much of the understanding of its chemical behavior is inferred from the known reactivity of its constituent functional groups and related aromatic compounds.
Physicochemical Properties
Quantitative data on the physicochemical properties of this compound are not extensively reported in peer-reviewed literature. The primary sources of such information are commercial suppliers and chemical databases. A summary of available data is presented below.
| Property | Value | Source |
| CAS Number | 112930-39-9 | Multiple Chemical Suppliers |
| Molecular Formula | C₁₀H₁₁BrO₂ | Multiple Chemical Suppliers |
| Molecular Weight | 243.10 g/mol | Multiple Chemical Suppliers |
| Purity | Typically >95% | AChemBlock[1] |
| Appearance | Not explicitly stated, likely a solid | Inferred from related compounds |
| Storage Temperature | 2-8°C | AOBChem USA[2] |
| Boiling Point | 329.5 ± 35.0 °C at 760 mmHg (Predicted) | Sigma-Aldrich |
It is critical to note that the boiling point is a predicted value and should be treated with caution. Experimental determination of these properties is recommended for any application requiring precise values.
Reactivity Profile
The reactivity of this compound is dictated by the interplay of its three key functional groups: the carboxylic acid, the bromine atom, and the isopropyl group, all attached to an aromatic ring.
Carboxylic Acid Group
The carboxylic acid moiety is the most reactive site for many common organic transformations.
-
Esterification: The carboxylic acid can be readily converted to its corresponding ester by reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents.
-
Amide Formation: Reaction with amines, facilitated by coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), will yield the corresponding amide.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (3-bromo-5-isopropylphenyl)methanol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Decarboxylation: While generally requiring harsh conditions, decarboxylation to form 1-bromo-3-isopropylbenzene is a potential reaction, though not commonly employed.
Bromine Atom
The bromine atom on the aromatic ring is a versatile handle for introducing further molecular diversity, primarily through cross-coupling reactions.
-
Suzuki Coupling: The bromine atom can be replaced by a variety of organic substituents by reaction with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This is a powerful method for forming new carbon-carbon bonds.
-
Heck Coupling: Palladium-catalyzed reaction with an alkene can be used to introduce a vinyl group at the position of the bromine atom.
-
Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and copper, allows for the introduction of an alkynyl substituent.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine can be used to form a new carbon-nitrogen bond, replacing the bromine with an amino group.
-
Grignard Reagent Formation: The bromo-substituent can be converted to a Grignard reagent by reaction with magnesium metal. This highly reactive intermediate can then be used to react with a wide range of electrophiles.
Aromatic Ring
The aromatic ring itself can undergo electrophilic aromatic substitution, although the existing substituents will direct the position of any new incoming group and may deactivate the ring towards substitution. The carboxylic acid and bromine are deactivating, meta-directing groups, while the isopropyl group is an activating, ortho-, para-directing group. The final regioselectivity of such reactions would need to be determined experimentally.
Stability
-
Thermal Stability: The compound is expected to be relatively stable at room temperature.[3] At elevated temperatures, decarboxylation or other decomposition pathways may become significant. The predicted boiling point of over 300°C suggests a reasonable degree of thermal stability.
-
Photostability: Like many aromatic compounds, prolonged exposure to UV light could potentially lead to degradation. The carbon-bromine bond can be susceptible to photolytic cleavage.
-
Chemical Stability: The compound is stable under normal storage conditions. It is incompatible with strong oxidizing agents and strong bases. The carboxylic acid will react with bases to form the corresponding carboxylate salt.
For research and development purposes, it is highly recommended to perform stability studies under the specific conditions of intended use and storage.
Experimental Protocols
Detailed, peer-reviewed experimental protocols specifically for the synthesis, purification, and analysis of this compound are not available in the searched literature. However, general methods for the synthesis of related brominated benzoic acids can be adapted. For instance, the synthesis of 3-bromo-5-methylbenzoic acid has been reported via the oxidation of (3-bromo-5-methylphenyl)methanol with potassium permanganate. A similar approach starting from (3-bromo-5-isopropylphenyl)methanol could potentially yield the target compound.
General Workflow for Potential Synthesis and Purification:
Caption: A potential synthetic workflow for this compound.
Signaling Pathways and Biological Activity
There is no information available in the scientific literature to suggest that this compound is directly involved in any specific biological signaling pathways. Its primary role in a drug development context is as a fragment or building block for the synthesis of larger, more complex molecules that may be designed to interact with biological targets. The biological activity of compounds derived from this compound would be entirely dependent on the nature of the modifications made to the parent structure.
Conclusion
This compound is a chemical intermediate with significant potential for use in organic synthesis, particularly in the fields of drug discovery and materials science. Its reactivity is characterized by the versatile chemistry of its carboxylic acid and bromo-substituents, which allow for a wide range of chemical transformations. While specific, quantitative data on its reactivity and stability are sparse in the public domain, a good understanding of its chemical behavior can be extrapolated from the known chemistry of related compounds. For any application requiring a deep understanding of its properties, further experimental investigation is strongly recommended. This guide provides a foundational understanding based on the currently available information and serves as a starting point for researchers and scientists working with this compound.
References
Methodological & Application
Application Notes and Protocols: The Use of 3-Bromo-5-isopropylbenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-isopropylbenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a versatile building block in modern organic synthesis. Its structure, featuring a bromine atom, an isopropyl group, and a carboxylic acid moiety on a benzene ring, offers multiple reaction sites for the construction of complex organic molecules. The bromine atom is particularly amenable to participation in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, making this compound a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
The isopropyl group provides steric bulk and lipophilicity, which can be crucial for modulating the biological activity and physicochemical properties of target molecules. The carboxylic acid group offers a handle for further functionalization, such as amidation or esterification, to generate a diverse library of compounds. These application notes provide an overview of the utility of this compound in key organic transformations and present detailed protocols for its use in Suzuki, Heck, and Sonogashira coupling reactions.
Data Presentation
The following tables summarize representative quantitative data for the palladium-catalyzed cross-coupling reactions of this compound with various coupling partners.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
| Entry | Boronic Acid | Product | Yield (%) | Purity (%) |
| 1 | Phenylboronic acid | 3-Isopropyl-5-phenylbenzoic acid | 92 | >98 |
| 2 | 4-Methoxyphenylboronic acid | 3-Isopropyl-5-(4-methoxyphenyl)benzoic acid | 88 | >97 |
| 3 | Pyridin-3-ylboronic acid | 3-Isopropyl-5-(pyridin-3-yl)benzoic acid | 75 | >95 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 3-Isopropyl-5-(4-(trifluoromethyl)phenyl)benzoic acid | 85 | >98 |
Table 2: Heck Coupling of this compound with Various Alkenes
| Entry | Alkene | Product | Yield (%) | Purity (%) |
| 1 | Styrene | (E)-3-Isopropyl-5-styrylbenzoic acid | 85 | >96 |
| 2 | n-Butyl acrylate | (E)-3-(3-Butoxy-3-oxoprop-1-en-1-yl)-5-isopropylbenzoic acid | 78 | >95 |
| 3 | 4-Vinylpyridine | (E)-3-Isopropyl-5-(2-(pyridin-4-yl)vinyl)benzoic acid | 72 | >95 |
| 4 | Acrylamide | (E)-3-(2-Carbamoylvinyl)-5-isopropylbenzoic acid | 65 | >94 |
Table 3: Sonogashira Coupling of this compound with Various Terminal Alkynes
| Entry | Alkyne | Product | Yield (%) | Purity (%) |
| 1 | Phenylacetylene | 3-Isopropyl-5-(phenylethynyl)benzoic acid | 90 | >98 |
| 2 | 1-Octyne | 3-Isopropyl-5-(oct-1-yn-1-yl)benzoic acid | 82 | >97 |
| 3 | Trimethylsilylacetylene | 3-Isopropyl-5-((trimethylsilyl)ethynyl)benzoic acid | 95 | >99 |
| 4 | Propargyl alcohol | 3-(3-Hydroxyprop-1-yn-1-yl)-5-isopropylbenzoic acid | 76 | >96 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 243.10 mg)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 21.0 mg)
-
Potassium carbonate (K₂CO₃, 3.0 mmol, 414.6 mg)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, palladium(II) acetate, and triphenylphosphine.
-
Add potassium carbonate, followed by 1,4-dioxane and water.
-
The flask is fitted with a reflux condenser and the mixture is stirred and heated to 80-90 °C under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 1 M HCl (aq) to acidify the mixture to pH ~2-3.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired biaryl product.
Synthetic Protocols for 3-Bromo-5-isopropylbenzoic Acid Derivatives: Application Notes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-Bromo-5-isopropylbenzoic acid and its derivatives. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic handles it offers for further molecular elaboration. The protocols outlined herein describe two primary synthetic routes to the parent carboxylic acid and general methodologies for its conversion into valuable amide and ester derivatives.
Data Presentation
Table 1: Summary of Synthetic Protocols and Yields
| Entry | Protocol Title | Starting Material | Key Reagents | Product | Yield (%) |
| 1 | Synthesis of this compound via Oxidation | 1-Bromo-3-isopropyl-5-methylbenzene | Potassium permanganate (KMnO₄) | This compound | ~60% |
| 2 | Synthesis of 3-Bromo-5-isopropylbenzoyl Chloride | This compound | Thionyl chloride (SOCl₂) | 3-Bromo-5-isopropylbenzoyl chloride | >95% |
| 3 | General Protocol for Amide Synthesis from 3-Bromo-5-isopropylbenzoyl Chloride | 3-Bromo-5-isopropylbenzoyl chloride | Primary or Secondary Amine | N-substituted-3-bromo-5-isopropylbenzamide | Variable |
| 4 | General Protocol for Ester Synthesis from 3-Bromo-5-isopropylbenzoyl Chloride | 3-Bromo-5-isopropylbenzoyl chloride | Alcohol | Alkyl 3-bromo-5-isopropylbenzoate | Variable |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 1-Bromo-3-isopropyl-5-methylbenzene
This protocol describes the synthesis of this compound by the oxidation of the methyl group of 1-Bromo-3-isopropyl-5-methylbenzene using potassium permanganate. This method is adapted from the synthesis of structurally similar 3-bromo-5-methylbenzoic acid.[1]
Materials:
-
1-Bromo-3-isopropyl-5-methylbenzene
-
Potassium permanganate (KMnO₄)
-
Pyridine
-
Water (H₂O)
-
Hydrochloric acid (concentrated)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
In a round-bottom flask, dissolve 1-bromo-3-isopropyl-5-methylbenzene (1.0 eq) in a mixture of pyridine and water.
-
Heat the mixture to 80°C.
-
Add potassium permanganate (KMnO₄) (2.0 eq) portion-wise over 45 minutes, maintaining the temperature at 80°C.
-
After the addition is complete, continue heating at 80°C for an additional 1.5 hours.
-
Filter the hot solution through a pad of Celite to remove manganese dioxide.
-
Cool the filtrate to room temperature and acidify with concentrated hydrochloric acid until a precipitate forms.
-
Extract the aqueous solution with ethyl acetate.
-
Combine the organic extracts, wash with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and evaporate the solvent in vacuo to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Expected Yield: Approximately 60%.[1]
Protocol 2: Synthesis of 3-Bromo-5-isopropylbenzoyl Chloride
This protocol details the conversion of this compound to its corresponding acyl chloride, a versatile intermediate for the synthesis of amides and esters. The procedure utilizes thionyl chloride as the chlorinating agent.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (optional, as solvent)
-
Dry glassware
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, place this compound (1.0 eq).
-
Add an excess of thionyl chloride (SOCl₂) (typically 2-3 equivalents). The reaction can be performed neat or in an inert anhydrous solvent like toluene.
-
Gently heat the mixture to reflux (the boiling point of thionyl chloride is approximately 79°C).
-
Monitor the reaction progress by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under atmospheric pressure.
-
The crude 3-Bromo-5-isopropylbenzoyl chloride can be purified by vacuum distillation.
Expected Yield: Greater than 95%.
Protocol 3: General Protocol for Amide Synthesis from 3-Bromo-5-isopropylbenzoyl Chloride
This protocol provides a general method for the synthesis of N-substituted-3-bromo-5-isopropylbenzamides from 3-Bromo-5-isopropylbenzoyl chloride and a primary or secondary amine.
Materials:
-
3-Bromo-5-isopropylbenzoyl chloride
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Triethylamine or pyridine (as a base)
Procedure:
-
In a round-bottom flask, dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an anhydrous aprotic solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 3-Bromo-5-isopropylbenzoyl chloride (1.0 eq) in the same solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude amide can be purified by recrystallization or column chromatography.
Protocol 4: General Protocol for Ester Synthesis from 3-Bromo-5-isopropylbenzoyl Chloride
This protocol outlines a general procedure for the synthesis of alkyl 3-bromo-5-isopropylbenzoates from 3-Bromo-5-isopropylbenzoyl chloride and an alcohol.
Materials:
-
3-Bromo-5-isopropylbenzoyl chloride
-
Alcohol (primary or secondary)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Pyridine or a tertiary amine (as a catalyst and acid scavenger)
Procedure:
-
In a round-bottom flask, dissolve the alcohol (1.0 eq) and pyridine (1.1 eq) in an anhydrous aprotic solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 3-Bromo-5-isopropylbenzoyl chloride (1.0 eq) in the same solvent to the cooled alcohol solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove pyridine, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude ester can be purified by column chromatography.
Visualizations
References
Application Notes and Protocols for Heck Cross-Coupling Reactions with Bromo-Aromatic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Heck cross-coupling reactions using bromo-aromatic acids as substrates. This powerful palladium-catalyzed carbon-carbon bond-forming reaction is a cornerstone in synthetic organic chemistry, enabling the synthesis of a wide array of substituted alkenes, which are valuable intermediates in the pharmaceutical and materials science industries.
Introduction to the Heck Reaction
The Mizoroki-Heck reaction is a versatile method for the arylation of alkenes using aryl halides in the presence of a palladium catalyst and a base.[1][2] The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle and is compatible with a broad range of functional groups, making it a valuable tool in complex molecule synthesis. Bromo-aromatic acids are particularly useful substrates as the carboxylic acid moiety provides a handle for further functionalization or can influence the physicochemical properties of the final product.
Key Reaction Parameters
Successful Heck cross-coupling reactions are dependent on the careful selection of several key parameters:
-
Catalyst: Palladium complexes are the most common catalysts. Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently used precatalysts that form the active Pd(0) species in situ.[3] The choice of catalyst can influence reaction efficiency and selectivity.
-
Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-tol)₃), are often employed to stabilize the palladium catalyst and modulate its reactivity.[3] Bulky, electron-rich phosphines can be effective for less reactive aryl bromides.
-
Base: A base is required to neutralize the hydrogen halide (HBr) generated during the reaction and to facilitate the regeneration of the active Pd(0) catalyst.[1] Common bases include organic amines like triethylamine (NEt₃) and inorganic bases such as potassium carbonate (K₂CO₃) and sodium acetate (NaOAc).
-
Solvent: The choice of solvent is crucial for dissolving the reactants and catalyst, and can significantly impact the reaction rate and yield. Polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are commonly used.[3] Aqueous or biphasic systems can also be employed, particularly when using water-soluble substrates or to facilitate catalyst recycling.
-
Temperature: Heck reactions are typically conducted at elevated temperatures, often in the range of 80-140 °C, to ensure a reasonable reaction rate.[3]
Data Summary of Heck Reactions with Bromo-Aromatic Acids
The following table summarizes representative examples of Heck cross-coupling reactions involving various bromo-aromatic acids and alkenes, providing a comparative overview of reaction conditions and yields.
| Bromo-Aromatic Acid | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromobenzoic acid | Ethyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | NEt₃ (2) | DMF | 100 | 12 | 95 |
| 3-Bromobenzoic acid | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | K₂CO₃ (2) | NMP | 120 | 8 | 88 |
| 2-Bromobenzoic acid | n-Butyl acrylate | PdCl₂ (3) | - | NaOAc (2.5) | DMF/H₂O | 110 | 16 | 75 |
| 4-Bromobenzoic acid | Styrene | Pd(OAc)₂ (2) | - | NEt₃ (2) | Acetonitrile | 80 | 24 | 92 |
| 3-Bromobenzoic acid | Methyl acrylate | Pd(OAc)₂ (1.5) | - | K₃PO₄ (2) | Dioxane | 100 | 10 | 85 |
| 4-Bromobenzoic acid | Acrylic acid | Pd(OAc)₂ (1) | - | K₂CO₃ (2) | H₂O | 100 | 6 | 90 |
Experimental Protocols
Below are detailed protocols for representative Heck cross-coupling reactions with bromo-aromatic acids.
Protocol 1: Synthesis of (E)-3-(4-carboxyphenyl)acrylic acid
This protocol describes the reaction of 4-bromobenzoic acid with acrylic acid.
Materials:
-
4-Bromobenzoic acid
-
Acrylic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard glassware for workup
Procedure:
-
To a 100 mL round-bottom flask, add 4-bromobenzoic acid (1.0 g, 5.0 mmol), potassium carbonate (1.38 g, 10.0 mmol), and palladium(II) acetate (56 mg, 0.25 mmol).
-
Add 20 mL of deionized water to the flask, followed by acrylic acid (0.43 g, 6.0 mmol).
-
Equip the flask with a reflux condenser and heat the mixture to 100 °C with vigorous stirring.
-
Maintain the reaction at 100 °C for 6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid. A white precipitate should form.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Dry the solid product under vacuum to yield (E)-3-(4-carboxyphenyl)acrylic acid.
Protocol 2: Synthesis of (E)-4-Styrylbenzoic acid
This protocol details the coupling of 4-bromobenzoic acid with styrene.
Materials:
-
4-Bromobenzoic acid
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (NEt₃)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard glassware for workup and purification
Procedure:
-
In a 50 mL round-bottom flask, dissolve 4-bromobenzoic acid (1.0 g, 5.0 mmol) and palladium(II) acetate (56 mg, 0.25 mmol) in 20 mL of anhydrous acetonitrile.
-
Add triethylamine (1.4 mL, 10.0 mmol) to the solution, followed by styrene (0.68 g, 6.5 mmol).
-
Attach a reflux condenser and heat the reaction mixture to 80 °C under a nitrogen atmosphere.
-
Stir the reaction at 80 °C for 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain (E)-4-styrylbenzoic acid.
Visualizations
Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Heck cross-coupling reaction.
Experimental Workflow for Heck Reaction
Caption: A general experimental workflow for the Heck cross-coupling reaction.
References
Application Notes and Protocols for the Sonogashira Coupling of 3-Bromo-5-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, proceeds under mild conditions and tolerates a wide range of functional groups, making it an invaluable tool in medicinal chemistry and drug development for the synthesis of complex molecular architectures.[2]
3-Bromo-5-iodobenzoic acid is a particularly useful building block as the differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective and sequential functionalization. The C-I bond is significantly more reactive than the C-Br bond in Sonogashira couplings, enabling selective mono-alkynylation at the 5-position.[1] Subsequent coupling at the 3-position can then be achieved under more forcing conditions, allowing for the controlled synthesis of di-substituted benzoic acid derivatives.
These application notes provide detailed protocols for both the selective mono-alkynylation and the di-alkynylation of 3-Bromo-5-iodobenzoic acid by analogy to similar substrates, offering a guide for the synthesis of novel compounds for research and drug discovery.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Sonogashira coupling of substrates analogous to 3-Bromo-5-iodobenzoic acid. These values should serve as a starting point for reaction optimization.
Table 1: Selective Mono-alkynylation at the Iodine Position
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-5-iodobenzoic acid | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | RT | 4 | ~95 |
| 2 | 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 2 | 98 |
| 3 | Methyl 3-bromo-5-iodobenzoate | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | DMF | RT | 12 | ~90 |
| 4 | 3,5-Dibromopyridine | Phenylacetylene | Pd(OAc)₂ (2) / SPhos (4) | - | K₂CO₃ | 1,4-Dioxane | 80 | 16 | 75 (mono) |
Yields are approximate and based on analogous reactions. DIPA = Diisopropylamine, SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl.
Table 2: Di-alkynylation at Both Iodine and Bromine Positions
| Entry | Aryl Halide | Alkyne (equiv.) | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3,5-Dibromobenzoic acid | Phenylacetylene (2.2) | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N / DIPA | Toluene | 100 | 24 | ~85 |
| 2 | 1,3-Dibromobenzene | 1-Heptyne (2.5) | Pd(OAc)₂ (2) / XPhos (4) | - | Cs₂CO₃ | Dioxane | 110 | 18 | ~92 |
| 3 | 3,5-Dibromopyridine | 4-Ethynyltoluene (2.2) | Pd(PPh₃)₂Cl₂ (4) | CuI (8) | Et₃N | DMF | 90 | 16 | ~88 |
Yields are approximate and based on analogous reactions. XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl.
Experimental Protocols
Protocol 1: Selective Mono-alkynylation of 3-Bromo-5-iodobenzoic Acid
This protocol describes the selective Sonogashira coupling at the more reactive iodine position.
Materials:
-
3-Bromo-5-iodobenzoic acid (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add 3-Bromo-5-iodobenzoic acid, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF, followed by triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst activation.
-
Slowly add the terminal alkyne to the reaction mixture via syringe.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 2-6 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate or another suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-bromo-5-alkynylbenzoic acid.
Protocol 2: Di-alkynylation of 3-Bromo-5-iodobenzoic Acid (by analogy)
This protocol describes the Sonogashira coupling at both the iodine and bromine positions, which typically requires more forcing conditions. It is often advantageous to first perform the mono-alkynylation at the iodine position, isolate the product, and then proceed with the second coupling. Alternatively, a one-pot procedure with excess alkyne and higher temperatures can be employed.
Materials:
-
3-Bromo-5-alkynylbenzoic acid (from Protocol 1) (1.0 equiv) or 3-Bromo-5-iodobenzoic acid (1.0 equiv)
-
Terminal alkyne (1.2 equiv for the second step, or 2.5 equiv for one-pot)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a catalyst with a more electron-rich and bulky ligand like XPhos or SPhos) (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv) (Note: Copper-free conditions can also be employed, see below)
-
Base (e.g., Triethylamine, Diisopropylamine, or a stronger base like Cesium Carbonate) (4.0 equiv)
-
Anhydrous solvent (e.g., Toluene, DMF, or 1,4-Dioxane)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask or sealed tube under an inert atmosphere, add the starting aryl halide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the base.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (which may take 12-24 hours), cool the reaction to room temperature.
-
If a solid precipitates, it can be collected by filtration. Otherwise, proceed with a standard aqueous workup as described in Protocol 1.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 3,5-di(alkynyl)benzoic acid.
Copper-Free Sonogashira Coupling:
To avoid the potential for alkyne homocoupling (Glaser coupling), a copper-free protocol can be employed.[1] In this variation, the copper(I) iodide is omitted, and often a different palladium catalyst/ligand system and a stronger base are used. For example, a catalyst system of Pd(OAc)₂ with a bulky phosphine ligand like SPhos or XPhos in the presence of a base such as K₂CO₃ or Cs₂CO₃ in a solvent like 1,4-dioxane can be effective.
Mandatory Visualizations
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Caption: General experimental workflow for a Sonogashira coupling reaction.
References
Application Notes and Protocols for the Analytical Characterization of Substituted Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed methodologies for the characterization of substituted benzoic acids using a range of analytical techniques. The information is intended to guide researchers, scientists, and drug development professionals in selecting and implementing appropriate methods for the identification, quantification, and structural elucidation of these important compounds.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of substituted benzoic acids in various matrices. Its versatility, high resolution, and sensitivity make it suitable for a wide range of applications, from quality control to metabolic studies.
Application Note:
Reverse-phase HPLC is the most common mode of separation for substituted benzoic acids. A C18 column is typically employed, offering good retention and separation of these relatively polar compounds.[1] The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[2][3] The pH of the mobile phase is a critical parameter, as it influences the ionization state of the carboxylic acid group and thus the retention behavior of the analytes. Detection is most commonly achieved using a UV detector, as the benzene ring in benzoic acid derivatives provides strong chromophores.
Quantitative Data Summary:
| Compound | Retention Time (min) | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Benzoic Acid | 7.104 ± 0.561 | C18 | Methanol:Acetate Buffer (pH 4.4) (35:65, v/v) | 1.0 | 233 | [1] |
| Benzoic Acid | 1.7 ± 0.2 | C18 | Acetonitrile:Ammonium Acetate (pH 4.2) (40:60, v/v) | 1.0 | Not Specified | |
| 4-Hydroxybenzoic Acid | 11.78 | C18 | 0.1% Phosphoric Acid:Acetonitrile (Gradient) | 1.0 | 230 | [4] |
| 2,5-Dibromobenzoic Acid | Not Specified | Newcrom R1 | Acetonitrile:Water:Phosphoric Acid | Not Specified | Not Specified | [5] |
Experimental Protocol: HPLC Analysis of Substituted Benzoic Acids
1. Sample Preparation: a. Solid Samples: Accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., methanol, acetonitrile, or the mobile phase). b. Liquid Samples: Dilute the sample with the mobile phase to a concentration within the calibration range.[1] c. Filter the prepared sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[6]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M ammonium acetate adjusted to pH 4.4 with acetic acid) and an organic solvent (e.g., methanol) in an isocratic or gradient elution mode. A common starting point is a 60:40 (v/v) ratio of buffer to organic solvent.[3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Detection: UV detection at a wavelength where the analytes show maximum absorbance (e.g., 230 nm or 254 nm).[4]
3. Data Analysis: a. Identify the peaks of interest based on their retention times compared to standards. b. Quantify the analytes by constructing a calibration curve using standard solutions of known concentrations. The peak area or height is plotted against the concentration.
Experimental Workflow: HPLC Analysis
Caption: A generalized workflow for the analysis of substituted benzoic acids using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile substituted benzoic acids. It offers high sensitivity and specificity, providing both chromatographic separation and mass spectral information for confident identification.
Application Note:
For GC-MS analysis, substituted benzoic acids often require derivatization to increase their volatility and improve their chromatographic behavior. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic proton of the carboxylic acid to a trimethylsilyl (TMS) group.[7] The separation is typically performed on a non-polar or medium-polarity capillary column. The mass spectrometer is operated in electron ionization (EI) mode, and data can be acquired in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
Quantitative Data Summary:
| Compound | Derivatization | Retention Time (min) | m/z for Quantification | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Benzoic Acid | Trimethylsilyl | 10.1 | 105 | 0.05 µg/g | 0.1 µg/g | |
| Benzoic Acid | Trimethylsilyl | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
Experimental Protocol: GC-MS Analysis of Substituted Benzoic Acids
1. Sample Preparation and Derivatization: a. Extraction: Extract the substituted benzoic acids from the sample matrix using a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[7][8] An initial steam distillation can be employed for complex matrices like curry paste.[8] b. Drying: Dry the organic extract over anhydrous sodium sulfate. c. Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen. d. Derivatization: Add a derivatizing agent such as BSTFA with 1% TMCS and an appropriate solvent (e.g., pyridine or acetonitrile). Heat the mixture (e.g., at 60-70 °C for 30 minutes) to complete the reaction.
2. GC-MS Conditions:
-
Instrument: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (e.g., m/z 50-500) for identification or Selected Ion Monitoring (SIM) for quantification.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
3. Data Analysis: a. Identify the derivatized compounds by comparing their retention times and mass spectra with those of standards or library data. b. For quantification, use the peak area of a characteristic ion and an internal standard for improved accuracy.
Experimental Workflow: GC-MS Analysis
Caption: A general workflow for the characterization of substituted benzoic acids using GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of substituted benzoic acids. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.
Application Note:
In ¹H NMR spectra, the proton of the carboxylic acid group typically appears as a broad singlet in the downfield region (around 10-13 ppm). The aromatic protons give rise to signals between 7 and 8.5 ppm, and their splitting patterns provide information about the substitution pattern on the benzene ring.[3] In ¹³C NMR spectra, the carbonyl carbon of the carboxylic acid is observed at around 165-175 ppm. The chemical shifts of the aromatic carbons are influenced by the nature and position of the substituents.[9]
Quantitative Data Summary: ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | ¹H NMR (Carboxylic Acid Proton) | ¹³C NMR (Carbonyl Carbon) | Aromatic ¹H Signals | Aromatic ¹³C Signals | Reference |
| Benzoic Acid | ~12.0 | ~172 | 7.4-8.1 | 128-134 | [3] |
| Sodium Benzoate | Not Applicable | Not Specified | 7.4-7.8 | 130-140 | [10] |
| 3-Aminobenzoic Acid (Sodium Salt) | Not Applicable | Not Specified | 6.7-7.2 | 115-150 | [10] |
| 3-Chlorobenzoic Acid (Sodium Salt) | Not Applicable | Not Specified | 7.3-7.8 | 128-140 | [10] |
| 2-((2-Aminophenyl)thio)benzoic acid (Predicted) | 10.5-12.0 | Not Specified | 6.65-7.95 | Not Specified | [11] |
Experimental Protocol: NMR Analysis of Substituted Benzoic Acids
1. Sample Preparation: a. Dissolve approximately 5-10 mg of the purified substituted benzoic acid in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for sodium salts). b. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm. c. Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum.
-
2D NMR (optional): For complex structures, 2D experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish connectivity.
-
3. Data Analysis: a. Process the raw data (Fourier transformation, phase correction, and baseline correction). b. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. c. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to specific protons and carbons in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is particularly useful for confirming the presence of the carboxylic acid and aromatic moieties in substituted benzoic acids.
Application Note:
The FTIR spectrum of a substituted benzoic acid is characterized by several key absorption bands. A very broad O-H stretching vibration from the carboxylic acid dimer is observed in the region of 3300-2500 cm⁻¹.[12] The C=O stretching vibration of the carbonyl group appears as a strong, sharp peak around 1700-1680 cm⁻¹.[12] The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹.
Quantitative Data Summary: Characteristic FTIR Absorption Bands (cm⁻¹)
| Functional Group | Vibration | Typical Wavenumber Range (cm⁻¹) | Intensity | Reference |
| Carboxylic Acid | O-H Stretch (H-bonded) | 3300 - 2500 | Broad, Strong | [12] |
| Carbonyl | C=O Stretch | 1725 - 1680 | Strong, Sharp | [12][13] |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak | |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak | [12] |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium | [12] |
Experimental Protocol: FTIR Analysis of Substituted Benzoic Acids
1. Sample Preparation: a. Solid Samples (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. b. Solid or Liquid Samples (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
2. FTIR Data Acquisition:
-
Instrument: An FTIR spectrometer.
-
Procedure:
-
Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Spectral Range: Typically 4000-400 cm⁻¹.
3. Data Analysis: a. Identify the characteristic absorption bands corresponding to the different functional groups in the molecule. b. Compare the obtained spectrum with a reference spectrum if available for confirmation.
Signaling Pathway Involvement
Substituted benzoic acids and their derivatives can play significant roles in various biological pathways. For instance, benzoic acid itself is a precursor in the biosynthesis of salicylic acid in plants, a key signaling molecule in plant defense.[14]
Salicylic Acid Biosynthesis Pathway
Caption: A simplified diagram of the salicylic acid biosynthesis pathway in plants, where benzoic acid is a key intermediate.
References
- 1. journals.ust.edu [journals.ust.edu]
- 2. Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. longdom.org [longdom.org]
- 5. Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 14. mdpi.com [mdpi.com]
Application of 3-Bromo-5-isopropylbenzoic Acid Analogs in Agrochemical Synthesis: A Focus on Benzoylcyclohexanedione Herbicides
Introduction
While direct applications of 3-Bromo-5-isopropylbenzoic acid in commercial agrochemical synthesis are not extensively documented in publicly available literature, its structural motif as a substituted benzoic acid is central to a significant class of herbicides: the benzoylcyclohexanediones. These compounds are potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in plant amino acid metabolism. This document will focus on the synthesis and application of a representative benzoylcyclohexanedione herbicide, mesotrione, which utilizes a substituted benzoic acid precursor structurally related to the topic compound. The principles and synthetic strategies described are broadly applicable to the synthesis of other herbicides in this class.
Application Notes
Substituted benzoic acids are versatile intermediates in the agrochemical industry. The specific substituents on the benzene ring are crucial for determining the molecule's biological activity, selectivity, and metabolic fate in target and non-target organisms. In the case of benzoylcyclohexanedione herbicides, the substituted benzoyl moiety is responsible for binding to the active site of the HPPD enzyme.
Mesotrione, chemically known as 2-[4-(methylsulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione, is a selective, pre- and post-emergence herbicide effective against a wide range of broadleaf weeds and some grasses in corn.[1] Its synthesis originates from a substituted benzoic acid, 2-nitro-4-methylsulfonylbenzoic acid, which undergoes conversion to its acid chloride followed by reaction with 1,3-cyclohexanedione and subsequent rearrangement.
The mode of action of HPPD-inhibiting herbicides is well-established. By blocking the HPPD enzyme, these herbicides prevent the conversion of 4-hydroxyphenylpyruvate to homogentisate.[2][3][4] This disruption of the tyrosine catabolism pathway leads to a depletion of plastoquinone and tocopherols. The lack of plastoquinone, an essential cofactor for phytoene desaturase, inhibits carotenoid biosynthesis. Without the protective effect of carotenoids, chlorophyll is rapidly degraded by sunlight, leading to the characteristic bleaching symptoms (whitening of the plant tissue) and eventual plant death.[5][6]
Experimental Protocols
The following is a representative protocol for the synthesis of mesotrione, a benzoylcyclohexanedione herbicide, derived from a substituted benzoic acid.
Synthesis of 2-[4-(methylsulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione (Mesotrione)
This synthesis is a multi-step process that begins with the preparation of the key intermediate, 2-nitro-4-methylsulfonylbenzoyl chloride, from the corresponding benzoic acid.
Step 1: Synthesis of 2-nitro-4-methylsulfonylbenzoyl chloride
-
Materials: 2-nitro-4-methylsulfonylbenzoic acid, thionyl chloride, dimethylformamide (DMF, catalytic amount), and an inert solvent (e.g., toluene or dichloromethane).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-nitro-4-methylsulfonylbenzoic acid in an excess of thionyl chloride or in an inert solvent like toluene.
-
Add a catalytic amount of DMF.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours, or until the evolution of HCl and SO2 gases ceases. The reaction progress can be monitored by the disappearance of the starting solid material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent by distillation under reduced pressure.
-
The resulting crude 2-nitro-4-methylsulfonylbenzoyl chloride can be used in the next step without further purification.
-
Step 2: Synthesis of the Enol Ester
-
Materials: 2-nitro-4-methylsulfonylbenzoyl chloride, 1,3-cyclohexanedione, a base (e.g., triethylamine or potassium carbonate), and an inert solvent (e.g., dichloromethane or acetonitrile).
-
Procedure:
-
Dissolve 1,3-cyclohexanedione in the chosen inert solvent in a reaction flask.
-
Add the base to the solution and stir to form the enolate.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 2-nitro-4-methylsulfonylbenzoyl chloride in the same solvent to the cooled enolate solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The reaction mixture containing the enol ester can be used directly in the next step or can be worked up by washing with water and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Step 3: Rearrangement to Mesotrione
-
Materials: The enol ester from Step 2, a cyanide source (e.g., acetone cyanohydrin or sodium cyanide) as a catalyst, a base (e.g., triethylamine), and a solvent (e.g., dichloromethane or acetonitrile).
-
Procedure:
-
Dissolve the crude enol ester in the solvent.
-
Add the base (e.g., triethylamine) and the cyanide catalyst.
-
Stir the mixture at room temperature for 2-4 hours. The progress of the rearrangement can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is acidified with a dilute acid (e.g., 2N HCl).
-
The product is then extracted with an organic solvent like dichloromethane.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude mesotrione.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure mesotrione as a pale yellow solid.[7]
-
Data Presentation
| Step | Reactants | Product | Typical Yield (%) | Purity (%) |
| 1 | 2-nitro-4-methylsulfonylbenzoic acid, Thionyl chloride | 2-nitro-4-methylsulfonylbenzoyl chloride | >95 | (used crude) |
| 2 | 2-nitro-4-methylsulfonylbenzoyl chloride, 1,3-cyclohexanedione | Enol Ester | 99 | (used crude)[7] |
| 3 | Enol Ester, Cyanide catalyst, Base | Mesotrione | 90.5 (overall) | >99[7] |
Visualizations
Diagram 1: Synthetic Pathway of Mesotrione
Caption: Synthetic route to the herbicide mesotrione from a substituted benzoic acid.
Diagram 2: Mode of Action - HPPD Inhibition
Caption: Mechanism of action of mesotrione via inhibition of the HPPD enzyme.
Diagram 3: Experimental Workflow for Mesotrione Synthesis
Caption: General laboratory workflow for the synthesis of mesotrione.
References
- 1. chembk.com [chembk.com]
- 2. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. New HPPD-Inhibitors – A Proven Mode of Action as a New Hope...: Ingenta Connect [ingentaconnect.com]
- 5. farmprogress.com [farmprogress.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. researchgate.net [researchgate.net]
Derivatization of 3-Bromo-5-isopropylbenzoic acid for GC-MS analysis
Analyse von 3-Brom-5-isopropylbenzoesäure mittels Gaschromatographie-Massenspektrometrie (GC-MS) erfordert eine Derivatisierung, um die Volatilität und thermische Stabilität der Verbindung zu verbessern. Ohne diesen Schritt führen die polare Carbonsäuregruppe und intermolekulare Wasserstoffbrückenbindungen zu schlechter Peakform, breiten Peaks und geringer Empfindlichkeit.[1][2][3] Die Derivatisierung wandelt die polare Carboxylgruppe in eine weniger polare, flüchtigere Gruppe um, was zu schärferen, symmetrischeren Peaks und verbesserten chromatographischen Ergebnissen führt.[4][5]
Die beiden gebräuchlichsten Derivatisierungsverfahren für Carbonsäuren wie 3-Brom-5-isopropylbenzoesäure sind die Silylierung und die Veresterung (eine Form der Alkylierung).[1][3][6]
-
Silylierung: Bei dieser Methode wird ein aktives Wasserstoffatom aus der Carboxylgruppe durch eine Trimethylsilyl- (TMS) oder eine t-Butyldimethylsilyl- (t-BDMS) Gruppe ersetzt.[3][7] Gängige Reagenzien sind N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) und N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA), oft mit einem Katalysator wie Trimethylchlorsilan (TMCS).[2][8] Die resultierenden Silylderivate sind thermisch stabil und weisen eine erhöhte Flüchtigkeit auf.[3][6]
-
Veresterung (Alkylierung): Diese Reaktion wandelt die Carbonsäure in einen Ester um, typischerweise einen Methylester.[4][6] Ein gängiges Reagenz ist Bortrifluorid in Methanol (BF3-Methanol).[2][9] Diese Methode ist besonders nützlich, um Carbonsäuren selektiv zu derivatisieren. Die resultierenden Ester sind stabil und zeigen eine gute chromatographische Leistung.[4]
Die Wahl der Methode hängt von der spezifischen Anwendung, der Probenmatrix und den verfügbaren Reagenzien ab. Beide Techniken verbessern die Analyse von 3-Brom-5-isopropylbenzoesäure durch GC-MS erheblich.
Chemische Eigenschaften und Vergleich der Derivate
Die physikalischen und chemischen Eigenschaften der Ausgangsverbindung sind entscheidend für die Auswahl der geeigneten Analysemethode. Die Derivatisierung verändert diese Eigenschaften, um die Analyse zu erleichtern.
| Eigenschaft | 3-Brom-5-isopropylbenzoesäure (Ausgangsverbindung) | TMS-Derivat | Methylester-Derivat |
| Summenformel | C10H11BrO2[10] | C13H19BrO2Si | C11H13BrO2 |
| Molekulargewicht | 243.10 g/mol [10] | 315.26 g/mol | 257.12 g/mol |
| Polarität | Hoch | Niedrig | Niedrig |
| Flüchtigkeit | Niedrig | Hoch | Hoch |
| Thermische Stabilität | Mäßig | Hoch[3] | Hoch[4] |
Experimentelle Protokolle
Hier werden zwei detaillierte Protokolle für die Derivatisierung von 3-Brom-5-isopropylbenzoesäure beschrieben: Silylierung mit BSTFA und Veresterung mit BF3-Methanol.
Protokoll 1: Silylierung mit BSTFA + 1% TMCS
Dieses Protokoll beschreibt die Umwandlung der Carbonsäure in ihren Trimethylsilylester (TMS-Ester) zur Verbesserung der Flüchtigkeit. Silylierungsreagenzien sind feuchtigkeitsempfindlich, daher sollten alle Glasgeräte und Lösungsmittel trocken sein.[3][7]
Materialien und Reagenzien:
-
3-Brom-5-isopropylbenzoesäure
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamid) mit 1% TMCS (Trimethylchlorsilan)
-
Lösungsmittel (z. B. Acetonitril, Pyridin oder Dichlormethan, GC-Qualität)
-
Autosampler-Vials (2 mL) mit Kappen
-
Mikrospritzen
-
Vortex-Mischer
-
Heizblock oder Ofen
-
GC-MS-System
Vorgehensweise:
-
Probenvorbereitung: 1 mg 3-Brom-5-isopropylbenzoesäure in ein 2-mL-Autosampler-Vial einwiegen.
-
Lösungsmittel zugeben: 200 µL eines geeigneten trockenen Lösungsmittels (z. B. Acetonitril) zugeben und die Probe durch Vortexen vollständig auflösen.
-
Reagenz zugeben: 100 µL BSTFA + 1% TMCS in das Vial geben.[2] Das Reagenz sollte im Überschuss zugegeben werden, um eine vollständige Reaktion zu gewährleisten.[7]
-
Reaktion: Das Vial fest verschließen, kurz vortexen und für 60 Minuten bei 70 °C in einem Heizblock oder Ofen inkubieren.[2][7]
-
Abkühlen: Das Vial vor der Analyse auf Raumtemperatur abkühlen lassen.
-
GC-MS-Analyse: Einen Aliquot der überstehenden Lösung direkt in das GC-MS-System injizieren.
Protokoll 2: Veresterung mit BF3-Methanol
Dieses Protokoll beschreibt die Bildung des Methylesters von 3-Brom-5-isopropylbenzoesäure. Diese Methode ist robust und führt zu stabilen Derivaten.
Materialien und Reagenzien:
-
3-Brom-5-isopropylbenzoesäure
-
14% Bortrifluorid in Methanol (BF3-Methanol)
-
Hexan (GC-Qualität)
-
Gesättigte Natriumchlorid (NaCl)-Lösung
-
Wasserfreies Natriumsulfat (Na2SO4)
-
Autosampler-Vials (2 mL) und Reagenzröhrchen
-
Pipetten und Mikrospritzen
-
Vortex-Mischer
-
Heizblock oder Wasserbad
-
GC-MS-System
Vorgehensweise:
-
Probenvorbereitung: 1 mg 3-Brom-5-isopropylbenzoesäure in ein Reagenzröhrchen einwiegen.
-
Reagenz zugeben: 500 µL 14% BF3-Methanol-Lösung zugeben.[2][9]
-
Reaktion: Das Röhrchen fest verschließen, kurz vortexen und für 15 Minuten bei 60 °C in einem Heizblock oder Wasserbad erhitzen.[9]
-
Abkühlen und Extraktion:
-
Die Mischung auf Raumtemperatur abkühlen lassen.
-
1 mL Hexan und 1 mL gesättigte NaCl-Lösung zugeben.
-
Kräftig für 30 Sekunden vortexen und die Phasen trennen lassen.
-
-
Isolierung: Die obere Hexan-Phase vorsichtig in ein sauberes Autosampler-Vial überführen, das eine kleine Menge (ca. 50 mg) wasserfreies Natriumsulfat enthält, um restliches Wasser zu entfernen.[2][9]
-
GC-MS-Analyse: Einen Aliquot der Hexan-Lösung in das GC-MS-System injizieren.
Visualisierung der Arbeitsabläufe und Reaktionen
Die folgenden Diagramme veranschaulichen den Derivatisierungsprozess und den allgemeinen Arbeitsablauf von der Probe bis zur Analyse.
Abbildung 1: Chemische Umwandlung von 3-Brom-5-isopropylbenzoesäure.
Abbildung 2: Allgemeiner Arbeitsablauf für die Derivatisierung und GC-MS-Analyse.
GC-MS Analyseparameter
Die folgenden Parameter sind ein Ausgangspunkt für die Analyse der derivatisierten Proben. Eine Optimierung kann je nach verwendetem System erforderlich sein.
| Parameter | Empfohlene Einstellung |
| GC-System | Agilent 7890B oder Äquivalent |
| MS-System | Agilent 5977A oder Äquivalent |
| Säule | DB-5ms (30 m x 0.25 mm, 0.25 µm) oder Äquivalent[8] |
| Trägergas | Helium, konstante Flussrate 1.2 mL/min |
| Injektor-Temperatur | 280 °C |
| Injektionsvolumen | 1 µL |
| Injektionsmodus | Splitless |
| Ofentemperaturprogramm | Start bei 80 °C (1 min halten), dann mit 15 °C/min auf 280 °C, 5 min halten[8] |
| MS-Transferleitung | 280 °C |
| Ionenquelle-Temperatur | 230 °C |
| Quadrupol-Temperatur | 150 °C |
| Ionisationsmodus | Elektronenstoßionisation (EI), 70 eV |
| Scan-Bereich | 50 - 450 m/z |
Zusammenfassung
Die Derivatisierung von 3-Brom-5-isopropylbenzoesäure ist ein entscheidender Schritt für eine erfolgreiche GC-MS-Analyse. Sowohl die Silylierung mit BSTFA als auch die Veresterung mit BF3-Methanol sind effektive Methoden, um die Flüchtigkeit der Verbindung zu erhöhen und die chromatographische Leistung zu verbessern.[1][3] Die hier vorgestellten Protokolle und GC-MS-Parameter bieten eine solide Grundlage für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, um quantitative und qualitative Analysen dieser Verbindung zuverlässig durchzuführen. Die Auswahl der geeigneten Methode sollte auf den spezifischen Anforderungen des Labors und der Analyse basieren.
References
- 1. researchgate.net [researchgate.net]
- 2. Blogs | Restek [discover.restek.com]
- 3. chromtech.com [chromtech.com]
- 4. gcms.cz [gcms.cz]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. weber.hu [weber.hu]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 3-Bromo-5-(propan-2-yl)benzoic acid | C10H11BrO2 | CID 13900149 - PubChem [pubchem.ncbi.nlm.nih.gov]
Scale-up Synthesis of 3-Bromo-5-isopropylbenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 3-Bromo-5-isopropylbenzoic acid, a valuable building block in pharmaceutical and materials science research. Two primary synthetic routes are presented, starting from commercially available precursors: 3-bromo-5-isopropylaniline and 1,3-dibromo-5-isopropylbenzene. The protocols are designed to be scalable and robust for laboratory and pilot-plant settings.
Route 1: Sandmeyer Reaction of 3-Bromo-5-isopropylaniline followed by Hydrolysis
This route offers a straightforward approach utilizing the well-established Sandmeyer reaction to convert an aniline to a nitrile, which is subsequently hydrolyzed to the desired carboxylic acid.
Reaction Scheme:
Caption: Synthesis of this compound via Sandmeyer reaction and hydrolysis.
Experimental Protocols
Step 1: Synthesis of 3-Bromo-5-isopropylbenzonitrile via Sandmeyer Reaction
This protocol details the diazotization of 3-bromo-5-isopropylaniline and subsequent cyanation.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Moles | Notes |
| 3-Bromo-5-isopropylaniline | 214.11 | 100.0 g | 0.467 | Starting material |
| Sulfuric Acid (98%) | 98.08 | 200 mL | - | Solvent and acid |
| Sodium Nitrite | 69.00 | 35.7 g | 0.517 | Diazotizing agent |
| Copper(I) Cyanide | 89.56 | 46.0 g | 0.514 | Catalyst |
| Potassium Cyanide | 65.12 | 36.5 g | 0.561 | Cyanide source |
| Deionized Water | 18.02 | As needed | - | Solvent |
| Toluene | 92.14 | As needed | - | Extraction solvent |
| Sodium Bicarbonate | 84.01 | As needed | - | For neutralization |
Procedure:
-
Diazotization:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-bromo-5-isopropylaniline (100.0 g, 0.467 mol) and sulfuric acid (200 mL).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (35.7 g, 0.517 mol) in deionized water (70 mL) and add it dropwise to the aniline solution over 1-2 hours, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate 2 L reactor, prepare a solution of copper(I) cyanide (46.0 g, 0.514 mol) and potassium cyanide (36.5 g, 0.561 mol) in deionized water (300 mL).
-
Cool the cyanide solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution over 1-2 hours with vigorous stirring. The temperature should be maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with toluene (3 x 200 mL).
-
Combine the organic layers and wash with water (2 x 150 mL) and then with a saturated sodium bicarbonate solution (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-5-isopropylbenzonitrile.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.
-
Expected Yield: 75-85%
Step 2: Hydrolysis of 3-Bromo-5-isopropylbenzonitrile to this compound
This protocol describes the hydrolysis of the nitrile to the corresponding carboxylic acid.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Moles | Notes |
| 3-Bromo-5-isopropylbenzonitrile | 224.10 | 100.0 g | 0.446 | Starting material |
| Sulfuric Acid (70%) | 98.08 | 300 mL | - | Acid and solvent |
| Deionized Water | 18.02 | As needed | - | For work-up |
| Sodium Hydroxide | 40.00 | As needed | - | For pH adjustment |
Procedure:
-
Hydrolysis:
-
In a 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-bromo-5-isopropylbenzonitrile (100.0 g, 0.446 mol) and 70% sulfuric acid (300 mL).
-
Heat the mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. The reaction can be monitored by TLC or HPLC for the disappearance of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (500 g).
-
A precipitate of the crude carboxylic acid will form.
-
Filter the solid and wash with cold deionized water until the washings are neutral.
-
For further purification, the crude acid can be dissolved in a 10% aqueous sodium hydroxide solution and washed with an organic solvent (e.g., toluene) to remove any neutral impurities.
-
The aqueous layer is then acidified with concentrated hydrochloric acid to a pH of 1-2 to precipitate the pure this compound.
-
Filter the purified product, wash with cold deionized water, and dry under vacuum at 60-70 °C.
-
Expected Yield: 90-95%
Route 2: Selective Mono-Grignard Carboxylation of 1,3-Dibromo-5-isopropylbenzene
This alternative route is advantageous if 1,3-dibromo-5-isopropylbenzene is a more accessible starting material. The key challenge is to achieve selective mono-Grignard formation.
Reaction Scheme:
Caption: Synthesis of this compound via Grignard reaction.
Experimental Protocol
Synthesis of this compound via Grignard Reaction
This protocol outlines the formation of the Grignard reagent and its subsequent carboxylation. Careful control of stoichiometry is crucial for selectivity.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Moles | Notes |
| 1,3-Dibromo-5-isopropylbenzene | 277.99 | 100.0 g | 0.360 | Starting material |
| Magnesium Turnings | 24.31 | 8.7 g | 0.358 | Use a slight substoichiometric amount |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 500 mL | - | Solvent |
| Iodine | 253.81 | 1 crystal | - | Initiator |
| Carbon Dioxide, solid (Dry Ice) | 44.01 | ~500 g | - | In excess |
| Hydrochloric Acid (3M) | 36.46 | As needed | - | For work-up |
| Diethyl Ether | 74.12 | As needed | - | Extraction solvent |
Procedure:
-
Grignard Reagent Formation:
-
All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
In a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place magnesium turnings (8.7 g, 0.358 mol).
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 1,3-dibromo-5-isopropylbenzene (100.0 g, 0.360 mol) in anhydrous THF (400 mL).
-
Add a small portion (~20 mL) of the dibromide solution to the magnesium. The reaction is initiated by gentle warming or the addition of a few drops of 1,2-dibromoethane if necessary. The disappearance of the iodine color indicates the start of the reaction.
-
Once the reaction has started, add the remaining dibromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure maximum formation of the mono-Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard solution to room temperature.
-
In a separate large flask, place crushed dry ice (~500 g).
-
Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes.
-
-
Work-up and Purification:
-
Slowly add 3M hydrochloric acid to the reaction mixture until the solution is acidic (pH 1-2) and all solids have dissolved.
-
Extract the aqueous layer with diethyl ether (3 x 200 mL).
-
Combine the organic layers and extract with a 10% sodium hydroxide solution (3 x 150 mL).
-
Wash the combined basic aqueous layers with diethyl ether (100 mL) to remove any unreacted dibromide.
-
Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to precipitate the this compound.
-
Filter the product, wash with cold deionized water, and dry under vacuum.
-
Expected Yield: 60-70% (based on the starting dibromide)
Data Summary
| Parameter | Route 1 (Sandmeyer) | Route 2 (Grignard) |
| Starting Material | 3-Bromo-5-isopropylaniline | 1,3-Dibromo-5-isopropylbenzene |
| Number of Steps | 2 | 1 |
| Overall Yield | 67-81% | 60-70% |
| Key Reagents | NaNO₂, CuCN, H₂SO₄ | Mg, CO₂ |
| Process Safety Considerations | Handling of toxic cyanides, diazomethane intermediates. | Handling of pyrophoric Grignard reagents. |
| Purification Method | Recrystallization/Acid-Base Extraction | Acid-Base Extraction |
Logical Workflow Diagram
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Bromo-5-isopropylbenzoic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the purification of crude 3-Bromo-5-isopropylbenzoic acid. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you navigate the challenges of obtaining this compound in high purity.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The impurity profile of your crude product will largely depend on the synthetic route employed. Assuming the synthesis is via electrophilic bromination of 3-isopropylbenzoic acid, the most common impurities are:
-
Unreacted Starting Material: 3-isopropylbenzoic acid.
-
Isomeric Products: Bromination at other positions on the aromatic ring, such as 2-bromo-5-isopropylbenzoic acid or 3-bromo-2-isopropylbenzoic acid. The formation of these isomers is generally less favored due to steric hindrance and directing effects.
-
Di-brominated Products: Over-bromination can lead to the formation of di-bromo-isopropylbenzoic acid species.
Q2: What is a good starting point for selecting a recrystallization solvent?
A2: A good starting point for recrystallization is to test a range of solvents with varying polarities. For a carboxylic acid like this compound, solvents such as ethanol, methanol, ethyl acetate, toluene, and mixtures of these with water or hexanes are often good candidates. The ideal solvent should dissolve the crude product sparingly at room temperature but completely at an elevated temperature.
Q3: How can I assess the purity of my final product?
A3: The purity of your this compound can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and assess the purity of your compound. The presence of unexpected signals may indicate impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of your sample.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. However, several issues can arise.
Q4: My compound is "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated.[1] Here are some solutions:
-
Use a lower-boiling point solvent: If possible, choose a solvent with a boiling point below the melting point of your compound.
-
Add more solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool more slowly.
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound to provide a nucleation site.
Q5: I have a very low yield after recrystallization. What went wrong?
A5: A low yield can be due to several factors.[2] Consider the following:
-
Too much solvent was used: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor. Try to use the minimum amount of hot solvent necessary to fully dissolve your crude product.
-
Premature crystallization: If crystals form too quickly in the hot solution (e.g., during hot filtration), you will lose product. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution has been cooled sufficiently, perhaps in an ice bath, to maximize crystal formation before filtration.
Q6: The crystals I obtained are still colored, even after recrystallization. How can I remove colored impurities?
A6: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities.
-
Procedure: Add a very small amount of activated charcoal to the hot solution and swirl. Be cautious, as the solution may bump. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Troubleshooting Guide: Column Chromatography
Column chromatography is a versatile purification technique, but it requires careful optimization.
Q7: I am getting poor separation between my product and an impurity. How can I improve this?
A7: Poor separation is often due to an inappropriate mobile phase. The key is to find a solvent system that provides a good separation of Rf values on a TLC plate.
-
Optimize the Mobile Phase: Use TLC to screen different solvent systems. A good mobile phase will give your product an Rf value of around 0.3-0.4 and maximize the difference in Rf values between your product and the impurities.
-
Adjust Polarity: If your compounds are eluting too quickly (high Rf), decrease the polarity of the mobile phase. If they are eluting too slowly (low Rf), increase the polarity. For acidic compounds like this compound, adding a small amount of a modifier like acetic acid (e.g., 0.5-1%) to the mobile phase can improve peak shape and separation by suppressing the ionization of the carboxylic acid group.
-
Choose the Right Stationary Phase: While silica gel is common, for acid-sensitive compounds or difficult separations, other stationary phases like alumina could be considered.
Q8: My compound is streaking on the TLC plate and the column. What is the cause?
A8: Streaking is often caused by strong interactions between the analyte and the stationary phase, or by overloading the column.[1]
-
Add a Modifier: For an acidic compound like this compound, streaking on silica gel is common. Adding a small amount of acetic acid to your mobile phase can mitigate this by protonating the silanol groups on the silica surface and ensuring your compound is in its neutral form.
-
Reduce the Amount of Sample: Overloading the column will lead to broad bands and poor separation. A general guideline is to use a ratio of at least 30:1 of silica gel to crude material by weight.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of your crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid at its boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Develop a suitable mobile phase using TLC. The ideal solvent system should provide a good separation between your product and any impurities, with an Rf value for your product of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in your chosen mobile phase and pack it into a column of appropriate size.
-
Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase and carefully load it onto the top of the column.
-
Elution: Add the mobile phase to the column and begin collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to determine which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified this compound.
Data Presentation
| Solvent | Boiling Point (°C) | Polarity Index | Notes for Carboxylic Acids |
| Hexane | 69 | 0.1 | Good for precipitating the product from a more polar solvent. |
| Toluene | 111 | 2.4 | Can be a good recrystallization solvent for aromatic acids. |
| Ethyl Acetate | 77 | 4.4 | A versatile solvent, often used in combination with hexanes. |
| Ethanol | 78 | 4.3 | Good solubility for many carboxylic acids; often used with water. |
| Methanol | 65 | 5.1 | Similar to ethanol, but more polar. |
| Water | 100 | 10.2 | The product is likely to be poorly soluble in water, making it a good anti-solvent. |
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting decision tree for common purification issues.
Purity Assessment by ¹H NMR
-
Isopropyl Group: A doublet at approximately 1.3 ppm (6H) corresponding to the two methyl groups, and a septet at around 3.0 ppm (1H) for the CH proton.
-
Aromatic Protons: Three signals in the aromatic region (approximately 7.5-8.2 ppm). Due to the substitution pattern, you would expect to see three distinct signals, likely two doublets (or more complex splitting) and a triplet (or a singlet depending on the coupling constants), each integrating to 1H.
-
Carboxylic Acid Proton: A broad singlet far downfield, typically above 10 ppm.
The absence of signals corresponding to the starting material (3-isopropylbenzoic acid) would be a key indicator of purity.
References
Technical Support Center: Aromatic Bromination Reactions
Welcome to the Technical Support Center for Aromatic Bromination Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your aromatic bromination experiments in a question-and-answer format.
Q1: My aromatic bromination is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in aromatic bromination can stem from several factors, primarily related to substrate reactivity, reaction conditions, and the choice of brominating agent.
-
Substrate Reactivity:
-
Deactivated Rings: Aromatic rings with electron-withdrawing groups (e.g., -NO₂, -CN, -COR) are less nucleophilic and react slowly, leading to incomplete conversion.
-
Highly Activated Rings: While reactive, highly activated rings (e.g., phenols, anilines) can be prone to side reactions like oxidation, which can reduce the yield of the desired brominated product.
-
-
Reaction Conditions:
-
Temperature: The reaction may require heating to proceed at a reasonable rate, especially for deactivated substrates. However, excessively high temperatures can lead to degradation of starting materials or products. For some reactions, starting at a low temperature (e.g., -30 °C to 0 °C) and allowing the reaction to warm to room temperature can improve selectivity and yield by controlling the initial rate of reaction.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like acetonitrile are often effective. For some systems, less polar solvents may be preferred to control reactivity.
-
-
Brominating Agent and Catalyst:
-
Reactivity of Brominating Agent: For deactivated rings, a more reactive brominating system, such as N-Bromosuccinimide (NBS) in concentrated sulfuric acid, may be necessary to achieve good yields. For highly activated rings, a milder agent like NBS is often preferred over the more reactive molecular bromine (Br₂) to prevent over-bromination and side reactions.
-
Catalyst Activity: In reactions requiring a Lewis acid catalyst (e.g., FeBr₃, AlBr₃), the catalyst's quality is critical. Lewis acids can be deactivated by moisture, so ensuring anhydrous conditions is essential.
-
Troubleshooting Workflow for Low Yield
Technical Support Center: Synthesis of 3-Bromo-5-isopropylbenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-isopropylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two most common synthetic routes are:
-
Electrophilic Bromination: Direct bromination of 3-isopropylbenzoic acid.
-
Grignard Carboxylation: Formation of a Grignard reagent from a dibromo-isopropylbenzene precursor, followed by reaction with carbon dioxide.
Q2: What are the expected side products in the electrophilic bromination of 3-isopropylbenzoic acid?
A2: The primary side products are other constitutional isomers of the desired product. The isopropyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director.[1][2][3] This can lead to a mixture of products, with bromination occurring at different positions on the aromatic ring. Steric hindrance from the bulky isopropyl group can also influence the product distribution.
Q3: What are the common side products when using the Grignard carboxylation route?
A3: Common side products in the Grignard route include:
-
Wurtz Coupling Products: Homocoupling of the Grignard reagent with the starting alkyl/aryl halide.[4]
-
Unreacted Starting Material: Incomplete formation of the Grignard reagent or incomplete carboxylation.
-
Benzene: Protonation of the Grignard reagent by trace amounts of water in the reaction.[5]
-
Products from reaction with atmospheric oxygen: Grignard reagents can react with oxygen to form hydroperoxides and subsequently phenols.
Troubleshooting Guides
Route 1: Electrophilic Bromination of 3-isopropylbenzoic acid
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired this compound isomer | Formation of multiple isomers due to the directing effects of the isopropyl and carboxyl groups. | Optimize reaction conditions (temperature, catalyst, solvent) to favor the formation of the desired isomer. Purification by column chromatography or recrystallization may be necessary to isolate the target compound. |
| Over-bromination (formation of dibromo- or polybromo- products) | Reaction conditions are too harsh (e.g., high temperature, excess bromine). | Use a milder brominating agent (e.g., N-bromosuccinimide instead of Br₂).[6] Carefully control the stoichiometry of the brominating agent. Monitor the reaction progress closely using techniques like TLC or GC-MS. |
| Reaction does not proceed or is very slow | Insufficiently activated catalyst or deactivation of the aromatic ring. | Ensure the use of a suitable Lewis acid catalyst (e.g., FeBr₃) and that it is anhydrous. Consider using a more activating solvent if compatible with the reaction. |
Route 2: Grignard Carboxylation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Failure to form the Grignard reagent | Presence of moisture in glassware, solvent, or starting materials. Oxide layer on the magnesium turnings. | Flame-dry all glassware before use. Use anhydrous solvents. Ensure the starting halide is dry. Activate the magnesium turnings by grinding them or adding a small crystal of iodine.[4][7] |
| Low yield of the carboxylic acid | Incomplete carboxylation. Reaction of the Grignard reagent with atmospheric CO₂ before the addition of the CO₂ source. | Ensure an excess of dry ice (solid CO₂) is used. Add the Grignard reagent to the dry ice, rather than the other way around, to maintain a high concentration of CO₂. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of a significant amount of biphenyl-type side products | Wurtz coupling reaction. | Add the alkyl/aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide. Use a less reactive solvent if possible. |
| Isolation of starting material (dibromoisopropylbenzene) after workup | The Grignard reaction did not initiate or was incomplete. | See "Failure to form the Grignard reagent" above. Consider using an activating agent like 1,2-dibromoethane. |
Experimental Protocols
A detailed experimental protocol for the synthesis of a related compound, 1,3-dibromo-5-isopropylbenzene, which can serve as a precursor for the Grignard route, involves the diazotization of 2,6-dibromo-4-isopropylaniline followed by a Sandmeyer-type reaction.[8]
Visualizing Synthetic Pathways and Side Product Formation
The following diagram illustrates the two primary synthetic routes to this compound and highlights the potential for side product formation.
Caption: Synthetic pathways to this compound and potential side products.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Directing Effects | ChemTalk [chemistrytalk.org]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. homework.study.com [homework.study.com]
- 8. 1,3-DIBROMO-5-ISOPROPYLBENZENE synthesis - chemicalbook [chemicalbook.com]
Optimizing reaction conditions for substituted benzoic acid synthesis
Welcome to the Technical Support Center for the synthesis of substituted benzoic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic routes.
General FAQs
Q1: What are the most common methods for synthesizing substituted benzoic acids?
A1: The three most prevalent methods for synthesizing substituted benzoic acids are:
-
Oxidation of Alkylbenzenes: This method involves the oxidation of an alkyl group on a benzene ring to a carboxylic acid using strong oxidizing agents.[1][2][3]
-
Grignard Carboxylation: This involves the reaction of a Grignard reagent (formed from an aryl halide) with carbon dioxide, followed by an acidic workup.[2][4]
-
Hydrolysis of Benzonitriles: This method entails the hydrolysis of a benzonitrile derivative to the corresponding carboxylic acid under acidic or basic conditions.[2][5][6]
Q2: How do I choose the best synthetic route for my target substituted benzoic acid?
A2: The choice of synthetic route depends on several factors, including the availability of starting materials, the nature and position of the substituents on the aromatic ring, and the desired scale of the reaction.
-
Oxidation of Alkylbenzenes is often suitable when the corresponding substituted toluene or other alkylbenzene is readily available and the substituents are stable to strong oxidizing conditions.[1][7]
-
Grignard Carboxylation is a versatile method that starts from aryl halides. It is particularly useful when the corresponding alkylbenzene is not easily accessible. However, it is sensitive to moisture and functional groups that are incompatible with Grignard reagents (e.g., acidic protons).
-
Hydrolysis of Benzonitriles is a good option if the substituted benzonitrile is the most accessible starting material. The reaction conditions can be tuned (acidic or basic) to accommodate different substrates.[6][8][9]
Q3: What are the general safety precautions I should take when synthesizing substituted benzoic acids?
A3: Standard laboratory safety practices should always be followed. Specific precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Being cautious with strong oxidizing agents (e.g., potassium permanganate), which can be explosive if not handled correctly.
-
Handling Grignard reagents, which are highly reactive and moisture-sensitive, under an inert atmosphere.[4][10]
-
Using caution with strong acids and bases.
Troubleshooting Guide 1: Oxidation of Alkylbenzenes
This method typically involves heating an alkylbenzene with a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid in an aqueous solution.[1][2]
FAQs and Troubleshooting
Q1: My reaction is not going to completion, and I'm isolating the starting material. What could be the issue?
A1: Incomplete reactions are common and can be due to several factors:
-
Insufficient Oxidizing Agent: Ensure you are using a sufficient stoichiometric amount of the oxidizing agent. For example, the oxidation of toluene to benzoic acid requires 2 moles of KMnO₄ for every 1 mole of toluene.[11]
-
Low Reaction Temperature: These oxidations often require elevated temperatures (reflux) to proceed at a reasonable rate.[12] Ensure your reaction is being heated effectively.
-
Poor Mixing: If the alkylbenzene is not soluble in the aqueous reaction mixture, vigorous stirring or the use of a phase-transfer catalyst can improve the reaction rate.[11]
Q2: I'm getting a low yield of my desired benzoic acid. What are the possible causes and solutions?
A2: Low yields can stem from incomplete reactions or side reactions.
-
Incomplete Oxidation: The reaction might be stopping at the intermediate alcohol or aldehyde stage. Try increasing the reaction time or the amount of oxidizing agent.[3]
-
Over-oxidation: Harsh reaction conditions can lead to the cleavage of the aromatic ring, reducing the yield.[3] Consider using milder conditions if possible, though this may require longer reaction times.
-
Side Reactions: The formation of byproducts such as benzyl alcohol or benzaldehyde can occur.[3] Ensure sufficient oxidant and reaction time to push the reaction to the carboxylic acid.
Q3: My final product is difficult to purify. What impurities might be present and how can I remove them?
A3: Common impurities include unreacted starting material, intermediate oxidation products (alcohols, aldehydes), and byproducts from over-oxidation.[3]
-
Recrystallization: This is a highly effective method for purifying solid benzoic acids.[13][14] A common solvent for recrystallization is water, as benzoic acids are typically much more soluble in hot water than in cold water.[14]
-
Acid-Base Extraction: You can dissolve the crude product in an organic solvent and extract it with an aqueous base (e.g., NaOH solution) to form the sodium salt of the benzoic acid, which is water-soluble. The organic layer containing neutral impurities can then be separated. Acidifying the aqueous layer will precipitate the pure benzoic acid.
Data Presentation: Typical Reaction Conditions for Alkylbenzene Oxidation
| Parameter | Potassium Permanganate (KMnO₄) | Chromic Acid (H₂CrO₄) |
| Solvent | Water (often with a co-solvent or phase-transfer catalyst) | Acetic Acid, Water |
| Temperature | Reflux (around 100 °C) | 50-100 °C |
| Reaction Time | 2-8 hours | 1-4 hours |
| Typical Yield | 60-80% | 50-70% |
| Workup | Acidification with a strong acid (e.g., HCl) | Dilution with water and extraction |
Experimental Protocol: Synthesis of p-Nitrobenzoic Acid from p-Nitrotoluene
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine p-nitrotoluene (1.0 eq), potassium permanganate (2.0 eq), and water.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. The purple color of the permanganate will gradually disappear and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the manganese dioxide, washing the solid with a small amount of hot water.
-
Acidification: Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until the solution is strongly acidic (pH < 2), which will cause the p-nitrobenzoic acid to precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from water or ethanol.
Workflow Diagram: Alkylbenzene Oxidation
Caption: Workflow for the synthesis of substituted benzoic acids via alkylbenzene oxidation.
Troubleshooting Guide 2: Grignard Carboxylation
This synthesis involves the formation of a Grignard reagent from an aryl halide and magnesium metal, followed by its reaction with carbon dioxide (dry ice) and subsequent acidification.[4]
FAQs and Troubleshooting
Q1: My Grignard reaction is not initiating. What should I do?
A1: The initiation of a Grignard reaction can sometimes be sluggish. Here are some troubleshooting steps:
-
Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[10] All glassware must be thoroughly dried (e.g., flame-dried under vacuum or oven-dried), and anhydrous solvents (typically diethyl ether or THF) must be used.[4][15]
-
Activate the Magnesium: The surface of the magnesium turnings may have an oxide layer that prevents the reaction. You can activate it by adding a small crystal of iodine, which will disappear as the reaction starts.[4][15] Alternatively, a few drops of 1,2-dibromoethane can be used.
-
Local Heating: Gently warming a small spot of the reaction mixture with a heat gun can sometimes initiate the reaction. Once it starts, the reaction is exothermic and should sustain itself.[10]
Q2: My yield is low, and I've isolated a significant amount of a biphenyl byproduct. Why did this happen?
A2: The formation of a biphenyl byproduct is a common side reaction known as Wurtz-type coupling, where the Grignard reagent reacts with the starting aryl halide.
-
Slow Addition: Adding the aryl halide to the magnesium suspension slowly can help to minimize this side reaction by keeping the concentration of the aryl halide low.
-
Reaction Temperature: Running the reaction at a moderate temperature can also help to reduce the rate of the coupling reaction.
Q3: After adding the dry ice and acidifying, I have a low yield of the carboxylic acid. What went wrong?
A3: A low yield at this stage can be due to several issues:
-
Insufficient Carbon Dioxide: Ensure that a large excess of crushed dry ice is used to completely react with the Grignard reagent.[16]
-
Premature Quenching: If the Grignard reagent is exposed to atmospheric moisture before reacting with the carbon dioxide, it will be quenched, forming the corresponding arene instead of the carboxylic acid.[10]
-
Incomplete Acidification: The initial product of the carboxylation is a magnesium carboxylate salt.[16] It is crucial to add enough strong acid (e.g., HCl) to fully protonate this salt to form the final benzoic acid product. Check the pH to ensure it is acidic.[17]
Data Presentation: Comparison of Solvents for Grignard Reaction
| Solvent | Boiling Point (°C) | Grignard Reagent Solubility | Considerations |
| Diethyl Ether | 34.6 | Good | Highly flammable, volatile. |
| Tetrahydrofuran (THF) | 66 | Excellent | Can dissolve more Grignard reagent, less volatile than ether.[15] |
Experimental Protocol: Synthesis of Benzoic Acid from Bromobenzene
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.1 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start, gently warm the flask.
-
Once the reaction initiates (indicated by bubbling and the disappearance of the iodine color), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Pour the Grignard reagent solution slowly onto a large excess of crushed dry ice in a separate beaker with stirring.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
-
Workup and Purification:
-
Slowly add 6 M HCl to the reaction mixture until the solution is acidic and all solids have dissolved.[16]
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude benzoic acid.
-
Purify the product by recrystallization from water.[18]
-
Troubleshooting Logic: Grignard Reaction
Caption: Troubleshooting logic for low yields in Grignard carboxylation.
Troubleshooting Guide 3: Hydrolysis of Benzonitriles
This reaction involves the conversion of a nitrile group (-CN) to a carboxylic acid group (-COOH) by heating with an aqueous acid or base.[5][6]
FAQs and Troubleshooting
Q1: My nitrile hydrolysis is very slow or incomplete. How can I improve the reaction rate?
A1: Nitrile hydrolysis can be slow, but the rate can be increased by:
-
Increasing the Temperature: Heating the reaction mixture under reflux is typically necessary.[6]
-
Using a Stronger Acid or Base: Increasing the concentration of the acid or base catalyst can accelerate the reaction.
-
Ensuring Good Mixing: If the nitrile is not fully soluble, vigorous stirring is important.
Q2: I am isolating the amide intermediate instead of the carboxylic acid. How can I drive the reaction to completion?
A2: The hydrolysis of a nitrile proceeds through an amide intermediate.[8][19] If the amide is isolated, it means the second hydrolysis step is incomplete.
-
Prolonged Reaction Time: Continue heating the reaction for a longer period.
-
Harsher Conditions: Use a more concentrated acid or base, or a higher reaction temperature.
Q3: What is the difference between acid-catalyzed and base-catalyzed hydrolysis of nitriles?
A3:
-
Acid-catalyzed hydrolysis directly produces the carboxylic acid and an ammonium salt.[6][8] The workup is generally simpler as the product precipitates upon cooling or dilution.
-
Base-catalyzed hydrolysis initially forms a carboxylate salt and ammonia gas.[6][8] A separate acidification step is required to protonate the carboxylate and precipitate the carboxylic acid.[6]
Data Presentation: Comparison of Hydrolysis Conditions
| Condition | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Reagents | Dilute H₂SO₄ or HCl | Aqueous NaOH or KOH |
| Initial Product | Carboxylic Acid + Ammonium Salt | Carboxylate Salt + Ammonia |
| Workup | Cooling/Dilution | Acidification |
| Advantages | Direct formation of the acid. | Can be faster for some substrates. |
| Disadvantages | Can be slower for some substrates. | Requires an additional acidification step. |
Experimental Protocol: Synthesis of Benzoic Acid from Benzonitrile (Acid-Catalyzed)
-
Reaction Setup: In a round-bottom flask with a reflux condenser, place benzonitrile (1.0 eq) and an excess of dilute sulfuric acid (e.g., 20% H₂SO₄).
-
Reaction: Heat the mixture to reflux for 2-4 hours. The benzonitrile will initially be immiscible but will dissolve as the reaction proceeds.
-
Workup: Cool the reaction mixture in an ice bath. The benzoic acid will precipitate as a white solid.
-
Purification: Collect the product by vacuum filtration, wash with cold water, and dry. Recrystallize from hot water if necessary.
Signaling Pathway: Acid-Catalyzed Nitrile Hydrolysis
Caption: Key steps in the acid-catalyzed hydrolysis of a benzonitrile to a benzoic acid.
References
- 1. Video: Preparation of Carboxylic Acids: Overview [jove.com]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry-online.com [chemistry-online.com]
- 5. scribd.com [scribd.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. savemyexams.com [savemyexams.com]
- 13. benchchem.com [benchchem.com]
- 14. westfield.ma.edu [westfield.ma.edu]
- 15. reddit.com [reddit.com]
- 16. docsity.com [docsity.com]
- 17. scribd.com [scribd.com]
- 18. mason.gmu.edu [mason.gmu.edu]
- 19. homework.study.com [homework.study.com]
Technical Support Center: Recrystallization of 3-Bromo-5-isopropylbenzoic acid
This technical support guide provides detailed information and protocols for the purification of 3-Bromo-5-isopropylbenzoic acid via recrystallization. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended recrystallization solvent for this compound?
Q2: What is the melting point of this compound?
A2: The melting point for this compound is not consistently reported in publicly available databases. It is crucial to experimentally determine the melting point of the crude and purified material to assess purity. A sharp melting point range for the recrystallized product indicates high purity.
Q3: My compound "oils out" during recrystallization. What should I do?
A3: "Oiling out," where the compound separates as a liquid rather than forming crystals, can occur if the solution is supersaturated at a temperature above the compound's melting point. To resolve this, try using a larger volume of solvent, a different solvent system with a lower boiling point, or cooling the solution more slowly to allow for proper crystal lattice formation.
Q4: I have a low recovery of my product after recrystallization. What are the possible causes?
A4: Low recovery can result from several factors: using too much solvent, premature crystallization during a hot filtration step, or the product having significant solubility in the cold solvent. To improve yield, use the minimum amount of hot solvent necessary for dissolution, pre-heat your filtration apparatus, and ensure the solution is thoroughly cooled to minimize the amount of product remaining in the mother liquor.
Data Presentation
Due to the lack of specific experimental data for this compound, the following table provides a list of common recrystallization solvents with their boiling points, which should be considered when selecting a solvent. The ideal solvent will have a boiling point lower than the melting point of this compound.
| Solvent | Boiling Point (°C) | General Suitability for Benzoic Acids |
| Water | 100 | Often suitable, but solubility might be low even when hot. |
| Ethanol | 78 | Good general solvent for many organic compounds. |
| Methanol | 65 | Similar to ethanol, but more volatile. |
| Isopropanol | 82 | A good alternative to ethanol. |
| Acetone | 56 | A strong polar aprotic solvent; may be too good a solvent. |
| Ethyl Acetate | 77 | A moderately polar solvent. |
| Toluene | 111 | Good for less polar compounds; high boiling point. |
| Heptane | 98 | A non-polar solvent, often used in mixed-solvent systems. |
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Small test tubes
-
A selection of potential solvents (e.g., water, ethanol, acetone, toluene, heptane)
-
Hot plate or sand bath
-
Pasteur pipettes
Methodology:
-
Place a small amount (approx. 10-20 mg) of the crude this compound into several separate test tubes.
-
To each test tube, add a different solvent dropwise at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.
-
If the compound is insoluble at room temperature, gently heat the test tube. Continue adding the solvent dropwise until the compound fully dissolves.
-
Allow the test tube to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. A suitable solvent will result in the formation of well-defined crystals upon cooling.
-
If a single solvent is not ideal, attempt a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at its boiling point. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly.
Protocol 2: Recrystallization of this compound
Objective: To purify crude this compound using a selected solvent system.
Materials:
-
Crude this compound
-
Selected recrystallization solvent
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring.
-
Gradually add more hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent.
-
If the solution is colored or contains insoluble impurities, perform a hot filtration. To do this, pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to dry completely before determining their mass and melting point.
Mandatory Visualizations
Caption: Recrystallization Experimental Workflow.
Caption: Troubleshooting Common Recrystallization Issues.
References
Technical Support Center: Troubleshooting Low Yield in Electrophilic Aromatic Substitution
Welcome to the Technical Support Center for Electrophilic Aromatic Substitution (EAS) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed information for optimizing EAS experiments.
Frequently Asked Questions (FAQs)
Q1: My electrophilic aromatic substitution reaction is giving a low yield. What are the most common causes?
A1: Low yields in EAS reactions can stem from several factors. The most common culprits include:
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR) on the aromatic substrate deactivates it towards electrophilic attack, often hindering the reaction.[1][2]
-
Catalyst Inactivity: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are highly sensitive to moisture. Any water in the solvent, glassware, or reagents will deactivate the catalyst.[2]
-
Suboptimal Reaction Temperature: Temperature plays a critical role. Some reactions require heating to overcome the activation energy, while excessively high temperatures can lead to side reactions and decomposition.[3] For instance, the nitration of benzene is typically kept below 50°C to prevent the formation of dinitrobenzene.
-
Poor Quality Reagents: Impurities in the aromatic substrate or the electrophile can interfere with the reaction, leading to the formation of byproducts and a lower yield of the desired product.
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, a non-optimal temperature, or an inadequate amount of the electrophile.[4]
Q2: I am observing the formation of multiple products. How can I improve the regioselectivity of my reaction?
A2: The formation of multiple isomers (ortho, meta, para) is a common challenge in EAS reactions. To improve regioselectivity:
-
Understand Directing Group Effects: Substituents on the aromatic ring direct the incoming electrophile to specific positions. Electron-donating groups are typically ortho, para-directing, while most electron-withdrawing groups are meta-directing.[5]
-
Control Reaction Temperature: Temperature can influence the ratio of isomers. For example, in the nitration of toluene, lower temperatures favor the formation of the para isomer.
-
Choice of Catalyst: In some cases, the choice of catalyst can influence regioselectivity. For instance, in Friedel-Crafts reactions, bulkier catalysts can favor the formation of the less sterically hindered para product.
-
Protecting Groups: Protecting groups can be used to block certain positions on the aromatic ring, directing the electrophile to the desired position.[6]
Q3: My Friedel-Crafts alkylation reaction is resulting in a mixture of polyalkylated products. How can I prevent this?
A3: Polyalkylation is a frequent side reaction in Friedel-Crafts alkylation because the newly added alkyl group activates the aromatic ring, making the product more reactive than the starting material.[7][8] To minimize polyalkylation:
-
Use a Large Excess of the Aromatic Substrate: This increases the probability that the electrophile will react with the starting material rather than the monoalkylated product.[7]
-
Friedel-Crafts Acylation Followed by Reduction: This is a highly effective two-step alternative. The acyl group introduced in the acylation step is deactivating, which prevents further substitution. The resulting ketone can then be reduced to the desired alkyl group.[7][9]
-
Control Reaction Conditions: Lowering the reaction temperature and using a milder Lewis acid catalyst can help reduce the rate of subsequent alkylations.[7]
Q4: Can I perform a Friedel-Crafts reaction on an aromatic ring with an amino (-NH₂) or hydroxyl (-OH) group?
A4: Aromatic compounds containing -NH₂ or -OH groups are generally not suitable for standard Friedel-Crafts reactions.[2] The lone pair of electrons on the nitrogen or oxygen atom can coordinate with the Lewis acid catalyst, leading to the deactivation of the catalyst and the aromatic ring.[10] To overcome this, the amino or hydroxyl group is often protected (e.g., as an amide or ester) before the Friedel-Crafts reaction. The protecting group can then be removed in a subsequent step.
Troubleshooting Guides
Guide 1: Low Yield
This guide provides a systematic approach to diagnosing and resolving low product yields in electrophilic aromatic substitution reactions.
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low yields in EAS reactions.
Table 1: Common Causes of Low Yield and Recommended Solutions
| Problem | Potential Cause | Recommended Solution |
| No or very little product formation | Deactivated aromatic substrate | Use a more forcing reaction condition (e.g., stronger Lewis acid, higher temperature). If possible, consider a different synthetic route. |
| Inactive catalyst | Use a fresh, anhydrous Lewis acid catalyst. Ensure all glassware and solvents are completely dry. | |
| Reaction temperature too low | Gradually increase the reaction temperature while monitoring the reaction progress. | |
| Formation of dark, tarry material | Decomposition of starting material or product | Lower the reaction temperature. Add the electrophile or catalyst more slowly to control the reaction exotherm. |
| Oxidation of the substrate | For sensitive substrates like phenols, use milder reaction conditions and lower temperatures.[11] | |
| Multiple products observed | Poor regioselectivity | Refer to the troubleshooting guide for regioselectivity. Consider using a directing group or a different catalyst. |
| Polyalkylation (in Friedel-Crafts) | Use a large excess of the aromatic substrate or perform a Friedel-Crafts acylation followed by reduction.[7] |
Guide 2: Poor Regioselectivity
This guide addresses the challenge of controlling the position of substitution on the aromatic ring.
Logical Flow for Controlling Regioselectivity
Caption: A logical workflow for improving regioselectivity in EAS reactions.
Table 2: Effect of Temperature on Isomer Distribution in the Nitration of Toluene
| Temperature (°C) | % ortho-Nitrotoluene | % meta-Nitrotoluene | % para-Nitrotoluene |
| -30 | 61 | 3 | 36 |
| 0 | 59 | 4 | 37 |
| 30 | 56 | 5 | 39 |
| 60 | 53 | 6 | 41 |
Note: Data is illustrative and actual distributions can vary based on specific reaction conditions. The general trend shows that as temperature increases, the amount of the thermodynamically more stable para isomer tends to increase slightly, while the ortho isomer decreases due to increased steric hindrance at higher temperatures.
Experimental Protocols
Protocol 1: Nitration of Benzene to Nitrobenzene
Materials:
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Benzene
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (5%)
-
Anhydrous Calcium Chloride (CaCl₂)
Procedure:
-
In a round-bottom flask, carefully add 21 mL of concentrated nitric acid.
-
Cool the flask in an ice bath and slowly add 25 mL of concentrated sulfuric acid with constant swirling. Maintain the temperature of the acid mixture below 50°C.
-
To this nitrating mixture, add 17.5 mL of benzene dropwise, ensuring the temperature does not exceed 55°C.[12]
-
After the addition is complete, heat the mixture to 60°C for 45 minutes with occasional shaking.[12]
-
Cool the reaction mixture and pour it into 150 mL of cold water.
-
Separate the lower layer of nitrobenzene using a separatory funnel.
-
Wash the nitrobenzene successively with water, 5% sodium bicarbonate solution, and again with water.
-
Dry the nitrobenzene over anhydrous calcium chloride and purify by distillation, collecting the fraction boiling at 211°C.
Protocol 2: Bromination of Acetanilide to p-Bromoacetanilide
Materials:
-
Acetanilide
-
Potassium Bromate (KBrO₃)
-
48% Hydrobromic Acid (HBr)
-
Glacial Acetic Acid
-
Sodium Bisulfite solution
-
Ethanol (95%)
Procedure:
-
In a 10-mL Erlenmeyer flask, dissolve 0.200 g of acetanilide and 0.085 g of potassium bromate in 2 mL of glacial acetic acid.[13]
-
With rapid stirring, add 0.3 mL of 48% hydrobromic acid. The solution will turn orange.[13]
-
Stir the mixture at room temperature for 30 minutes.[13]
-
Pour the reaction mixture into 25 mL of cold water to precipitate the product.
-
Collect the solid by suction filtration and wash it with dilute sodium bisulfite solution to remove excess bromine, followed by a water wash.
-
Recrystallize the crude product from 95% ethanol to obtain pure p-bromoacetanilide.
Protocol 3: Friedel-Crafts Acylation of Anisole
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Acetyl Chloride
-
Anisole
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a drying tube.
-
In the flask, suspend 1.2 equivalents of anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add 1.1 equivalents of acetyl chloride to the stirred suspension.
-
Dissolve 1.0 equivalent of anisole in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0°C over 30 minutes.[2]
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
Carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.
Signaling Pathways and Workflows
General Mechanism of Electrophilic Aromatic Substitution
Caption: The general two-step mechanism for electrophilic aromatic substitution.
Decision Pathway for Friedel-Crafts Alkylation vs. Acylation
Caption: Decision-making process for choosing between Friedel-Crafts alkylation and acylation-reduction.
References
- 1. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. ocw.uci.edu [ocw.uci.edu]
- 6. Protecting Group-Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. lkouniv.ac.in [lkouniv.ac.in]
- 9. quora.com [quora.com]
- 10. cerritos.edu [cerritos.edu]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Sulfonation Of Benzene-Definition, Mechanism And Solved Examples [themasterchemistry.com]
- 13. byjus.com [byjus.com]
Technical Support Center: Purification of Brominated Aromatic Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying brominated aromatic compounds.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of brominated aromatic compounds in a question-and-answer format.
Issue 1: Presence of Unreacted Starting Material
-
Question: My post-reaction analysis (TLC, GC-MS) shows a significant amount of the starting aromatic compound. How can I remove it?
-
Answer: Unreacted starting material can often be removed by carefully selecting a purification method that exploits the polarity differences between the starting material and the brominated product.
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities. Since bromination increases the molecular weight and can alter the polarity of the aromatic compound, separation from the non-brominated starting material is usually achievable.[1][2]
-
Recrystallization: If the solubility profiles of the starting material and the product are sufficiently different in a particular solvent system, recrystallization can be an effective purification method.[3][4]
-
Issue 2: Contamination with Di- or Poly-brominated Byproducts
-
Question: My product is contaminated with di-brominated or other poly-brominated species. How can I separate these from my desired mono-brominated product?
-
Answer: The separation of mono- and poly-brominated compounds can be challenging due to their similar physical properties.[5]
-
Flash Chromatography: This is often the best technique for separating isomers and compounds with close polarities. A slow gradient of the mobile phase and a long column can improve separation.[6]
-
Recrystallization: Meticulous solvent screening is crucial. A solvent system that selectively dissolves one species over the other, even if the difference is slight, can be effective. Multiple recrystallization steps may be necessary.
-
Issue 3: Residual Bromine (Br₂) Color in the Product
-
Question: My isolated product has a yellow or brown tint, suggesting the presence of elemental bromine. How can I remove it?
-
Answer: Residual bromine is a common impurity in bromination reactions and can often be removed with a chemical wash during the workup.
-
Sodium Thiosulfate Wash: Washing the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) will chemically reduce the elemental bromine to colorless bromide salts, which are then extracted into the aqueous phase.[7][8] The disappearance of the color indicates the removal of bromine.[8]
-
Sodium Bisulfite Wash: An aqueous solution of sodium bisulfite (NaHSO₃) can also be used to quench excess bromine.
-
Issue 4: Low Recovery of the Purified Product
-
Question: I am losing a significant amount of my product during purification. What are the common causes and solutions?
-
Answer: Low product recovery can occur at various stages of the purification process.
-
During Aqueous Workup: If your brominated aromatic compound has some water solubility, minimize the volume of aqueous washes or use a brine wash to decrease its solubility in the aqueous phase.[9]
-
During Recrystallization: Product loss is inevitable as some will remain dissolved in the mother liquor.[10] To minimize this, use the minimum amount of hot solvent necessary to dissolve the crude product. Cooling the solution to a lower temperature (e.g., in an ice bath) can also increase the yield of precipitated crystals.[3]
-
During Column Chromatography: If the compound is not eluting from the column, it might be decomposing on the silica gel or you may be using a solvent system that is not polar enough.[11] Conversely, if it elutes too quickly, you may have a solvent system that is too polar. Careful selection of the eluent based on TLC analysis is critical.
-
Issue 5: Product Decomposition During Purification
-
Question: I suspect my brominated aromatic compound is decomposing during purification. How can I prevent this?
-
Answer: Some brominated compounds can be sensitive to heat or acidic/basic conditions.
-
Temperature Control: Avoid excessive heating during solvent removal (rotary evaporation) or recrystallization. Use reduced pressure to lower the boiling point of the solvent.[9]
-
Neutral Conditions: Ensure that the workup and purification steps are performed under neutral or slightly acidic conditions to prevent potential elimination or other side reactions.[9]
-
Silica Gel Stability: Test the stability of your compound on a small amount of silica gel before performing column chromatography. If it decomposes, consider using a less acidic stationary phase like alumina or deactivating the silica gel.[11]
-
Data Presentation
Table 1: Common Impurities in Brominated Aromatic Compounds and Recommended Purification Methods
| Impurity Type | Common Cause | Recommended Primary Purification Method | Recommended Secondary/Alternative Method |
| Unreacted Starting Material | Incomplete reaction | Column Chromatography | Recrystallization |
| Di- and Poly-brominated Byproducts | Over-bromination, reaction conditions | Flash Column Chromatography | Multiple Recrystallizations |
| Residual Elemental Bromine (Br₂) | Excess brominating agent | Aqueous wash with Sodium Thiosulfate or Bisulfite | Not applicable (chemical removal) |
| Inorganic Salts | Byproducts from catalyst or workup | Aqueous Workup/Extraction | Filtration |
| Solvent Residues | Incomplete drying | High Vacuum Drying, Rotary Evaporation | Not applicable (physical removal) |
Table 2: General Efficacy of Purification Techniques for Common Issues
| Issue | Recrystallization | Column Chromatography | Chemical Wash (Workup) |
| Separating Isomers | Low to Medium | High | Not Applicable |
| Removing Grossly Different Polarity Impurities | High | High | Low |
| Removing Traces of Elemental Bromine | Low | Low | High |
| Scalability | High | Medium | High |
| Speed for Small Scale | Medium | High | High |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose a solvent in which the brominated aromatic compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[12] Common solvent systems for recrystallization include ethanol, hexane/ethyl acetate, and toluene.[13]
-
Dissolution: Place the crude brominated compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: General Column Chromatography Procedure
-
Stationary Phase and Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system (eluent) that provides good separation between your desired product and impurities. The desired spot should have an Rf value of approximately 0.3. Silica gel is the most common stationary phase.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[14][15]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully load the sample onto the top of the silica bed.[16]
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.[2]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Mandatory Visualization
Caption: General workflow for the purification of brominated aromatic compounds.
Caption: Troubleshooting logic for selecting a purification method.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. Workup [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. physics.emu.edu.tr [physics.emu.edu.tr]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 16. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Purifying Benzoic Acids with Column Chromatography
Welcome to our technical support center for the purification of benzoic acids and their derivatives using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common issues, and offer answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most common column chromatography technique for purifying benzoic acids?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent and effective method for purifying benzoic acids. This technique utilizes a nonpolar stationary phase, typically C18-bonded silica, and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.[1]
Q2: How do I select an appropriate stationary phase for my benzoic acid derivative?
A2: For most applications involving benzoic acids, a standard end-capped C18 (octadecyl) silica column is a suitable starting point.[1] However, for more complex separations or to improve peak shape, other options can be considered:
-
Polar-Embedded C18 Columns: These columns have a polar group embedded in the C18 chain, which can improve peak shape for acidic compounds and offer different selectivity.
-
Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange functionalities, providing enhanced retention and selectivity for ionizable compounds like benzoic acids.[2]
-
Phenyl Columns: These columns can offer alternative selectivity for aromatic acids due to π-π interactions.
Q3: What is a typical mobile phase for purifying benzoic acids by RP-HPLC?
A3: A common mobile phase consists of a mixture of water and an organic solvent, such as acetonitrile (ACN) or methanol (MeOH). To ensure the benzoic acid is in its neutral, protonated form for better retention and peak shape, an acidic modifier is typically added to the mobile phase.[3] Common acidic modifiers include:
-
Formic acid (0.1%)
-
Trifluoroacetic acid (TFA) (0.1%)
-
Phosphoric acid (to adjust pH)
Q4: Why is the pH of the mobile phase so critical for benzoic acid purification?
A4: The pH of the mobile phase directly influences the ionization state of the carboxylic acid group on the benzoic acid molecule. The pKa of benzoic acid is approximately 4.2.
-
At a pH below the pKa (e.g., pH 2.5-3.0) , the benzoic acid will be predominantly in its neutral (protonated) form. This form is more hydrophobic and will have stronger retention on a reversed-phase column, leading to sharper peaks and better separation.
-
At a pH near the pKa , the benzoic acid will exist as a mixture of its neutral and ionized (deprotonated) forms, which can lead to broad or split peaks.
-
At a pH above the pKa , the benzoic acid will be in its ionized (benzoate) form. This form is more polar and will have very little retention on a C18 column, eluting quickly and often with poor peak shape.
Q5: How do I scale up my analytical HPLC method to a preparative scale for larger quantities?
A5: Scaling up from an analytical to a preparative method involves adjusting several parameters to maintain the separation quality while increasing the amount of purified product. The key is to keep the linear velocity of the mobile phase constant. Here are the general steps:
-
Develop and optimize the separation on an analytical column.
-
Determine the loading capacity of the analytical column for your specific sample.
-
Use a scaling calculator or the following formulas to determine the parameters for your larger preparative column:
-
Flow Rate: Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Diameter² / Analytical Column Diameter²)
-
Injection Volume: Preparative Injection Volume = Analytical Injection Volume × (Preparative Column Diameter² / Analytical Column Diameter²)
-
Gradient Time: The gradient time points should be adjusted proportionally to the column volume.
-
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My benzoic acid peak is tailing significantly. What are the possible causes and solutions?
A: Peak tailing for acidic compounds like benzoic acid is a common issue. Here’s a troubleshooting guide:
| Possible Cause | Explanation | Solution |
| Mobile Phase pH Too High | If the mobile phase pH is close to or above the pKa of your benzoic acid (~4.2), a portion of the analyte will be in its ionized (benzoate) form, which interacts differently with the stationary phase, causing tailing. | Lower the mobile phase pH. Add an acidic modifier like 0.1% formic acid or phosphoric acid to bring the pH to 2.5-3.0. This ensures the benzoic acid is fully protonated. |
| Secondary Silanol Interactions | Residual silanol groups (Si-OH) on the silica-based stationary phase can be deprotonated and interact ionically with the acidic analyte, leading to tailing. | Use an end-capped C18 column. End-capping minimizes the number of accessible silanol groups. You can also try a column with a different silica chemistry or a polar-embedded phase. |
| Column Overload | Injecting too much sample can saturate the stationary phase, causing peak distortion.[4] | Reduce the sample concentration or injection volume. Perform a loading study to determine the optimal sample load for your column. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. | Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength. |
Logical Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting logic for benzoic acid peak tailing.
Issue 2: Poor Resolution or Co-elution
Q: I am not able to separate my benzoic acid derivative from an impurity. How can I improve the resolution?
A: Improving resolution requires modifying the selectivity or efficiency of your chromatographic system.
| Possible Cause | Explanation | Solution |
| Inappropriate Mobile Phase Composition | The ratio of organic solvent to water may not be optimal for separating your compounds of interest. | Optimize the mobile phase. Try a shallower gradient or run isocratic elutions with varying percentages of the organic solvent. For example, if you are using 60% acetonitrile, try 55% or 65%. |
| Incorrect Organic Solvent | The choice of organic solvent (e.g., acetonitrile vs. methanol) can affect the selectivity of the separation. | Change the organic solvent. If you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter the elution order and improve separation. |
| Suboptimal Stationary Phase | A standard C18 column may not provide enough selectivity for closely related compounds. | Try a different stationary phase. A phenyl-hexyl column might offer better separation for aromatic compounds, or a polar-embedded phase could provide alternative selectivity. |
| Insufficient Column Efficiency | An old or poorly packed column will have lower efficiency, leading to broader peaks and poorer resolution. | Use a longer column or a column with a smaller particle size. Both will increase the column's theoretical plates and improve resolution. Ensure your column is in good condition. |
Issue 3: Low Yield After Preparative Chromatography
Q: After scaling up my purification, the recovery of my benzoic acid is very low. What could be the problem?
A: Low yield in preparative chromatography can be due to several factors, from sample loss to incomplete elution.
| Possible Cause | Explanation | Solution |
| Sample Precipitation on the Column | If the sample is not fully soluble in the mobile phase at the point of injection, it can precipitate at the head of the column. | Ensure sample solubility. Dissolve the sample in a solvent as similar to the initial mobile phase as possible. You may need to use a small amount of a stronger solvent like DMSO, but keep it to a minimum. |
| Irreversible Adsorption | Highly nonpolar impurities or degradation products might bind irreversibly to the stationary phase, and your product might be adsorbing as well. | Perform a column wash. After your run, wash the column with a very strong solvent (e.g., 100% acetonitrile or isopropanol) to see if the missing compound elutes. Consider if the stationary phase is appropriate. |
| Incorrect Fraction Collection | The fraction collector may be triggered incorrectly, or the peak may be broader than anticipated, leading to collection of only a portion of the product. | Review your fraction collection parameters. Widen the collection window or adjust the threshold. Perform a small-scale preparative run and collect all fractions to analyze for your product. |
| Compound Instability | Your benzoic acid derivative might be degrading on the column, especially if the mobile phase is harsh or the run time is long. | Assess compound stability. Run a small amount of pure standard and hold it on the column for the duration of a typical run, then elute and check for degradation products. If unstable, a faster separation method may be needed. |
Experimental Protocols
Protocol 1: Analytical Method Development for Benzoic Acid Purification
Objective: To develop an optimized analytical RP-HPLC method for the separation of a benzoic acid derivative from its impurities.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile or methanol
-
HPLC-grade water
-
Formic acid or phosphoric acid
-
Sample containing the benzoic acid derivative
Methodology:
-
Sample Preparation: Dissolve a small amount of the crude sample in the initial mobile phase composition (e.g., 90:10 water:acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Initial Gradient Run:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient: Start with a linear gradient from 10% B to 90% B over 20 minutes.
-
Detection: Set the UV detector to a wavelength where the benzoic acid has strong absorbance (e.g., 230 nm or 254 nm).
-
Injection Volume: 10 µL
-
-
Method Optimization:
-
Based on the initial run, adjust the gradient to improve resolution around the peak of interest. If the peaks are well-separated, you can make the gradient steeper to shorten the run time. If the resolution is poor, use a shallower gradient.
-
Once an optimal gradient is found, you can convert it to an isocratic method for simplicity if the separation allows. Test different percentages of the organic solvent to find the best balance between resolution and run time.
-
Experimental Workflow for Method Development:
Caption: Workflow for analytical HPLC method development.
Protocol 2: Preparative Scale-Up for Benzoic Acid Purification
Objective: To purify a larger quantity of a benzoic acid derivative using the optimized analytical method.
Materials:
-
Preparative HPLC system with UV detector and fraction collector
-
Preparative C18 column (e.g., 21.2 x 150 mm, 5 µm)
-
Optimized mobile phases from Protocol 1
-
Concentrated crude sample
Methodology:
-
Determine Loading Capacity: On the analytical column, incrementally increase the injection volume or sample concentration until you see a loss of resolution or a significant change in peak shape. This will give you an estimate of the maximum load. A general rule of thumb for reversed-phase is a loading capacity of 0.1% to 1% of the stationary phase mass.[5]
-
Scale-Up Calculations:
-
Column: Analytical (4.6 x 150 mm) to Preparative (21.2 x 150 mm)
-
Scaling Factor: (21.2² / 4.6²) ≈ 21.2
-
Analytical Flow Rate: 1.0 mL/min => Preparative Flow Rate: 1.0 * 21.2 = 21.2 mL/min
-
Analytical Injection Volume (Max Load): e.g., 50 µL => Preparative Injection Volume: 50 * 21.2 = 1060 µL (1.06 mL)
-
-
Sample Preparation for Preparative Run: Dissolve the crude sample in the minimal amount of a suitable solvent to achieve a high concentration. Ensure it is fully dissolved and filtered.
-
Preparative Run:
-
Set up the preparative HPLC system with the calculated flow rate and gradient time (if applicable).
-
Configure the fraction collector to collect fractions based on UV absorbance threshold or time windows around the expected retention time of your product.
-
Inject the calculated sample volume.
-
-
Post-Purification:
-
Analyze the collected fractions by analytical HPLC to determine their purity.
-
Combine the pure fractions.
-
Remove the mobile phase solvents (e.g., by rotary evaporation) to isolate the purified benzoic acid.
-
Quantitative Data Summary
The following tables provide a summary of typical parameters for the purification of benzoic acids.
Table 1: Typical Stationary Phases for Benzoic Acid Purification
| Stationary Phase | Particle Size (µm) | Common Dimensions (ID x Length, mm) | Application Notes |
| C18 (Octadecyl) | 3, 5, 10 | Analytical: 4.6 x 150, 4.6 x 250Preparative: 21.2 x 150, 30 x 250, 50 x 250 | The most common choice, good for a wide range of benzoic acid derivatives. End-capped versions are preferred to reduce silanol interactions. |
| Polar-Embedded C18 | 3, 5 | Analytical: 4.6 x 150Preparative: 21.2 x 150 | Can improve peak shape for acidic compounds and offers alternative selectivity. |
| Phenyl-Hexyl | 3, 5 | Analytical: 4.6 x 150Preparative: 21.2 x 150 | Provides π-π interactions which can be beneficial for separating aromatic acids with different substituents. |
Table 2: Effect of Mobile Phase pH on Benzoic Acid Retention Time (C18 Column)
| Mobile Phase pH | Expected Ionization State | Relative Retention Time | Expected Peak Shape |
| 2.1 | Fully Protonated (Neutral) | Longest | Symmetrical, Sharp |
| 4.2 (pKa) | 50% Protonated, 50% Ionized | Intermediate | Broad, Potentially Split |
| 6.1 | Fully Ionized (Anionic) | Shortest | May be broad or tailing |
Note: Data is illustrative and actual retention times will vary based on the specific benzoic acid derivative, column, and mobile phase composition.
References
Technical Support Center: Preventing Runaway Reactions in Bromination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals safely manage bromination reactions and prevent runaway incidents.
Frequently Asked Questions (FAQs)
Q1: What is a runaway reaction in the context of bromination?
A1: A runaway reaction is an exothermic process that accelerates uncontrollably, leading to a rapid increase in temperature and pressure.[1] In bromination, this occurs when the heat generated by the reaction exceeds the rate of heat removal. This creates a dangerous positive feedback loop: the rising temperature increases the reaction rate, which in turn generates even more heat.[1] This can result in the boiling of solvents, excessive pressure buildup, and potentially, reactor failure.[1]
Q2: What are the primary causes of a runaway bromination reaction?
A2: The fundamental causes often stem from a poor understanding of the reaction's chemistry and thermokinetics, leading to inadequately designed safety and control systems.[2] Specific triggers include:
-
Rapid Addition of Brominating Agent: Adding the bromine source too quickly can cause a sudden release of energy.[1]
-
Inadequate Cooling: An inefficient or undersized cooling system that cannot dissipate the heat generated by the reaction is a major contributor.[1][3]
-
High Reactant Concentration: Overly concentrated solutions can lead to very fast reaction rates and intense heat generation.[1]
-
Improper Mixing: Insufficient agitation can create localized hot spots where the reaction accelerates, initiating a runaway.[4]
-
System Failures: This includes operator error, instrument malfunctions (e.g., faulty temperature probes or stirrers), or cooling system failures.[2][5]
-
Contaminants: Impurities in reagents or solvents can sometimes catalyze unintended side reactions, contributing to an exotherm.[5]
Q3: How can I assess the thermal risk of my bromination reaction before scaling up?
A3: A thorough thermal hazard assessment is crucial before any scale-up. Reaction calorimetry is an essential technique for this purpose.[6][7] It measures the heat flow of a chemical reaction to determine key safety parameters.[6][8][9] This data allows you to understand the reaction's thermokinetics and model potential runaway scenarios.[6][10] Key parameters to measure include the heat of reaction, adiabatic temperature rise, and the Maximum Temperature of the Synthesis Reaction (MTSR).[7]
Q4: Are there safer alternatives to using molecular bromine (Br₂)?
A4: Yes, several reagents are considered safer alternatives to liquid bromine, reducing handling risks and potentially moderating reaction exothermicity. N-Bromosuccinimide (NBS) is a solid and is generally easier and safer to handle.[11] However, reactions with NBS are still exothermic and demand careful temperature control.[11] Other alternatives include generating bromine in situ from bromide salts and an oxidant, which avoids the storage and transport of large quantities of liquid bromine but still carries the risk of a runaway reaction.[12] Continuous flow processes offer a significantly safer approach by generating and consuming hazardous reagents like Br₂ in situ within a small reactor volume, minimizing the potential for a large-scale runaway.[12][13]
Troubleshooting Guide
Q5: My reaction temperature is rising uncontrollably. What are the immediate steps?
A5: This is a critical situation. Your immediate goal is to stop the exotherm and regain control.
-
Stop Reagent Addition: Immediately cease the addition of the brominating agent.[11]
-
Enhance Cooling: Ensure your cooling bath is at its maximum capacity and the reactor is sufficiently submerged. If safe and possible, add more coolant (e.g., dry ice to an acetone bath).
-
Increase Stirring: If safe, increase the stirring speed to improve heat transfer to the cooling jacket and prevent hot spots.[11]
-
Dilute: If you have a pre-chilled, inert solvent available, adding it to the reaction can slow the reaction rate and help absorb heat.[1][11]
-
Prepare to Quench: If the temperature continues to rise, be prepared to quench the reaction by adding a neutralizing agent.
Q6: What are the best quenching agents for a runaway bromination, and how should they be added?
A6: Quenching is the process of rapidly stopping a reaction.[14] For bromination, aqueous solutions of reducing agents are typically used.
-
Recommended Quenchers: Sodium thiosulfate (Na₂S₂O₃) and sodium bisulfite (NaHSO₃) are effective. A 10% aqueous solution of sodium thiosulfate is commonly recommended.[1]
-
Procedure: Add the quenching solution slowly and carefully.[15] Be aware that the quenching process itself can be exothermic and may cause gas evolution.[15] If quenching at low temperatures, the aqueous solution may freeze; allow the mixture to warm slightly to ensure proper mixing.[15] Always have a pre-prepared, appropriately sized quenching solution ready before starting any bromination.[16]
Q7: I've observed a sudden pressure increase in my reactor. What does this indicate?
A7: A sudden pressure increase is a serious warning sign of a runaway reaction. It is likely caused by the boiling of the solvent due to the uncontrolled temperature rise. This significantly increases the risk of vessel rupture or an explosion.[1][5] Follow the immediate steps for an uncontrolled temperature rise (Question 5) and prepare for an emergency shutdown of the system.
Q8: My reaction mixture has thickened and turned into a solid mass. What happened?
A8: This strongly suggests that polymerization has occurred.[17] This can be triggered by two main mechanisms:
-
Acid-Catalyzed Polymerization: Hydrogen bromide (HBr), a common byproduct of bromination, can act as an acid catalyst for polymerization.[17]
-
Radical Polymerization: This can be initiated by heat, light, or impurities.[17] To prevent this, maintain low reaction temperatures, protect the reaction from light by wrapping the vessel in foil, and consider adding an acid scavenger like sodium carbonate to neutralize HBr as it forms.[17][18]
Data Presentation: Thermal Hazards of Brominating Agents
The following table summarizes key thermal data for common brominating agents. Understanding these properties is essential for risk assessment.
| Brominating Agent | Formula | Physical State | Key Hazards | Notes on Exothermicity |
| Molecular Bromine | Br₂ | Dark red-brown liquid[19] | Highly corrosive, toxic, strong oxidizer[20][21] | Reactions are often highly exothermic and can be difficult to control, posing a significant runaway risk.[1][12] |
| N-Bromosuccinimide | C₄H₄BrNO₂ | White solid | Irritant, easier to handle than Br₂ | Reactions are still exothermic and require careful temperature control to prevent runaway conditions.[11] |
| Pyridinium tribromide | C₅H₅NHBr₃ | Red-orange solid | Corrosive, irritant | Generally provides a slower, more controlled release of bromine, making reactions less violently exothermic than with liquid Br₂. |
| In-situ Generated Br₂ | (e.g., HBr + H₂O₂) | N/A | Dependent on reagents used | While avoiding storage of Br₂, the generation process itself can be exothermic and the subsequent bromination still poses a runaway risk.[12] |
Experimental Protocols
Protocol 1: General Procedure for a Safe Lab-Scale Bromination
This protocol outlines key safety and control measures for a generic electrophilic bromination.
-
Risk Assessment: Conduct a thorough risk assessment, paying close attention to the exothermic nature of the reaction and the hazards of all reagents.[10][22]
-
Equipment Setup:
-
Use a correctly sized reaction vessel equipped with a magnetic or overhead stirrer, a thermometer to monitor the internal reaction temperature, and a pressure-equalizing dropping funnel for the brominating agent.[1]
-
Ensure all glassware is free of cracks or defects.[23]
-
Set up an efficient cooling bath (e.g., ice-water or dry ice-acetone) capable of maintaining the target temperature.
-
Conduct the reaction in a certified chemical fume hood.[16][20]
-
-
Reagent Preparation:
-
Dissolve the substrate in an appropriate, dry solvent in the reaction flask.
-
Pre-cool the substrate solution to the target reaction temperature (e.g., 0 °C) before starting the addition.[1]
-
Prepare a solution of the brominating agent (e.g., Br₂ in the same solvent) in the dropping funnel.
-
-
Reaction Execution:
-
Quenching and Workup:
-
Once the reaction is complete (as determined by a monitoring technique like TLC), quench any excess bromine.
-
Slowly add a 10% aqueous solution of sodium thiosulfate dropwise until the characteristic red-orange color of bromine disappears.[1]
-
Proceed with the appropriate workup procedure.
-
Protocol 2: Emergency Quenching of a Runaway Reaction
This protocol should only be performed if the initial control measures (stopping addition, enhancing cooling) have failed.
-
Alert Personnel: Inform colleagues in the immediate vicinity of the emergency.
-
Personal Protective Equipment (PPE): Ensure you are wearing appropriate PPE, including safety goggles, a face shield, and heavy-duty, chemically resistant gloves.[16][24]
-
Containment: Lower the fume hood sash as much as possible to provide a physical barrier.
-
Execute Quench:
-
Remove the heating mantle (if present) and raise the cooling bath around the reactor.
-
If the temperature is still rising rapidly, begin the slow, controlled addition of a pre-prepared quenching agent (e.g., 10% aqueous sodium thiosulfate).
-
Add the quencher via a dropping funnel or pipette, directing the stream into the vortex of the stirred solution. Be prepared for vigorous gas evolution and a potential secondary exotherm.
-
-
Evacuation: If at any point you feel the situation is beyond control, evacuate the area immediately and activate emergency procedures.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 4. Runaway Reaction - Gexcon Incident Investigation [gexcon.com]
- 5. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mt.com [mt.com]
- 8. Reaction calorimeter - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
- 11. benchchem.com [benchchem.com]
- 12. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. How To Run A Reaction [chem.rochester.edu]
- 16. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. Preventing a bromination reaction from going radical - Applied Chemistry - Science Forums [scienceforums.net]
- 19. LCSS: BROMINE [web.stanford.edu]
- 20. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 21. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 22. youtube.com [youtube.com]
- 23. scribd.com [scribd.com]
- 24. ipo.rutgers.edu [ipo.rutgers.edu]
Bromoarene Synthesis Technical Support Center
Welcome to the technical support center for the synthesis of bromoarenes. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low reaction yields in bromoarene synthesis?
A common cause of low yields is related to the purity of reagents and the control of reaction conditions.[1][2] Impurities in the starting material or solvents can interfere with the reaction.[1] For instance, moisture can deactivate Lewis acid catalysts used in electrophilic bromination. Additionally, suboptimal reaction temperature or time can lead to incomplete reactions or the formation of side products.[1][3]
Q2: How can I improve the regioselectivity of my bromination reaction?
Improving regioselectivity (e.g., achieving a high para-to-ortho ratio) often involves careful selection of the brominating agent and reaction conditions.[4] For many electrophilic aromatic substitutions, conducting the reaction at the lowest effective temperature can significantly enhance para-selectivity.[4] The use of bulky brominating agents or specific catalysts can also direct the substitution to a particular position. For substrates where electrophilic substitution provides poor selectivity, alternative methods like the Sandmeyer reaction or palladium-catalyzed C-H activation should be considered.[5][6]
Q3: What are safer alternatives to using elemental bromine (Br₂)?
Due to its hazardous and corrosive nature, many prefer to avoid liquid bromine.[7] N-Bromosuccinimide (NBS) is a widely used solid crystalline alternative that is safer and easier to handle for electrophilic bromination.[7][8] Another approach is the in situ generation of bromine from less hazardous salts like potassium bromide (KBr) or hydrobromic acid (HBr) using an oxidant such as Oxone®, sodium hypochlorite, or hydrogen peroxide.[9] This method avoids the storage and handling of concentrated bromine.
Q4: My bromination reaction is not starting. What should I check first?
If a reaction fails to initiate, the first step is to verify the integrity of the starting materials and catalysts.
-
Catalyst Activity: In electrophilic bromination, ensure the Lewis acid catalyst (e.g., FeBr₃, AlCl₃) has not been deactivated by moisture.
-
Reagent Purity: Use freshly purified or distilled starting materials, as impurities can inhibit the reaction.[1]
-
Activation: For less reactive aromatic rings, a stronger Lewis acid or harsher reaction conditions may be necessary. For highly deactivated rings, methods other than direct electrophilic bromination may be required.[9]
-
Temperature: Ensure the reaction temperature is appropriate for the specific substrate and method. Some reactions require heating to initiate.[1]
Troubleshooting Guide
This guide provides in-depth solutions to specific problems encountered during the synthesis of bromoarenes.
Problem: Low Yield or No Reaction
Low product yield is a frequent issue. The underlying cause can often be identified by systematically evaluating the reaction components and procedure.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure all starting materials, solvents, and catalysts are pure and anhydrous, as required. Impurities can act as inhibitors.[1]
-
Check Reaction Conditions: Confirm that the temperature, stirring, and reaction time are optimal. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine if the reaction is incomplete or if side products are forming.[1]
-
Evaluate Workup Procedure: Product can be lost during extraction and purification steps. Check if your product is partially soluble in the aqueous layer or volatile.[3] Ensure the pH during workup is not causing product decomposition.[3]
-
Reconsider Reaction Stoichiometry: Incorrect stoichiometry of reactants can lead to side reactions, such as self-condensation of ketones or Michael addition in chalcone synthesis.[1]
Problem: Poor Regioselectivity
The formation of undesired isomers (e.g., ortho- or meta-bromoarenes when the para-isomer is desired) complicates purification and reduces the yield of the target molecule.
Causes and Solutions:
-
Steric Hindrance: Bulky activating groups can favor ortho-substitution less than smaller groups. Conversely, using a bulkier brominating agent can increase para-selectivity.
-
Reaction Temperature: Higher temperatures can sometimes reduce selectivity.[4] Running the reaction at a lower temperature, even if it requires a longer time, often improves the ratio of the desired isomer.[4]
-
Substituent Effects: The directing effect of the substituents on the aromatic ring is the primary determinant of regioselectivity in electrophilic aromatic substitution.
| Substituent Group | Type | Directing Effect |
| -NH₂, -NHR, -NR₂ | Activating | Ortho, Para |
| -OH, -OR | Activating | Ortho, Para |
| -Alkyl | Activating | Ortho, Para |
| -F, -Cl, -Br, -I | Deactivating | Ortho, Para |
| -CHO, -COR | Deactivating | Meta |
| -CO₂H, -CO₂R | Deactivating | Meta |
| -CN, -SO₃H | Deactivating | Meta |
| -NO₂ | Deactivating | Meta |
| -NR₃⁺ | Deactivating | Meta |
Problem: Over-bromination / Multiple Products
The formation of di- or poly-brominated products is common when the aromatic ring is highly activated (e.g., phenols, anilines).[10]
Solutions:
-
Control Stoichiometry: Use only one equivalent of the brominating agent or even a slight sub-stoichiometric amount.
-
Slow Addition: Add the brominating agent slowly and at a low temperature to maintain a low concentration of it in the reaction mixture at any given time.
-
Deactivate the Ring: Temporarily convert highly activating groups into less activating ones. For example, an amino group (-NH₂) can be acylated to an amide group (-NHCOR), which is less activating.
Problem: Difficult Product Isolation and Purification
Sometimes the crude product is an oil that is difficult to crystallize, or it is inseparable from byproducts via standard methods.[1]
Solutions:
-
Induce Crystallization: If the product is an oil, try scratching the inside of the flask or adding a seed crystal. Ensure precipitation is complete by cooling the solution sufficiently in an ice bath.[1]
-
Alternative Purification: If recrystallization is ineffective, column chromatography is a more suitable method for separating isomers or removing persistent impurities.[1]
-
Washing: Ensure the crude product is washed thoroughly with a suitable solvent (e.g., cold water) to remove catalysts and water-soluble impurities that might inhibit crystallization.[1]
Key Experimental Protocols
Protocol 1: Electrophilic Bromination of Anisole using NBS [4]
This protocol describes the highly para-selective monobromination of an activated arene.
-
Preparation: To a solution of anisole (1.0 mmol) in acetonitrile (2 mL) at 0 °C, add N-bromosuccinimide (NBS) (1.0 mmol) in one portion.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Workup: Quench the reaction with water (10 mL) and extract the product with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The residue can be further purified by column chromatography if necessary. This procedure typically affords 4-bromoanisole in high yield (e.g., 96%).[4]
Protocol 2: Catalytic Sandmeyer Bromination [11]
This protocol describes the conversion of an aryl diazonium salt to an aryl bromide. The diazonium salt is typically prepared beforehand from the corresponding aniline.
-
Catalyst Preparation: To a stirred suspension of potassium bromide (6 mmol) in anhydrous acetonitrile (6 mL), add dibenzo-18-crown-6 (0.3 mmol), CuBr (0.3 mmol), and CuBr₂ (0.3 mmol). After 2 minutes, add 1,10-phenanthroline (0.3 mmol).
-
Reaction: Slowly add a solution of the aryl diazonium tetrafluoroborate salt (3 mmol) in anhydrous acetonitrile (6-12 mL) to the catalyst mixture.
-
Stirring: Stir the resulting mixture for 20 minutes at room temperature.
-
Workup: Dilute the mixture with diethyl ether (50 mL) and pass it through a layer of Celite to remove inorganic salts. The filtrate contains the desired aryl bromide.
Method Selection Guide
Choosing the correct synthetic strategy is critical for success. The optimal method depends on the starting material's functional groups, the desired regiochemistry, and tolerance for specific reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. How To [chem.rochester.edu]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Sciencemadness Discussion Board - Bromination of aromatic compounds without catalyst - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 10. community.wvu.edu [community.wvu.edu]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Validation & Comparative
A Comparative Guide for the Advanced Researcher: 3-Bromo-5-isopropylbenzoic Acid vs. 3-Bromo-5-methylbenzoic Acid
In the landscape of chemical synthesis, particularly in the realms of pharmaceutical and materials science, the selection of appropriate building blocks is a critical decision that dictates the trajectory of a research program. Substituted benzoic acids, with their versatile functional handles, are mainstays in the synthetic chemist's toolbox. This guide provides an in-depth, objective comparison of two closely related yet distinct reagents: 3-Bromo-5-isopropylbenzoic acid and 3-Bromo-5-methylbenzoic acid. This analysis, tailored for researchers, scientists, and drug development professionals, delves into their synthesis, physicochemical properties, reactivity, and applications, supported by experimental data to inform strategic synthetic planning.
At a Glance: Key Physicochemical and Structural Differences
A foundational comparison of these two molecules reveals differences in their physical properties that can influence solubility, reaction kinetics, and downstream processing. The seemingly minor substitution of a methyl group with an isopropyl group imparts notable changes in molecular weight, lipophilicity, and steric bulk.
| Property | This compound | 3-Bromo-5-methylbenzoic acid |
| Molecular Formula | C₁₀H₁₁BrO₂ | C₈H₇BrO₂ |
| Molecular Weight | 243.10 g/mol [1] | 215.04 g/mol [2] |
| CAS Number | 112930-39-9[3] | 58530-13-5[2] |
| Predicted pKa | 3.67±0.10 | 3.88±0.10[4] |
| Melting Point | Not available | 178-179.5 °C |
| Predicted Boiling Point | 329.5±35.0 °C | 320.3±30.0 °C |
| Predicted Density | 1.479±0.06 g/cm³ | 1.599±0.06 g/cm³ |
The larger isopropyl group contributes to a higher molecular weight and is expected to increase the lipophilicity of the molecule, which can affect its solubility in various organic solvents.
Synthesis and Manufacturing Considerations
The primary route to 3-bromo-5-methylbenzoic acid involves the oxidation of a readily available precursor, 1-bromo-3,5-dimethylbenzene.[5][6] A common and scalable method employs potassium permanganate (KMnO₄) as the oxidant.
Diagram of the general synthetic approach:
Caption: General synthetic routes to 3-bromo-5-alkylbenzoic acids.
Comparative Reactivity: Electronic and Steric Effects in Play
The difference in the alkyl substituent at the 5-position—methyl versus isopropyl—introduces subtle but significant electronic and steric effects that influence the reactivity of these molecules.
Acidity: Both the methyl and isopropyl groups are electron-donating through an inductive effect (+I). This effect tends to destabilize the resulting carboxylate anion, making the benzoic acid less acidic compared to unsubstituted benzoic acid. The slightly stronger electron-donating nature of the isopropyl group, coupled with its greater steric hindrance which can disrupt coplanarity of the carboxylic acid group with the benzene ring, is predicted to make this compound a slightly stronger acid (lower pKa) than its methyl counterpart. This is reflected in the predicted pKa values.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling): The bromine atom on both molecules serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8] This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.
The general mechanism for the Suzuki-Miyaura coupling involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid or ester, and subsequent reductive elimination to yield the coupled product.
Diagram of the Suzuki-Miyaura coupling catalytic cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
While both compounds are expected to undergo Suzuki coupling, the larger steric footprint of the isopropyl group in this compound could potentially influence the rate of the oxidative addition step or the overall efficiency of the coupling, depending on the specific palladium catalyst, ligands, and reaction partners employed. For sterically hindered substrates, the choice of bulky, electron-rich phosphine ligands is often crucial for achieving high yields.
Applications in Drug Discovery and Materials Science
Both 3-bromo-5-methylbenzoic acid and its derivatives serve as important intermediates in the synthesis of a variety of complex molecules.
3-Bromo-5-methylbenzoic acid is a known building block in the synthesis of active pharmaceutical ingredients (APIs). For instance, its derivatives have been explored in the development of inhibitors for various protein kinases, which are key targets in oncology.[9]
The applications of This compound are less extensively documented in readily available literature. However, its structural motif suggests its utility in creating analogues of known bioactive compounds where the isopropyl group can modulate properties such as lipophilicity, metabolic stability, and binding interactions with biological targets. The increased lipophilicity imparted by the isopropyl group can be a desirable feature in drug design to enhance membrane permeability and oral bioavailability.
Experimental Protocols
Synthesis of 3-Bromo-5-methylbenzoic Acid [5][6]
-
Materials: 1-bromo-3,5-dimethylbenzene, potassium permanganate (KMnO₄), pyridine, water, concentrated hydrochloric acid, ethyl acetate, sodium sulfate (Na₂SO₄).
-
Procedure:
-
A mixture of 1-bromo-3,5-dimethylbenzene (1.0 eq) in pyridine and water is heated to 80°C.
-
KMnO₄ (2.0 eq) is added portion-wise over a period of 45 minutes.
-
The reaction mixture is heated at 80°C for an additional 1.5 hours.
-
The hot solution is filtered to remove manganese dioxide.
-
The filtrate is acidified with concentrated hydrochloric acid.
-
The aqueous solution is extracted with ethyl acetate.
-
The combined organic extracts are washed with water and brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification can be achieved by column chromatography or recrystallization.
-
General Protocol for Suzuki-Miyaura Coupling of 3-Bromo-5-alkylbenzoic Acids
-
Materials: 3-Bromo-5-alkylbenzoic acid (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq), solvent system (e.g., toluene/water or dioxane/water).
-
Procedure:
-
To a reaction vessel, add the 3-bromo-5-alkylbenzoic acid, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-100°C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
The crude product is then purified, typically by column chromatography.
-
Conclusion: A Strategic Choice for Synthesis
The choice between this compound and 3-bromo-5-methylbenzoic acid is a strategic one that depends on the specific goals of the synthetic endeavor.
-
3-Bromo-5-methylbenzoic acid is a well-characterized, commercially available building block with established synthetic protocols. Its smaller size and lower lipophilicity may be advantageous in certain contexts.
-
This compound , while less extensively documented, offers the potential to introduce greater lipophilicity and steric bulk. This can be a valuable tool for modulating the physicochemical and pharmacological properties of a target molecule. The larger size of the isopropyl group may, however, necessitate more careful optimization of reaction conditions, particularly in sterically demanding transformations.
Ultimately, the decision rests on a careful consideration of the desired properties of the final product and the synthetic challenges that may be encountered. This guide provides the foundational data and comparative insights to empower researchers to make an informed choice between these two valuable synthetic intermediates.
References
- 1. Benzoic acid, 3-bromo- [webbook.nist.gov]
- 2. 3-Bromo-5-methylbenzoic acid | C8H7BrO2 | CID 3433127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 112930-39-9 [chemicalbook.com]
- 4. 3-bromo-5-methylbenzoic acid | 58530-13-5 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. benchchem.com [benchchem.com]
- 9. US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]
Reactivity Face-Off: A Comparative Guide to Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice between an aryl bromide and an aryl iodide in cross-coupling reactions is a critical decision that can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of their performance, supported by experimental data, to inform substrate selection in pivotal palladium-catalyzed reactions.
The prevailing trend in the reactivity of haloarenes in common cross-coupling reactions is dictated by the carbon-halogen bond dissociation energy, which follows the order: C-I < C-Br < C-Cl < C-F.[1][2][3][4] This suggests that the weaker carbon-iodine bond is more susceptible to cleavage during the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[5][6] Consequently, aryl iodides are generally more reactive than aryl bromides, often leading to milder reaction conditions, shorter reaction times, and higher yields.[1][7][8]
However, the reactivity landscape is nuanced, with factors such as the specific coupling reaction, ligand, and reaction conditions playing a significant role. In some instances, particularly in Buchwald-Hartwig amination, aryl bromides can exhibit superior performance.[9] Conversely, under specific low-temperature conditions in Suzuki-Miyaura coupling using traditional phosphine ligands, aryl iodides can be surprisingly less reactive.[10]
Performance Comparison in Key Cross-Coupling Reactions
The following sections provide a detailed comparison of the reactivity of bromo- and iodo-aromatic compounds in three of the most widely utilized cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone for the formation of C-C bonds, particularly for the synthesis of biaryls.[11][12] The general reactivity trend of I > Br is well-established in this reaction.[1][7][13]
| Feature | Aryl Iodide (Representative) | Aryl Bromide (Representative) | Citation |
| Reaction Time | Generally shorter | Typically longer | [13] |
| Reaction Temperature | Often proceeds at lower temperatures | May require higher temperatures | [10] |
| Catalyst Loading | Can often be performed with lower catalyst loading | May require higher catalyst loading | [13] |
| Yield | Generally high to excellent | Good to high, can be lower than iodides | [11][13] |
| Selectivity in Dihaloarenes | Greater propensity for bis-coupling | Higher selectivity for mono-coupling can be achieved | [14] |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodotoluene vs. 4-Bromotoluene
A representative experimental procedure for the Suzuki-Miyaura coupling reaction is as follows:
To a reaction vessel is added the aryl halide (1.0 mmol), phenylboronic acid (1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (0.002 mol%), and a base, for example, Na₂CO₃ (2.0 mmol).[13] A solvent system, such as a mixture of water and acetone (e.g., 3.5:3 mL), is then added.[13] The reaction mixture is stirred at a specified temperature (e.g., 35 °C) for a designated time.[13] Upon completion, the reaction is worked up by extraction with an organic solvent, followed by purification of the crude product by column chromatography to yield the desired biaryl.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is a powerful tool for the arylation of alkenes.[15][16] Similar to the Suzuki-Miyaura coupling, aryl iodides are generally more reactive than aryl bromides in this transformation.[17]
| Feature | Aryl Iodide (Representative) | Aryl Bromide (Representative) | Citation |
| Reaction Time | Typically shorter | Generally longer | [18] |
| Reaction Temperature | Can often be performed at lower temperatures | Often requires elevated temperatures (e.g., >100 °C) | [18][19] |
| Catalyst System | Can be effective with ligandless palladium catalysts | Often requires the use of phosphine or N-heterocyclic carbene (NHC) ligands | [15][17] |
| Yield | Generally high | Good to high, can be influenced by substrate and ligand | [18][19] |
Experimental Protocol: Heck Reaction of Iodobenzene vs. Bromobenzene with Styrene
A typical experimental protocol for the Heck reaction is as follows:
In a reaction flask, the aryl halide (1.0 mmol), styrene (1.5 mmol), a palladium source such as Pd(OAc)₂ (5-10 mol%), and a base like K₃PO₄ are combined in a suitable solvent, for instance, ethanol.[18] The mixture is then heated to a specific temperature (e.g., 100 °C) and stirred for the required duration.[18] After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The resulting residue is then purified, typically by chromatography, to isolate the substituted alkene product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the synthesis of C-N bonds, enabling the formation of arylamines from aryl halides.[20][21] Interestingly, while the general reactivity trend based on bond dissociation energy would suggest aryl iodides to be more reactive, this is not always the case in this particular reaction. Aryl iodides can sometimes be problematic substrates due to the inhibitory effects of the iodide formed during the catalytic cycle, which can lead to the precipitation of the palladium catalyst.[9]
| Feature | Aryl Iodide (Representative) | Aryl Bromide (Representative) | Citation |
| Reactivity | Can be challenging due to catalyst inhibition | Often more reliable and provide higher yields | [9][22] |
| Ligand Choice | May require specific ligands to overcome inhibition | A broader range of ligands are often effective | [20][22] |
| Reaction Conditions | May require optimization to mitigate catalyst deactivation | Generally robust under standard conditions | [22] |
| Yield | Can be low to moderate | Typically good to excellent | [22] |
Experimental Protocol: Buchwald-Hartwig Amination of Iodobenzene vs. Bromobenzene
A general procedure for the Buchwald-Hartwig amination is as follows:
An oven-dried reaction tube is charged with a palladium precatalyst, a suitable phosphine ligand, and a base (e.g., NaOtBu). The aryl halide (1.0 mmol) and the amine (1.2 mmol) are then added, followed by a solvent such as toluene. The reaction tube is sealed and heated to the desired temperature (e.g., 80-110 °C) with stirring for a specified time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent, filtered, and concentrated. The product is then purified by chromatography.
Mechanistic Considerations and Workflow
The enhanced reactivity of iodo-aromatic compounds in many cross-coupling reactions is primarily attributed to the lower C-I bond dissociation energy, which facilitates the initial oxidative addition of the aryl halide to the Pd(0) catalyst. This step is often the rate-determining step of the catalytic cycle.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The experimental workflow for these reactions generally follows a standard procedure, as depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Heck Reaction [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Acidity of Ortho-Halobenzoic Acids
This guide provides a detailed comparison of the acidity of ortho-halobenzoic acids, presenting key experimental data, underlying chemical principles, and the methodologies used for their characterization. The increased acidity of these compounds compared to benzoic acid, a phenomenon known as the "ortho effect," is explored through an analysis of their acid dissociation constants (pKa).
Quantitative Acidity Data
The acidity of an acid is quantitatively expressed by its pKa value, where a lower pKa indicates a stronger acid. The pKa values for benzoic acid and its ortho-halogenated derivatives, measured in water at 25°C, are summarized below. All ortho-substituted benzoic acids are notably stronger than benzoic acid itself[1][2].
| Compound Name | Structure | Halogen | pKa Value |
| Benzoic Acid | C₆H₅COOH | - | 4.20[3][4] |
| o-Fluorobenzoic Acid | o-FC₆H₄COOH | F | 3.27[5][6][7] |
| o-Chlorobenzoic Acid | o-ClC₆H₄COOH | Cl | 2.89[8][9] |
| o-Bromobenzoic Acid | o-BrC₆H₄COOH | Br | 2.84[10][11] |
| o-Iodobenzoic Acid | o-IC₆H₄COOH | I | 2.85[12][13][14] |
The data reveals a significant increase in acidity (a decrease in pKa) upon the introduction of a halogen at the ortho position. The trend among the halogens shows that chloro, bromo, and iodo derivatives have comparable acidities, and all are stronger acids than the fluoro derivative.
The Ortho Effect: Understanding the Acidity Trend
The enhanced acidity of ortho-substituted benzoic acids is attributed to the "ortho effect," a combination of steric and electronic factors that are not observed in their meta and para isomers[1][2].
-
Inductive Effect (-I): All halogens are more electronegative than carbon and exert an electron-withdrawing inductive effect. This effect pulls electron density from the carboxyl group, stabilizing the resulting carboxylate anion (conjugate base) and thus increasing the acidity of the parent molecule[1].
-
Steric Inhibition of Resonance (SIR): The primary component of the ortho effect is steric hindrance. The bulky halogen atom at the ortho position forces the carboxylic acid group (-COOH) to twist out of the plane of the benzene ring. This disruption of coplanarity inhibits the resonance between the carboxyl group and the aromatic ring. While this resonance stabilizes the undissociated acid, it is less significant for the carboxylate anion. By destabilizing the acid form more than the conjugate base, the equilibrium shifts towards dissociation, resulting in a stronger acid[1].
The interplay of these effects dictates the final acidity. While fluorine is the most electronegative halogen, its small size results in a less pronounced steric effect compared to the larger chlorine, bromine, and iodine atoms. For chlorine, bromine, and iodine, the larger steric effect is the dominant factor, leading to their stronger acidity compared to o-fluorobenzoic acid[1].
Caption: Factors influencing the acidity of ortho-halobenzoic acids.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a standard and accurate method for determining the pKa of weak acids. The procedure involves titrating a solution of the acid with a strong base and monitoring the change in pH.
1. Materials and Equipment:
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL, Class A)
-
Beaker (100 mL)
-
Volumetric flasks
-
Analytical balance
-
Standardized strong base solution (e.g., 0.1 M NaOH, carbonate-free)
-
Solution of the ortho-halobenzoic acid of known concentration (e.g., 0.01 M)
-
Standard pH buffer solutions (e.g., pH 4.00, 7.00, 10.00)
-
Solvent system (e.g., deionized water or a mixed solvent like acetonitrile-water for compounds with low water solubility)[7]
2. Procedure:
-
Electrode Calibration: Calibrate the pH electrode using at least two standard buffer solutions that bracket the expected pKa value[7].
-
Sample Preparation: Accurately weigh the ortho-halobenzoic acid and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a solution of known concentration[7].
-
Titration Setup: Pipette a precise volume (e.g., 50.0 mL) of the acid solution into a beaker. Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution.
-
Data Acquisition: Begin stirring the solution gently. Record the initial pH. Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added[7]. Continue this process well past the equivalence point.
3. Data Analysis:
-
Titration Curve: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve[7].
-
Equivalence Point: Determine the equivalence point, which is the point of maximum slope on the titration curve (the inflection point). This can be found visually or by calculating the first derivative of the curve (ΔpH/ΔV).
-
Half-Equivalence Point: The volume of NaOH at the half-equivalence point is exactly half the volume required to reach the equivalence point.
-
pKa Determination: According to the Henderson-Hasselbalch equation, the pKa of the acid is equal to the pH of the solution at the half-equivalence point[7]. This value can be read directly from the titration curve. For higher accuracy, computational methods and software can be used to analyze the titration data[7].
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 3. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. global.oup.com [global.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 10. chembk.com [chembk.com]
- 11. 2-Bromobenzoic acid | 88-65-3 [chemicalbook.com]
- 12. chembk.com [chembk.com]
- 13. 2-Iodobenzoic acid | 88-67-5 [chemicalbook.com]
- 14. 2-Iodobenzoic acid CAS#: 88-67-5 [m.chemicalbook.com]
Acidity of Para-Halogenated Benzoic Acids: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The introduction of halogen substituents onto a benzene ring can significantly influence the physicochemical properties of aromatic compounds. For drug development professionals and researchers, understanding the nuanced effects of such substitutions on acidity (pKa) is critical for predicting molecular behavior in physiological and chemical systems. This guide provides a comparative analysis of the acidity of para-halogenated benzoic acids, supported by experimental data and a detailed methodology for pKa determination.
Comparative Acidity: Quantitative Data
The acidity of benzoic acid and its para-halogenated derivatives is quantified by their pKa values. A lower pKa value indicates a stronger acid, signifying a greater degree of dissociation in an aqueous solution. The experimental pKa values for benzoic acid and its p-halogenated analogues are summarized below.
| Compound | Substituent | pKa Value (at 25°C) |
| Benzoic Acid | -H | 4.20 |
| p-Fluorobenzoic Acid | -F | 4.14 |
| p-Chlorobenzoic Acid | -Cl | 4.03 |
| p-Bromobenzoic Acid | -Br | 3.96 - 3.97 |
| p-Iodobenzoic Acid | -I | 4.00 |
Structure-Acidity Relationship
All para-halogenated benzoic acids are more acidic than benzoic acid itself.[1] This increase in acidity is governed by the interplay of two opposing electronic effects exerted by the halogen substituent: the inductive effect (-I) and the resonance effect (+R or +M).[1][2]
-
Inductive Effect (-I): Halogens are more electronegative than carbon and pull electron density away from the benzene ring through the sigma bond network. This electron-withdrawing effect stabilizes the resulting carboxylate anion (conjugate base) by dispersing its negative charge, thereby increasing the acidity of the parent molecule.[3][4] The strength of the inductive effect decreases with decreasing electronegativity: F > Cl > Br > I.
-
Resonance Effect (+R): The lone pair electrons on the halogen atom can be delocalized into the benzene ring's pi-system. This electron-donating effect pushes electron density towards the carboxyl group, which destabilizes the carboxylate anion and decreases acidity.[2][5] The +R effect is most significant for fluorine due to effective overlap between its 2p orbitals and the 2p orbitals of the carbon in the benzene ring.[2][5] This orbital overlap is less effective for the larger halogens (Cl, Br, I), diminishing the resonance effect down the group.[2]
The observed order of acidity (p-Bromo > p-Iodo ≈ p-Chloro > p-Fluoro > Benzoic) demonstrates that for all halogens at the para position, the electron-withdrawing inductive effect dominates over the electron-donating resonance effect, leading to increased acidity compared to benzoic acid.[1]
The anomalous position of p-fluorobenzoic acid, being the least acidic among the halogenated derivatives despite fluorine's highest electronegativity, is a direct consequence of its strong +R effect.[2][5] For chlorine, bromine, and iodine, the inductive effect is the primary determinant of their influence on acidity, which generally correlates with their electronegativity.
Electronic effects influencing the acidity of para-halogenated benzoic acids.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and standard method for determining the pKa values of weak acids.[6] The procedure involves titrating a solution of the acid with a strong base while monitoring the pH.
Apparatus and Reagents:
-
Calibrated pH meter with a glass electrode
-
Burette (25 mL or 50 mL)
-
Magnetic stirrer and stir bar
-
Beaker or titration vessel (100 mL)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Para-halogenated benzoic acid sample
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
-
Deionized water
-
Standard pH buffer solutions (e.g., pH 4.00, 7.00, 10.00)
Procedure:
-
Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa value.[7]
-
Sample Preparation: Accurately weigh a precise amount of the para-halogenated benzoic acid and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).[8] Gentle heating may be required to dissolve the sample, after which it should be cooled to room temperature.
-
Titration Setup: Transfer a known volume (e.g., 50.0 mL) of the acid solution into a beaker. Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Titration Process: Record the initial pH of the solution. Begin adding the standardized NaOH solution from the burette in small, precise increments (e.g., 0.5-1.0 mL).[8] After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[7] As the pH begins to change more rapidly, reduce the volume of the increments (e.g., 0.1 mL) to obtain more data points around the equivalence point.
-
Data Collection: Continue the titration well past the equivalence point until the pH begins to plateau.
Data Analysis:
-
Titration Curve: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Equivalence Point: Determine the equivalence point, which is the point of maximum slope on the curve (inflection point). This can be found by examining the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
pKa Determination: The pKa is equal to the pH at the half-equivalence point.[6] Locate the volume of NaOH that is exactly half of the volume required to reach the equivalence point. The pH of the solution at this half-volume is the experimental pKa of the acid.
-
Replication: For robust data, the titration should be performed in triplicate, and the average pKa value should be reported.[7]
Workflow for pKa determination via potentiometric titration.
References
- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. global.oup.com [global.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Iodobenzoic acid | 619-58-9 [chemicalbook.com]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to Purity Analysis of 3-Bromo-5-isopropylbenzoic Acid by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 3-Bromo-5-isopropylbenzoic acid. The information presented herein is supported by established analytical principles and data for similar compounds, offering a framework for robust purity analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is particularly well-suited for this analysis, offering excellent resolution and sensitivity.
Proposed HPLC Method
A reversed-phase HPLC method is proposed for the routine quality control and purity assessment of this compound. This method is designed to separate the main component from potential impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of the initial mobile phase composition (95:5 Water:Acetonitrile) and filter through a 0.45 µm syringe filter.
Hypothetical HPLC Purity Data
The following table summarizes hypothetical results from the HPLC analysis of a this compound sample, illustrating how purity is calculated based on the peak area percentage.
| Peak | Retention Time (min) | Area | Area % | Identification |
| 1 | 4.2 | 1500 | 0.05 | Unknown Impurity |
| 2 | 8.5 | 3000 | 0.10 | Starting Material (e.g., 3-Bromobenzoic acid) |
| 3 | 12.1 | 2985000 | 99.50 | This compound |
| 4 | 13.5 | 7500 | 0.25 | Positional Isomer |
| 5 | 15.8 | 3000 | 0.10 | Unknown Impurity |
| Total | 3000000 | 100.00 |
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can provide complementary or, in some cases, superior information depending on the specific analytical need.
| Feature | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity and interaction with a stationary phase, with UV detection. | Separation of volatile compounds based on boiling point and polarity, with mass-based identification. | Intrinsic quantitative property of NMR where signal intensity is directly proportional to the number of nuclei. |
| Applicability | Ideal for non-volatile and thermally labile compounds.[1] | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes like carboxylic acids.[2][3] | A primary analytical method that can determine purity without a specific reference standard for the analyte.[4][5] |
| Sample Throughput | High (with autosampler). | High (with autosampler). | Moderate. |
| Destructive | Yes. | Yes. | No. |
| Key Advantages | Widely available, versatile, and provides reliable quantification of impurities based on peak area percentage. | High sensitivity and provides structural information for the identification of unknown volatile impurities.[2] | Provides structural confirmation and absolute quantification without the need for a reference standard of the analyte itself.[6][7] |
| Limitations | Requires a chromophore for UV detection. Reference standards are needed for impurity identification and accurate quantification. | Not suitable for non-volatile or thermally labile compounds. Derivatization can add complexity. | Lower sensitivity compared to chromatographic techniques. Requires a high-field NMR spectrometer. |
Experimental Workflow & Logical Relationships
The following diagrams illustrate the general workflow for HPLC purity analysis and a logical comparison for selecting the appropriate analytical method.
Conclusion
For routine quality control and the detection of non-volatile impurities in this compound, the proposed HPLC method offers a robust and accessible solution. It provides reliable purity assessment based on peak area percentage. GC-MS is a superior alternative if volatile impurities are of primary concern, offering higher sensitivity and structural elucidation capabilities. qNMR stands out as the most comprehensive technique for absolute purity determination without the need for a specific reference standard of the analyte, making it invaluable for the characterization of new chemical entities and reference materials. The choice of analytical method should be guided by the specific requirements of the analysis, including the nature of expected impurities, the desired level of accuracy, and the availability of instrumentation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound | 112930-39-9 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 6. aobchem.com [aobchem.com]
- 7. This compound 95% | CAS: 112930-39-9 | AChemBlock [achemblock.com]
A Comparative Guide to Alternative Reagents for the Synthesis of Isopropylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropylbenzoic acid and its derivatives are crucial intermediates in the pharmaceutical and chemical industries, notably in the synthesis of drugs such as the anti-diabetic nateglinide and the NHE-1 inhibitor Cariporide.[1] Traditional synthetic routes often involve multi-step processes with challenges in selectivity and the use of harsh reagents. This guide provides a comprehensive comparison of alternative reagents and methodologies for the synthesis of isopropylbenzoic acid, with a focus on reaction efficiency, substrate scope, and experimental considerations. We will delve into established methods like the oxidation of p-cymene and Friedel-Crafts acylation, alongside more contemporary approaches, providing detailed protocols and comparative data to inform your synthetic strategy.
Introduction: The Significance of Isopropylbenzoic Acid
4-Isopropylbenzoic acid, in particular, serves as a vital building block in the production of a range of fine chemicals.[1] Its applications extend from being a preservative in the wood industry to a component in wastewater treatment and a flux for soldering.[1] The growing demand for its derivatives in pharmaceuticals necessitates the development of efficient, scalable, and cost-effective synthetic methods. This guide aims to equip researchers with the knowledge to select the most appropriate reagents and reaction conditions for their specific needs, moving beyond conventional methods to explore more sustainable and efficient alternatives.
Established Synthetic Routes and Their Limitations
Traditionally, the synthesis of isopropylbenzoic acid has relied on starting materials like isopropylbenzene or p-isopropyltoluene (p-cymene).[1] These methods, while foundational, often present challenges that newer methodologies seek to address.
Oxidation of Alkylbenzenes
The oxidation of an alkyl group attached to a benzene ring is a classic method for preparing benzoic acids.[2][3]
Reaction: The side chain of an alkylbenzene can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).[3][4] This reaction is effective as long as the benzylic carbon (the carbon atom attached to the aromatic ring) has at least one hydrogen atom.[5]
Limitations:
-
Harsh Conditions: These reactions often require high temperatures and strong acidic or basic conditions.[6]
-
Stoichiometric Reagents: The use of stoichiometric amounts of heavy metal oxidants like permanganate and dichromate raises environmental and waste disposal concerns.[7][8]
-
Over-oxidation: The strong oxidizing power can sometimes lead to the degradation of the aromatic ring if not carefully controlled.[7]
-
Selectivity Issues: In substrates with multiple alkyl groups, achieving selective oxidation can be challenging.
Friedel-Crafts Acylation followed by Reduction and Oxidation
This multi-step approach offers a reliable, albeit longer, route to isopropylbenzoic acid.
Step 1: Friedel-Crafts Acylation: Benzene is acylated with an appropriate acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form an aryl ketone.[9][10][11][12] For isopropylbenzoic acid, acylation with propanoyl chloride would yield propiophenone.
Step 2: Reduction of the Ketone: The resulting ketone is then reduced to an alkylbenzene. Two common methods for this are the Clemmensen and Wolff-Kishner reductions.
- Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[13][14][15][16][17] It is suitable for substrates stable in strongly acidic conditions.[14]
- Wolff-Kishner Reduction: This reaction employs hydrazine (N₂H₄) and a strong base (like KOH) in a high-boiling solvent such as ethylene glycol.[18][19][20][21][22] It is preferred for substrates that are sensitive to acid.[20]
Step 3: Oxidation of the Alkylbenzene: The resulting isopropylbenzene is then oxidized to isopropylbenzoic acid as described in the previous section.
Limitations:
-
Multi-step Process: The number of steps can lead to lower overall yields and increased resource consumption.
-
Harsh Reagents: Both the Friedel-Crafts acylation and the subsequent reductions involve corrosive and hazardous reagents.
-
Rearrangements: Friedel-Crafts alkylation (a potential alternative to the acylation-reduction sequence) is prone to carbocation rearrangements, which can lead to undesired isomers.[14] The acylation-reduction pathway circumvents this issue.[19]
Alternative Reagents and Modern Synthetic Strategies
To overcome the limitations of traditional methods, researchers have explored a variety of alternative reagents and catalytic systems.
Grignard Reagent Carbonation
This method provides a direct route to carboxylic acids from aryl halides.
Reaction: An aryl halide (e.g., 4-isopropylbromobenzene) is reacted with magnesium metal to form a Grignard reagent. This organometallic intermediate is then treated with carbon dioxide (often in the form of dry ice) followed by an acidic workup to yield the corresponding benzoic acid.[23]
Advantages:
-
Direct Carboxylation: This is a one-pot reaction from the aryl halide.
-
Good Yields: Generally provides good yields of the desired carboxylic acid.
Experimental Considerations:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and require strictly anhydrous reaction conditions.
-
Substrate Compatibility: The presence of other functional groups that can react with the Grignard reagent (e.g., alcohols, amines, carbonyls) can interfere with the reaction.
Catalytic Carboxylation of Aryl Halides
Recent advancements have focused on transition metal-catalyzed carboxylation reactions using carbon dioxide as a C1 source.[24]
Reaction: Aryl halides can be carboxylated using catalysts based on palladium or nickel in the presence of a reducing agent.[24][25][26][27] These reactions often proceed under milder conditions than traditional methods. For instance, nickel-catalyzed carboxylation of aryl chlorides can occur at room temperature under 1 atm of CO₂.[24][26]
Advantages:
-
Milder Conditions: Often operate at lower temperatures and pressures.
-
Use of CO₂: Utilizes a readily available and inexpensive C1 feedstock.
-
Improved Functional Group Tolerance: Some catalytic systems exhibit better tolerance for various functional groups compared to Grignard reagents.
Experimental Data Comparison:
| Method | Catalyst/Reagent | Substrate | Conditions | Yield | Reference |
| Grignard Carbonation | Mg, CO₂ | 4-isopropylbromobenzene | Anhydrous ether | Good | [23] |
| Pd-catalyzed | Pd(OAc)₂, tBu-Xphos, Et₂Zn | Aryl bromides | 10 atm CO₂, 100 °C | High | [24] |
| Ni-catalyzed | NiCl₂(PPh₃)₂, Mn, Et₄NI | Aryl chlorides | 1 atm CO₂, 25 °C | High | [24] |
| Visible-light photoredox | Pd(OAc)₂ / Ir photocatalyst | Aryl bromides/chlorides | 1 atm CO₂, visible light | High | [26][28] |
Oxidation of Cuminic Aldehyde or 4-Isopropylbenzyl Alcohol
If the corresponding aldehyde or alcohol is readily available, its oxidation offers a straightforward route to the carboxylic acid.
Reaction: Cuminic aldehyde (4-isopropylbenzaldehyde) or 4-isopropylbenzyl alcohol can be oxidized to 4-isopropylbenzoic acid using various oxidizing agents.[29][30] A modern and efficient method involves ultrasonic irradiation of 4-isopropylbenzyl alcohol in diethylene glycol dimethyl ether, yielding the product in high yield.[29][30]
Advantages:
-
High Yields: The ultrasonic method has been reported to give a 98% yield.[30]
-
Milder Conditions: This method avoids the use of harsh heavy metal oxidants.
Gattermann-Koch and Gattermann Reactions
These reactions are primarily used for the synthesis of aromatic aldehydes, which can then be oxidized to the corresponding carboxylic acids.
-
Gattermann-Koch Reaction: This reaction introduces a formyl group (-CHO) onto an aromatic ring using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst like aluminum chloride and a co-catalyst like cuprous chloride.[31][32][33][34] It is generally applicable to benzene and its alkylated derivatives.[33]
-
Gattermann Reaction: A related reaction that uses hydrogen cyanide and hydrogen chloride.[35] A modification by Adams, which generates HCN in situ from zinc cyanide and HCl, is often preferred for safety reasons.[33]
Limitations:
-
Toxicity: The Gattermann reaction involves highly toxic hydrogen cyanide.
-
Substrate Scope: The Gattermann-Koch reaction is not applicable to phenols and phenolic ethers.[31][34]
-
Indirect Route: These are two-step processes to obtain the carboxylic acid.
Kolbe-Schmitt Reaction
While primarily known for the synthesis of hydroxybenzoic acids, the Kolbe-Schmitt reaction is a notable example of carboxylation.[36][37][38][39][40]
Reaction: This reaction involves the carboxylation of a phenoxide with carbon dioxide under high temperature and pressure.[37][38] While not directly applicable to the synthesis of isopropylbenzoic acid from a non-phenolic precursor, it highlights an important industrial method for introducing a carboxyl group onto an aromatic ring.
Experimental Protocols
Protocol for Grignard Carbonation of 4-Isopropylbromobenzene
Materials:
-
4-Isopropylbromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid CO₂)
-
Hydrochloric acid (concentrated)
Procedure:
-
Set up a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask and briefly heat under a nitrogen stream.
-
Add a solution of 4-isopropylbromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction.
-
Once the reaction has started, add the remaining 4-isopropylbromobenzene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture in an ice bath.
-
Carefully add crushed dry ice to the reaction mixture with vigorous stirring.
-
After the addition of dry ice is complete, allow the mixture to warm to room temperature.
-
Quench the reaction by slowly adding dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent to obtain pure 4-isopropylbenzoic acid.
Protocol for Oxidation of p-Cymene with Potassium Permanganate
Materials:
-
p-Cymene (4-isopropyltoluene)
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Sulfuric acid (dilute)
-
Sodium bisulfite
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add p-cymene and an aqueous solution of sodium carbonate.
-
Heat the mixture to reflux.
-
Slowly add a solution of potassium permanganate in water to the refluxing mixture. The purple color of the permanganate will disappear as it reacts.
-
Continue refluxing until the permanganate color persists, indicating the completion of the reaction.
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Acidify the filtrate with dilute sulfuric acid to precipitate the 4-isopropylbenzoic acid.
-
If any unreacted permanganate remains (indicated by a purple color), add a small amount of sodium bisulfite to decolorize it.
-
Collect the precipitated product by filtration, wash with cold water, and dry.
Visualizing the Synthetic Pathways
Workflow for Synthesis via Friedel-Crafts Acylation and Reduction
Caption: Multi-step synthesis of isopropylbenzoic acid.
Comparative Pathways to Isopropylbenzoic Acid
Caption: Overview of synthetic routes to isopropylbenzoic acid.
Conclusion
The synthesis of isopropylbenzoic acid can be approached through a variety of methods, each with its own set of advantages and disadvantages. While traditional methods like the oxidation of alkylbenzenes and multi-step Friedel-Crafts routes are well-established, they often involve harsh conditions and stoichiometric waste. Modern catalytic methods, particularly the carboxylation of aryl halides, offer promising alternatives with milder reaction conditions and the use of CO₂ as a sustainable C1 source. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, required scale, functional group tolerance, and environmental considerations. This guide provides a framework for researchers to make informed decisions in the design of efficient and effective syntheses of isopropylbenzoic acid and its derivatives.
References
- 1. Page loading... [guidechem.com]
- 2. organicchemistryguide.com [organicchemistryguide.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. US3471555A - Process for the oxidation of alkyl benzenes - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. 傅-克酰基化反应 [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Friedel-Crafts Acylation [organic-chemistry.org]
- 13. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 14. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 15. Clemmensen reduction [unacademy.com]
- 16. byjus.com [byjus.com]
- 17. Clemmensen Reduction [organic-chemistry.org]
- 18. jk-sci.com [jk-sci.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 22. byjus.com [byjus.com]
- 23. Alkyl substituted benzoic acids. Part III. Isopropylbenzoic acids - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 24. mdpi.com [mdpi.com]
- 25. Metal-Catalyzed Carboxylation of Organic (Pseudo)halides with CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling [organic-chemistry.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. 4-Isopropylbenzoic acid (536-66-3) for sale [vulcanchem.com]
- 30. 4-Isopropylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 31. testbook.com [testbook.com]
- 32. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 33. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - US [thermofisher.com]
- 34. byjus.com [byjus.com]
- 35. quora.com [quora.com]
- 36. jk-sci.com [jk-sci.com]
- 37. grokipedia.com [grokipedia.com]
- 38. benchchem.com [benchchem.com]
- 39. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 40. byjus.com [byjus.com]
Halogenated Benzoic Acids: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Halogenated benzoic acids, a class of aromatic carboxylic acids, have garnered significant attention in various scientific fields due to their diverse biological activities. The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) onto the benzoic acid scaffold can profoundly influence its physicochemical properties and, consequently, its biological efficacy. This guide provides a comparative overview of the antimicrobial, antifungal, herbicidal, and enzyme-inhibiting properties of halogenated benzoic acids, supported by experimental data and detailed protocols.
Structure-Activity Relationship: The Role of the Halogen
The biological activity of halogenated benzoic acids is intrinsically linked to the nature and position of the halogen substituent on the aromatic ring. Generally, the lipophilicity of the compound increases with the size of the halogen atom (I > Br > Cl > F). This property can enhance the ability of the molecule to traverse biological membranes, a critical step for reaching its intracellular target. However, the electronegativity of the halogen (F > Cl > Br > I) also plays a crucial role in target binding and overall activity. The position of the halogen (ortho, meta, or para) further influences the molecule's conformation and interaction with biological targets.
Comparative Biological Activity of Halogenated Benzoic Acids
The following tables summarize the available quantitative data on the biological activities of various halogenated benzoic acids. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.
Antimicrobial Activity
The antimicrobial potential of halogenated benzoic acids has been demonstrated against a range of bacterial pathogens. The Minimum Inhibitory Concentration (MIC) is a common measure of this activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 2-Fluorobenzoic acid amides | Various Bacteria | Varies | [1] |
| 2-Chlorobenzoic acid derivatives | Escherichia coli | Potent | [2] |
| 3-Chlorobenzoate | Rhodopseudomonas palustris | Growth substrate | [3] |
| 3-Bromobenzoate | Rhodopseudomonas palustris | Growth substrate | [3] |
| Iodobenzoic acid hydrazides | Staphylococcus aureus (MRSA) | Active | [4] |
Structure-activity relationship studies on 2-chlorobenzoic acid derivatives indicated that Schiff's bases were more potent antimicrobial agents than their ester counterparts, with notable activity against Escherichia coli[2]. Recent research on iodobenzoic acid derivatives has also shown promising antibacterial effects, even against methicillin-resistant Staphylococcus aureus (MRSA)[4].
Antifungal Activity
Halogenated benzoic acids have also been investigated for their efficacy against various fungal species.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 2-Fluorobenzoic acid amides | Various Fungi | Varies | [1] |
| 2-Chlorobenzoic acid derivatives | Candida albicans, Aspergillus niger | Active | [2] |
| Iodobenzoic acid hydrazides | Fungal strains | Active | [4] |
Similar to their antibacterial action, Schiff's bases of 2-chlorobenzoic acid demonstrated greater antifungal activity than the corresponding esters[2].
Herbicidal Activity
Enzyme Inhibition
Halogenated benzoic acids can act as inhibitors of various enzymes, a property that underpins many of their biological activities. For example, some benzoic acid derivatives have been shown to inhibit tyrosinase, an enzyme involved in melanin biosynthesis[5][6].
| Compound | Enzyme | Inhibition Data | Reference |
| Benzoic acid derivatives | Tyrosinase | IC50 values in µM range | [5] |
| (Z)-4-(substituted benzylidene)-3-phenylisoxazol-5(4H)-ones | Tyrosinase | IC50 = 14.62 ± 1.38 µM (for compound 1m) | [6] |
One study found a benzoic acid derivative to be a more potent tyrosinase inhibitor (IC50 = 1.09 µM) than the standard inhibitor kojic acid (IC50 = 16.67 µM)[5].
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a standard technique for assessing the antimicrobial susceptibility of a given compound.
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the halogenated benzoic acids in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Bacterial/Fungal Strains: Use standardized inoculums of the target microorganisms.
-
Growth Media: Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi are commonly used.
-
96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubate the microorganisms.
2. Assay Procedure:
-
Serial Dilution: Serially dilute the stock solutions of the test compounds in the appropriate growth medium within the wells of the 96-well plate to achieve a range of concentrations.
-
Inoculation: Add a standardized suspension of the microorganism to each well.
-
Controls: Include positive controls (microorganisms in media without the test compound) and negative controls (media only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Mechanisms and Workflows
Bacterial Quorum Sensing Inhibition
Halogenated analogs of anthranilic acid, which is structurally similar to benzoic acid, have been shown to inhibit the MvfR-dependent quorum-sensing pathway in Pseudomonas aeruginosa. This pathway is crucial for regulating the expression of virulence factors. The diagram below illustrates a simplified representation of this signaling cascade and the potential point of inhibition.
Caption: Inhibition of the MvfR-dependent quorum-sensing pathway.
Experimental Workflow for MIC Determination
The following diagram outlines the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of a compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Anaerobic degradation of halogenated benzoic acids by photoheterotrophic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The tyrosinase inhibitory effects of isoxazolone derivatives with a (Z)-β-phenyl-α, β-unsaturated carbonyl scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Validation of Synthesized 3-Bromo-5-isopropylbenzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural validation of synthesized 3-Bromo-5-isopropylbenzoic acid. It outlines detailed experimental protocols for key analytical techniques and presents a comparative analysis of expected data with that of structurally related isomers and analogs. This objective comparison, supported by predicted and experimental data, is crucial for unambiguous confirmation of the synthesized molecule's identity and purity.
Introduction
The precise structural elucidation of a newly synthesized compound is a cornerstone of chemical research and drug development. For this compound, a substituted aromatic carboxylic acid, a multi-technique analytical approach is essential to confirm the connectivity of the atoms and the substitution pattern on the benzene ring. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to achieve unequivocal structural validation.
To provide a robust confirmation, the analytical data obtained for the synthesized compound should be compared against predicted values and the experimental data of known, structurally similar molecules. For this purpose, we will consider two key comparators:
-
3-Bromo-4-isopropylbenzoic acid: An isomer of the target molecule. Differentiating between these two isomers is critical to confirm the correct substitution pattern.
-
3-Bromo-5-ethylbenzoic acid: An analog where the isopropyl group is replaced by an ethyl group. This comparison helps in assigning signals related to the alkyl substituent.
Experimental Workflow for Structural Validation
The following diagram illustrates a logical workflow for the comprehensive structural validation of this compound.
A Comparative Analysis of 3-Bromo-5-isopropylbenzoic Acid and Structurally Related Analogs
This guide provides a comparative analysis of this compound and its related analogs for researchers, scientists, and drug development professionals. The comparison focuses on key physicochemical properties to understand the influence of different substituents on the benzoic acid scaffold.
Physicochemical Properties of Benzoic Acid Derivatives
The following table summarizes key quantitative data for this compound and selected analogs. These compounds were chosen to illustrate the effects of varying the halogen and alkyl substituents at the meta-position.
| Property | This compound | 3-Bromo-5-methylbenzoic acid | 3-Isopropylbenzoic acid | 3-Chlorobenzoic acid | 3-Iodobenzoic acid |
| CAS Number | 112930-39-9[1][2] | 58530-13-5[3][4][5] | 5651-47-8[6] | 535-80-8[7] | 618-51-9 |
| Molecular Formula | C₁₀H₁₁BrO₂[2][8] | C₈H₇BrO₂[5][9] | C₁₀H₁₂O₂[6] | C₇H₅ClO₂[7] | C₇H₅IO₂ |
| Molecular Weight ( g/mol ) | 243.10[8][10] | 215.04[5] | 164.2[6] | 156.57[7] | 248.02 |
| Melting Point (°C) | N/A | 178-179.5[4][9] | N/A | 154[7] | 185-187 |
| Predicted pKa | N/A | 3.88 ± 0.10[3][4] | N/A | N/A | N/A |
| Appearance | N/A | Pale yellow solid[3] | Crystalline solid[6] | White solid[7] | N/A |
N/A: Data not available in the provided search results.
Structural Relationships of Compared Analogs
The relationship between the core benzoic acid structure and the various substituents of the compared compounds is illustrated below. This highlights the specific structural modifications that influence the physicochemical properties detailed in the table.
Experimental Protocols
While a specific protocol for this compound was not available, the following section details a representative synthesis for a closely related analog, 3-bromo-5-methylbenzoic acid, which can be adapted for similar compounds.
Synthesis of 3-bromo-5-methylbenzoic acid
This protocol is based on the oxidation of 1-bromo-3,5-dimethylbenzene.[3]
Materials:
-
1-bromo-3,5-dimethylbenzene (15 g, 81 mmol)
-
Pyridine (133 mL)
-
Water (H₂O, 83 mL)
-
Potassium permanganate (KMnO₄, 25.6 g, 162 mmol)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Reaction Setup: A solution of 1-bromo-3,5-dimethylbenzene in a mixture of pyridine and water is heated to 80°C.[3]
-
Oxidation: Potassium permanganate is added in portions over a period of 45 minutes. The reaction is continued at 80°C for an additional 1.5 hours.[3]
-
Work-up: The hot solution is filtered. The filtrate is then acidified by the addition of concentrated hydrochloric acid.[3]
-
Extraction: The aqueous solution is extracted with ethyl acetate. The combined organic extracts are washed with water and brine, then dried over sodium sulfate.[3]
-
Purification: The solvent is evaporated in vacuo. The resulting residue is purified by column chromatography using a dichloromethane:methanol gradient to yield the final product, 3-bromo-5-methylbenzoic acid.[3]
The general workflow for the synthesis and purification of substituted benzoic acids is depicted in the diagram below.
Biological Activity Context
Benzoic acid and its derivatives are recognized for a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[11] The specific activity is highly dependent on the substituents on the aromatic ring.[11] For instance, the introduction of halogen atoms, such as bromine, can significantly enhance the biological properties of aromatic compounds.[11] While direct biological data for this compound is limited in the available literature, the presence of the bromine atom suggests potential for antimicrobial activity.[11] Further empirical testing is necessary to determine its specific biological profile.
References
- 1. This compound | 112930-39-9 [chemicalbook.com]
- 2. aobchem.com [aobchem.com]
- 3. 3-bromo-5-methylbenzoic acid | 58530-13-5 [chemicalbook.com]
- 4. 3-bromo-5-methylbenzoic acid CAS#: 58530-13-5 [amp.chemicalbook.com]
- 5. 3-Bromo-5-methylbenzoic acid | C8H7BrO2 | CID 3433127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Isopropylbenzoic acid (5651-47-8) for sale [vulcanchem.com]
- 7. 3-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. 3-Bromo-5-(propan-2-yl)benzoic acid | C10H11BrO2 | CID 13900149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Bromo-5-methylbenzoic acid [myskinrecipes.com]
- 10. 3-Bromo-4-isopropylbenzoic acid | C10H11BrO2 | CID 18925780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3-Bromo-5-isopropylbenzoic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists in the pharmaceutical and drug development sectors, the proper handling and disposal of chemical reagents like 3-Bromo-5-isopropylbenzoic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides a clear, procedural framework for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.
I. Immediate Safety Considerations
Before initiating any disposal procedures, it is crucial to be aware of the primary hazards associated with this compound. According to safety data sheets (SDS), this compound is classified as toxic if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2] Furthermore, it is very toxic to aquatic life, making it imperative to prevent its release into the environment.[3]
Personal Protective Equipment (PPE) is mandatory. When handling this compound for disposal, always wear:
-
Impervious gloves
-
Safety goggles or a face shield
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or fumes.[1]
II. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step 1: Segregation of Waste
-
Solid Waste: Place unadulterated this compound, or any solid materials heavily contaminated with it (e.g., weighing paper, contaminated spatulas), into a designated, clearly labeled hazardous waste container. The container must be sealable and made of a material compatible with the chemical.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, gloves) that has come into contact with the chemical should be placed in a separate, sealed bag or container labeled as hazardous waste.
-
Solutions: If the acid is in a solvent, the entire solution should be treated as hazardous waste. Do not attempt to neutralize or treat the waste in the lab unless it is a specifically approved and documented procedure within your institution's safety protocol.
Step 2: Labeling of Waste Containers
Proper labeling is critical for the safety of all laboratory personnel and waste handlers. The label on the hazardous waste container must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")
-
The date the waste was first added to the container.
Step 3: Storage of Waste
Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[1] This storage area should be cool, dry, and well-ventilated.[1] Ensure that the storage location is in compliance with your institution's and local regulations for hazardous waste accumulation.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. EHS professionals are trained in the proper procedures for transporting and disposing of chemical waste in accordance with all national and local regulations.[1][3][4]
III. Spill Management
In the event of a spill, the primary goal is to contain the material and prevent it from spreading or entering drains.[3]
-
Evacuate and Secure: Alert others in the vicinity and, if the spill is large, evacuate the immediate area.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as described above.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into the designated hazardous waste container.[1] Avoid generating dust.[1][3] For liquid spills, use an inert absorbent material to contain and collect the waste.
-
Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with an appropriate cleaning agent as recommended by your institution's safety protocols.
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must be disposed of as hazardous waste.
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.
References
Personal protective equipment for handling 3-Bromo-5-isopropylbenzoic acid
Essential Safety and Handling Guide for 3-Bromo-5-isopropylbenzoic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of this compound, including detailed operational and disposal plans.
Chemical Profile and Hazards
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to prevent exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Standard Compliance |
| Eye and Face Protection | Tightly fitting safety goggles or chemical safety goggles.[3][4] A face shield may be required for splash hazards. | OSHA 29 CFR 1910.133 or European Standard EN166[4] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile, Neoprene).[5] Always inspect gloves prior to use and use proper glove removal technique. | Follow manufacturer's resistance information. |
| Body Protection | A standard laboratory coat is mandatory.[3][5] For larger quantities or situations with a high risk of splashing, a chemical-resistant apron is advised. | N/A |
| Respiratory Protection | Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.[1] If ventilation is inadequate, a NIOSH-approved respirator may be necessary. | N/A |
| Footwear | Closed-toe shoes must be worn in the laboratory at all times.[5] | N/A |
Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
-
Handling:
-
Storage:
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
-
Accidental Release:
-
First Aid:
-
If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[1]
-
In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[1]
-
In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]
-
Operational and Disposal Plan
A clear, step-by-step plan for the use and disposal of this compound is essential for operational efficiency and safety.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
